Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)8-5-11-9-4-7(2)12-13(9)6-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHHOLYDSIIKIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=CC(=N2)C)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse functionalization, making it an ideal framework for designing molecules that can interact with a variety of biological targets.[1] Compounds bearing this nucleus have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1] Notably, many pyrazolo[1,5-a]pyrimidine derivatives have been investigated as potent kinase inhibitors, a class of drugs that has revolutionized the treatment of various cancers and inflammatory diseases. Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate serves as a key intermediate in the synthesis of these complex and biologically active molecules, making its efficient and scalable synthesis a topic of considerable interest to researchers in drug discovery and development.[2] This guide provides a comprehensive overview of a robust and well-documented synthetic route to this valuable compound, delving into the strategic considerations behind the chosen methodology and offering detailed experimental protocols.
Strategic Approach to the Synthesis
The convergent synthesis of Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is predicated on the classical and highly reliable condensation reaction between a 5-aminopyrazole derivative and a β-dicarbonyl compound or a suitable equivalent.[1] This strategy allows for the rapid construction of the fused bicyclic system in a single, high-yielding step.
Our selected methodology, adapted from established patent literature, employs a two-step, one-pot procedure commencing with the in-situ formation of a β-keto-acetal intermediate, which then undergoes cyclization with 3-methyl-5-aminopyrazole.[3] This approach offers several advantages:
-
Use of a Protected β-Aldehyde Equivalent: The direct use of β-formylpropionate is challenging due to its instability. The chosen starting material, ethyl 3,3-diethoxypropanoate, is a stable, commercially available acetal that serves as a protected form of the required β-aldehyde functionality. This strategic choice enhances the reproducibility and scalability of the synthesis.
-
Convergent and Efficient: The key bond-forming reactions occur in a single pot, minimizing purification steps and maximizing overall yield.
-
Readily Available Starting Materials: Both ethyl 3,3-diethoxypropanoate and 3-methyl-5-aminopyrazole are accessible precursors, making this route cost-effective for both laboratory and potential industrial-scale production.[3]
The overall synthetic workflow is depicted in the diagram below:
Caption: A flowchart illustrating the one-pot synthesis of the target compound.
Mechanistic Insights: The Chemistry Behind the Synthesis
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The synthesis proceeds through two key stages:
-
Claisen Condensation: The reaction is initiated by a base-catalyzed Claisen condensation between ethyl 3,3-diethoxypropanoate and ethyl formate. The base, typically a strong alkoxide like potassium tert-butoxide, deprotonates the α-carbon of the propanoate ester, generating an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of ethyl formate. Subsequent elimination of an ethoxide ion yields an enol intermediate, which exists in equilibrium with its keto form. This intermediate is the key biselectrophilic partner for the subsequent cyclization.
-
Cyclocondensation: The addition of 3-methyl-5-aminopyrazole and an acid catalyst, such as glacial acetic acid, triggers the cyclization cascade. The exocyclic amino group of the pyrazole acts as a nucleophile, attacking one of the carbonyl groups (or its acetal equivalent) of the biselectrophile. This is followed by an intramolecular cyclization where a ring nitrogen of the pyrazole attacks the remaining carbonyl group. A series of proton transfers and dehydration steps then lead to the formation of the aromatic pyrazolo[1,5-a]pyrimidine ring system.
A simplified mechanistic pathway is illustrated below:
Caption: A diagram showing the key steps of the cyclization reaction.
Experimental Protocols
The following protocols are based on established procedures and are designed to be self-validating with clear checkpoints.[3]
Synthesis of the Precursor: 3-Methyl-5-aminopyrazole
This precursor can be synthesized from the reaction of cyanoacetone or its alkali metal salt with hydrazine.[4]
-
Materials: Sodium salt of cyanoacetone, hydrazinium monohydrochloride, toluene, ethanol.
-
Procedure:
-
A solution of hydrazinium monohydrochloride (1 mol) in water is prepared, and toluene is added as a co-solvent.
-
The mixture is heated to reflux.
-
An aqueous solution of the sodium salt of cyanoacetone (1 mol) is added dropwise over several hours.
-
After the addition is complete, the water is removed azeotropically using a Dean-Stark apparatus.
-
The toluene is distilled off, and ethanol is added to precipitate the sodium chloride byproduct.
-
The salt is removed by filtration, and the filtrate is concentrated under reduced pressure.
-
The crude 3-methyl-5-aminopyrazole is purified by vacuum distillation.
-
One-Pot Synthesis of Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
-
Materials: Potassium tert-butoxide, dry toluene, ethyl 3,3-diethoxypropanoate, ethyl formate, 3-methyl-5-aminopyrazole, glacial acetic acid, isopropanol.
-
Procedure:
-
To a stirred suspension of potassium tert-butoxide (30.0 g) in dry toluene (200 mL) under an inert atmosphere (e.g., nitrogen or argon), a mixture of ethyl 3,3-diethoxypropanoate (38.8 g) and ethyl formate (30.2 g) is added dropwise at a temperature of 10-15 °C.
-
The reaction mixture is stirred at this temperature for 24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting propanoate.
-
The reaction mixture is then cooled to 0 °C.
-
3-Methyl-5-aminopyrazole (19.8 g) is added in one portion.
-
A solution of glacial acetic acid (41.6 g) in toluene (40 mL) is added dropwise, maintaining the temperature at approximately 10 °C.
-
The reaction is allowed to proceed for another 24 hours at 10-15 °C.
-
Water (150 mL) is added to the reaction mixture, and the pH is adjusted to ~8 with concentrated ammonia.
-
The organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic phases are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude solid is purified by recrystallization from isopropanol to afford Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate as an off-white crystalline solid.
-
Quantitative Data and Characterization
| Parameter | Value | Reference |
| Yield | 74% | [3] |
| Appearance | Off-white crystalline solid | [3] |
| Molecular Formula | C₁₀H₁₁N₃O₂ | |
| Molecular Weight | 205.22 g/mol |
Spectroscopic Data:
-
¹H NMR (400MHz, CDCl₃) δ: 9.19 (dd, J=2.1, 0.8Hz, 1H), 8.91 (d, J=2.1Hz, 1H), 6.55 (s, 1H), 4.43 (q, J=7.1Hz, 2H), 2.54 (s, 3H), 1.42 (t, J=7.1Hz, 3H).[3]
-
Interpretation: The two doublets at 9.19 and 8.91 ppm are characteristic of the protons on the pyrimidine ring. The singlet at 6.55 ppm corresponds to the proton on the pyrazole ring. The quartet at 4.43 ppm and the triplet at 1.42 ppm are indicative of the ethyl ester group. The singlet at 2.54 ppm confirms the presence of the methyl group at the 2-position.
-
-
Mass Spectrometry (ESI) m/z: 206 (M + H)⁺.[3]
-
Interpretation: The observed mass-to-charge ratio corresponds to the protonated molecular ion of the target compound, confirming its molecular weight.
-
Conclusion and Outlook
The synthesis of Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate via the acid-catalyzed cyclocondensation of 3-methyl-5-aminopyrazole with an in-situ generated β-keto-acetal is a highly efficient and reliable method. The strategic use of a protected β-aldehyde equivalent and a one-pot procedure contributes to its high yield and scalability. This technical guide has provided a detailed protocol, mechanistic insights, and characterization data to enable researchers and drug development professionals to confidently synthesize this valuable intermediate. The continued importance of the pyrazolo[1,5-a]pyrimidine scaffold in the discovery of novel therapeutics ensures that robust synthetic routes to key building blocks like the title compound will remain of critical importance.
References
-
Kubicka, J., Jorda, R., Fortunato, D., Minari, J., Pospisil, J., Rehulka, J., Soural, M., Krystof, V., & Gucky, T. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals, 15(3), 336. [Link]
-
Gontijo, R. N., da Silva, A. D., & de Oliveira, R. B. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(15), 4945. [Link]
-
MySkinRecipes. (n.d.). Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid.
-
PubChem. (n.d.). 2-Methylpyrazolo(1,5-a)pyrimidine-6-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 3-amino-5-methylpyrazole.
-
Al-Sanea, M. M., & Abdel-Aziz, H. A. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(3), 399-421. [Link]
Sources
Physical and chemical properties of Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound built upon the pyrazolo[1,5-a]pyrimidine scaffold. This core structure is a fused bicyclic system composed of a pyrazole and a pyrimidine ring, which is considered a "privileged scaffold" in medicinal chemistry.[1] The diverse biological activities of pyrazolo[1,5-a]pyrimidine derivatives, including their roles as kinase inhibitors, anti-inflammatory, antiviral, and anticancer agents, make them a focal point of significant research interest in drug discovery and development.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, its synthesis, reactivity, and potential applications, with a focus on providing practical insights for researchers in the field.
Molecular Structure and Properties
The foundational structure of Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate consists of a planar, rigid pyrazolo[1,5-a]pyrimidine core with a methyl group at the 2-position and an ethyl carboxylate group at the 6-position.[1] The presence and position of these functional groups are crucial in defining the molecule's physicochemical properties and its interaction with biological targets.
Physicochemical Data
While specific experimental data for the title compound is not widely published, data for its corresponding carboxylic acid, 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS: 739364-95-5), provides valuable reference points.[4]
| Property | Value (for 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid) | Reference |
| Molecular Formula | C₈H₇N₃O₂ | |
| Molecular Weight | 177.16 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 238 °C (decomposes) | |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) |
For the title compound, Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate , the following information has been derived from available literature:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁N₃O₂ | Calculated |
| Molecular Weight | 205.22 g/mol | Calculated |
| Appearance | Off-white crystalline solid | [5] |
| Mass Spectrum (ESI) | m/z = 206 (M⁺ + 1) | [5] |
Synthesis of Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
The synthesis of the pyrazolo[1,5-a]pyrimidine core generally involves the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[3] A specific synthetic route for Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate has been detailed in patent literature, providing a clear and reproducible methodology.[5]
Synthetic Pathway Overview
Caption: Synthetic route to the target compound.
Detailed Experimental Protocol[6]
-
Formation of the Intermediate: To a solution of 30.0 g of potassium tert-butoxide in 200 mL of dry toluene, a mixture of 38.8 g of 3,3-diethoxyethylpropionate and 30.2 g of ethyl formate is added dropwise at 10-15°C. The reaction is stirred at this temperature for 24 hours, with completion monitored by Thin Layer Chromatography (TLC).
-
Cyclization Reaction: The reaction mixture is cooled to 0°C, and 19.8 g of 3-methyl-5-aminopyrazole is added. A solution of 41.6 g of glacial acetic acid in 40 mL of toluene is then added dropwise at 10°C. The reaction is continued for 24 hours at 10-15°C.
-
Work-up and Purification: 150 mL of water is added, and the pH is adjusted to 8 with concentrated ammonia. The aqueous phase is extracted with toluene. The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Crystallization: The crude product is crystallized from isopropanol to afford Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate as an off-white crystalline solid (yield: 74%).
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation of the synthesized compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the protons of the pyrazolo[1,5-a]pyrimidine core and its substituents.
¹H NMR (400MHz, CDCl₃) δ: [5]
-
9.19 ppm (dd, J=2.1, 0.8Hz, 1H): Corresponds to the proton at position 5 of the pyrimidine ring.
-
8.91 ppm (d, J=2.1Hz, 1H): Assigned to the proton at position 7 of the pyrimidine ring.
-
6.55 ppm (s, 1H): Represents the proton at position 3 of the pyrazole ring.
-
4.43 ppm (q, J=7.1Hz, 2H): The quartet signal of the methylene protons (-CH₂-) of the ethyl ester group.
-
2.54 ppm (s, 3H): The singlet for the methyl group (-CH₃) protons at position 2.
-
1.42 ppm (t, J=7.1Hz, 3H): The triplet signal of the methyl protons (-CH₃) of the ethyl ester group.
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound.
-
MS (ESI) m/z: 206 (M⁺ + 1)[5]
Chemical Reactivity and Potential Applications
The pyrazolo[1,5-a]pyrimidine scaffold is a versatile platform for further chemical modifications, enabling the synthesis of a diverse library of compounds for drug discovery.
Reactivity of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine system has distinct reactive sites that can be targeted for functionalization. The chlorine atom at position 7, when present, is highly reactive towards nucleophilic substitution.[6] This allows for the introduction of various substituents to explore structure-activity relationships (SAR). Palladium-catalyzed cross-coupling reactions are also employed to introduce diverse functional groups, enhancing the structural diversity and biological activity of these compounds.[3]
Role in Drug Development
Pyrazolo[1,5-a]pyrimidine derivatives are recognized for their wide range of pharmacological activities.[3] They have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.[2][3] The unique structure of the pyrazolo[1,5-a]pyrimidine core allows it to mimic ATP and interact with the ATP-binding pocket of kinases, making it an attractive scaffold for the development of targeted therapies.[2] The title compound, Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, including the development of kinase inhibitors for inflammatory diseases and cancers.[2]
Experimental Characterization Workflow
A systematic workflow is crucial for the unambiguous characterization of Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate.
Caption: Workflow for synthesis and characterization.
Conclusion
Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a valuable heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents. Its synthesis is well-established, and its structure provides a versatile platform for further chemical exploration. A thorough understanding of its physical and chemical properties, as outlined in this guide, is fundamental for its effective utilization in research and drug development endeavors aimed at harnessing the therapeutic potential of the pyrazolo[1,5-a]pyrimidine scaffold.
References
-
SGT Life Sciences. 2-Methyl-Pyrazolo [1,5-a] Pyrimidine-6-carboxylic Acid. [Link]
-
Gloc, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(23), 7249. [Link]
-
MySkinRecipes. Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate. [Link]
-
PubChem. 2-Methylpyrazolo(1,5-a)pyrimidine-6-carboxylic acid. [Link]
-
Tigreros, A., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(15), 4987. [Link]
- Google Patents. Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid.
-
Terungwa, S. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1856-1888. [Link]
Sources
- 1. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
- 2. Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Methylpyrazolo(1,5-a)pyrimidine-6-carboxylic acid | C8H7N3O2 | CID 23091947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN103896951A - Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid - Google Patents [patents.google.com]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure Elucidation of Pyrazolo[1,5-a]pyrimidine Derivatives
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors for cancer therapy.[1][2] Its fused, rigid structure provides a unique three-dimensional framework for interacting with biological targets.[1] However, the synthesis of these derivatives can often lead to a mixture of regioisomers, making unambiguous structure elucidation a critical and non-trivial step in the drug discovery process. The precise determination of substituent positions and overall molecular architecture is paramount for understanding structure-activity relationships (SAR) and ensuring the development of safe and effective therapeutics.[3][4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the modern analytical techniques and strategies employed to definitively characterize the structure of novel pyrazolo[1,5-a]pyrimidine derivatives. We will delve into the causality behind experimental choices and present a logical workflow that integrates data from multiple techniques to build a self-validating structural hypothesis.
The Elucidation Workflow: A Multi-Technique Approach
The structural characterization of a novel pyrazolo[1,5-a]pyrimidine derivative is rarely accomplished with a single technique. Instead, it relies on the synergistic interpretation of data from several powerful analytical methods. The typical workflow begins with mass spectrometry to determine the molecular formula, followed by a suite of Nuclear Magnetic Resonance (NMR) experiments to piece together the molecular framework, and is often culminating in X-ray crystallography for ultimate confirmation.
Diagram: Overall Structure Elucidation Workflow
Caption: A logical workflow for structure elucidation.
Part 1: Mass Spectrometry (MS) – The First Clue
High-Resolution Mass Spectrometry (HRMS), typically using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is the indispensable first step.
-
Why it's crucial: HRMS provides the accurate mass of the molecular ion, allowing for the confident determination of the compound's molecular formula. This is the foundational piece of information upon which all subsequent analysis is built.
-
Experimental Insight: ESI is generally preferred for these compounds due to their often-polar nature and ability to be protonated, forming [M+H]⁺ ions. The observation of an ion cluster with the correct isotopic pattern for elements like chlorine or bromine can provide immediate evidence of their presence.
-
Tandem MS (MS/MS): Fragmentation analysis can offer preliminary structural clues. While complex, characteristic losses (e.g., of a substituent) can help differentiate between isomers even before NMR analysis.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Architectural Blueprint
NMR spectroscopy is the cornerstone of structure elucidation for pyrazolo[1,5-a]pyrimidines. A combination of 1D and 2D experiments is required to assign every proton and carbon and to establish the connectivity of the entire molecule.[5][6]
¹H and ¹³C NMR: The Building Blocks
One-dimensional ¹H and ¹³C NMR spectra provide the initial inventory of the chemical environments within the molecule.[5]
-
¹H NMR: The chemical shifts (δ) and coupling constants (J) of the protons on the heterocyclic core are highly diagnostic. For example, the protons on the pyrimidine ring (H5 and H7) typically appear as doublets, coupled to each other. Their specific chemical shifts are influenced by the electronic nature of the substituents.
-
¹³C NMR: This spectrum reveals the number of unique carbon atoms. The chemical shifts of the carbons in the pyrazolo[1,5-a]pyrimidine core are well-characterized, providing a reliable fingerprint of the scaffold. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to distinguish between CH, CH₂, and CH₃ groups.
Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for the Unsubstituted Pyrazolo[1,5-a]pyrimidine Core (in DMSO-d₆)
| Position | Atom | Typical Chemical Shift (δ, ppm) | Multiplicity / Coupling |
| 2 | H | ~8.2 | d |
| 3 | H | ~6.9 | d |
| 5 | H | ~9.0 | d |
| 6 | H | ~7.3 | dd |
| 7 | H | ~8.8 | d |
| 2 | C | ~140 | CH |
| 3 | C | ~95 | CH |
| 3a | C | ~152 | C (Quaternary) |
| 5 | C | ~148 | CH |
| 6 | C | ~112 | CH |
| 7 | C | ~150 | CH |
| 7a | C | ~145 | C (Quaternary) |
Note: These values are approximate and can shift significantly based on substitution and solvent.
2D NMR: Assembling the Puzzle
Two-dimensional NMR experiments are essential for unambiguously connecting the atoms identified in the 1D spectra.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). For the pyrazolo[1,5-a]pyrimidine core, it will clearly show the correlation between H2 and H3, and between H5, H6, and H7, confirming the integrity of the pyrazole and pyrimidine rings, respectively.
-
HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton directly to the carbon it is attached to. It allows for the definitive assignment of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this class of compounds.[7] It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). These long-range correlations are the key to piecing the entire molecular puzzle together, especially for connecting substituents to the core and for distinguishing between regioisomers. For instance, a correlation from the proton of a substituent to a specific carbon on the heterocyclic core provides undeniable proof of its attachment point.
Diagram: Key HMBC Correlations for Substituent Placement
Caption: HMBC correlations are key for assigning substituent positions.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. This is crucial for determining stereochemistry and for differentiating between isomers where through-bond correlations might be ambiguous.[8] For example, a NOESY correlation between a substituent's proton and a specific proton on the core (e.g., H5) can confirm its position.
Part 3: X-Ray Crystallography – The Gold Standard
When a molecule can be grown into a suitable single crystal, X-ray crystallography provides the ultimate, unambiguous proof of structure.[9][10]
-
Why it's authoritative: It generates a precise 3D model of the molecule, revealing the exact position of every atom and the precise bond lengths and angles. This method leaves no room for interpretation and is the gold standard for structural confirmation, especially for patent applications or regulatory submissions.
-
Causality: The decision to pursue crystallography is often driven by the need for absolute certainty, especially when NMR data is complex or ambiguous, or when a novel scaffold has been synthesized. The successful crystal structure not only confirms the proposed structure but also provides insights into the molecule's conformation and potential intermolecular interactions in the solid state.[11]
Experimental Protocols
Protocol 1: NMR Sample Preparation (General)
A high-quality spectrum is contingent on a properly prepared sample.[12]
-
Material: Weigh 5-10 mg of the purified pyrazolo[1,5-a]pyrimidine derivative for ¹H NMR, and 15-30 mg for comprehensive 2D NMR analysis.[13] The compound must be free of paramagnetic impurities.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is a common choice for its excellent solubilizing power. Chloroform-d (CDCl₃) is also frequently used.
-
Dissolution: Place the solid sample in a clean, small vial. Add approximately 0.6 mL of the deuterated solvent.[13]
-
Solubilization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Visually inspect for any suspended solid particles.
-
Filtration: If any particulate matter remains, filter the solution. A common method is to push a small, tight plug of glass wool into a Pasteur pipette and filter the sample solution directly into a clean, dry, high-quality NMR tube.[12]
-
Labeling: Clearly label the NMR tube with a permanent marker.
-
Internal Standard: For precise chemical shift referencing, the residual solvent peak is often sufficient. However, for quantitative NMR (qNMR) or when no solvent signal is available for a specific nucleus, a known amount of an internal standard like tetramethylsilane (TMS) can be added.[13]
Protocol 2: A Self-Validating Workflow for Structure Confirmation
-
Acquire Data: Run a standard suite of NMR experiments on the prepared sample: ¹H, ¹³C, COSY, HSQC, and HMBC.
-
Assign the Core: Use the ¹H, ¹³C, HSQC, and COSY spectra to assign all the protons and carbons of the pyrazolo[1,5-a]pyrimidine scaffold itself. The characteristic coupling patterns and chemical shifts should be self-consistent.
-
Place the Substituents: Use the HMBC spectrum to find correlations from the protons of the substituents to the carbons of the core. A valid structure requires that every substituent can be unambiguously linked to a specific position on the scaffold via 2- or 3-bond correlations.
-
Cross-Validate: Look for reciprocal HMBC correlations (from core protons to substituent carbons) to further strengthen the assignments.
-
Spatial Confirmation (if needed): If isomerism is still a question, acquire a NOESY or ROESY spectrum. Look for through-space correlations that are only possible in one of the potential isomers.
-
Final Check: Ensure that all observed correlations in every spectrum are consistent with the proposed final structure. Any contradictory data points must be resolved before the structure can be considered elucidated.
Conclusion
The structure elucidation of pyrazolo[1,5-a]pyrimidine derivatives is a systematic process of evidence gathering and logical deduction. It begins with determining the molecular formula by HRMS and is followed by a comprehensive NMR analysis that acts as a form of molecular cartography. By leveraging the power of 1D and 2D NMR techniques, particularly HMBC, researchers can confidently map the atomic connectivity and distinguish between complex isomers.[5][9] For absolute confirmation, especially in a regulatory or patent context, single-crystal X-ray diffraction remains the definitive technique. By following the integrated and self-validating workflow described in this guide, scientists can ensure the scientific integrity of their findings and accelerate the development of novel pyrazolo[1,5-a]pyrimidine-based therapeutics.
References
-
Moustafa, A. H., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]
-
Gour, H., et al. (2022). Structural findings of pyrazolo[1,5-a]pyrimidine compounds for their Pim-1/2 kinase inhibition as potential anticancer agents. ResearchGate. Available at: [Link]
-
Paramonov, A. S., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. Available at: [Link]
-
Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]
-
Escobedo-Gonzalez, D., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]
-
Singh, M., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
-
Zhao, L., et al. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed. Available at: [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]
-
ResearchGate. (2018). Regioselective Synthesis of Pyrazoles and Pyrazolo[1,5-a]Pyrimidines: Structural Characterization by HMBC NMR. ResearchGate. Available at: [Link]
-
Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. Available at: [Link]
-
Terungwa, S. A., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
-
CPL. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH. Available at: [Link]
-
Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available at: [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
-
Bakr, A. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][9][10][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Publishing. Available at: [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
Novoprolabs. (n.d.). NMR sample preparation guidelines. Novoprolabs. Available at: [Link]
-
Mora-Cortes, Z. Y., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. Available at: [Link]
-
CPL. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. Available at: [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 4. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines [mdpi.com]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. researchgate.net [researchgate.net]
A Technical Guide to BI-9564: A Chemical Probe for Interrogating BRD9 and BRD7 Bromodomains
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide is for informational and research purposes only. BI-9564 is a chemical probe and not approved for human use. All laboratory procedures should be conducted with appropriate safety precautions.
Introduction: Beyond the BETs - Targeting the Non-Canonical SWI/SNF Complex
For years, the bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, has been a focal point of epigenetic drug discovery. However, the landscape of bromodomain inhibition is expanding. This guide focuses on BI-9564 , a potent and selective chemical probe for the bromodomains of BRD9 and BRD7 , two key components of the non-canonical SWI/SNF (BAF) chromatin remodeling complex.[1][2][3]
Unlike the well-studied BET inhibitors, BI-9564 provides researchers with a precise tool to investigate the distinct biology of the SWI/SNF complex, a critical regulator of gene expression whose subunits are mutated in over 20% of human cancers.[4] The development of BI-9564, a product of a collaboration between Boehringer Ingelheim and the Structural Genomics Consortium, was achieved through a meticulous process of fragment-based screening and structure-guided design, resulting in a highly optimized molecule for both in vitro and in vivo studies.[2][5] This guide will provide an in-depth overview of BI-9564's properties, mechanism, and application in key experimental protocols.
Physicochemical and Pharmacokinetic Profile
A compound's utility as a chemical probe is fundamentally linked to its physical and pharmacological properties. BI-9564 was designed not only for high potency but also for favorable drug-like characteristics, making it suitable for cell-based assays and animal models.[1][5]
| Property | Value | Source |
| CAS Number | 1883429-22-8 | [3][6] |
| Molecular Formula | C₂₀H₂₃N₃O₃ | [3][7] |
| Molecular Weight | 353.41 g/mol | [3][7] |
| Solubility | DMSO: ≥ 7.07 mg/mL (20 mM) 1 eq. HCl: 3.53 mg/mL (10 mM) | [3] |
| Storage | Store at -20°C. Stock solutions can be stored at -80°C for 2 years. | [3][6] |
| Oral Bioavailability | High | [1] |
| Plasma Protein Binding | Low | [1] |
| CYP450 Inhibition | No significant inhibition | [1] |
Mechanism of Action: Selective Disruption of the SWI/SNF Complex
BI-9564 exerts its function by competitively binding to the acetyl-lysine (KAc) binding pocket of the BRD9 and BRD7 bromodomains.[2][8] This action prevents these proteins from tethering the SWI/SNF chromatin remodeling complex to acetylated histones, a crucial step for modulating gene expression.[9][10]
The SWI/SNF complex utilizes the energy from ATP hydrolysis to remodel chromatin, thereby controlling the accessibility of DNA to transcription factors.[11] By inhibiting the BRD9/7 "reader" domains, BI-9564 effectively disrupts this process, leading to downstream changes in gene transcription.[12] This mechanism is particularly relevant in cancers with mutations in other SWI/SNF subunits, such as SMARCB1-deficient tumors, where the cancer cells develop a synthetic lethal dependency on BRD9.[4]
The high selectivity of BI-9564 for BRD9/7 over the BET family (BRD2, BRD3, BRD4) is a key feature, stemming from specific structural differences in the binding pockets. The inhibitor's conformation would create steric clashes with key residues (e.g., Trp81) in the BET bromodomains, preventing high-affinity binding.[8][13]
Binding Affinity and Selectivity Profile
The potency and selectivity of BI-9564 have been rigorously characterized using multiple biophysical and biochemical assays.
| Target | Binding Affinity (Kd) | Cellular Activity (IC₅₀) | Assay Type | Source |
| BRD9 | 14 nM | 75 nM | ITC / AlphaScreen | [2] |
| BRD7 | 239 nM | 3.4 µM | ITC / AlphaScreen | [2][6] |
| CECR2 | 258 nM | > 1 µM (no effect) | ITC / FRAP | [1][2] |
| BET Family | > 100 µM | Not applicable | AlphaScreen | [6] |
| Kinases (324) | No significant activity (<5 µM) | Not applicable | Kinase Panel | [2][3][6] |
| GPCRs (55) | No significant activity (10 µM) | Not applicable | GPCR Panel | [3][6] |
Experimental Protocols: A Practical Guide
The true value of a chemical probe lies in its application. Here, we detail two fundamental experimental workflows for characterizing the interaction of BI-9564 with its targets and a protocol for assessing its efficacy in a relevant disease model.
Protocol 1: Quantifying Binding Affinity via Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[14][15][16]
Objective: To determine the Kd of BI-9564 for the BRD9 bromodomain.
Materials:
-
Recombinant human BRD9 bromodomain protein (purified)
-
BI-9564 (solid)
-
ITC instrument (e.g., MicroCal ITC200)
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP.[2]
-
High-purity DMSO
-
Dialysis equipment
Methodology:
-
Protein Preparation: Dialyze the purified BRD9 protein extensively against the Assay Buffer to ensure buffer matching. After dialysis, determine the precise protein concentration using a reliable method (e.g., A280 nm with calculated extinction coefficient).
-
Compound Preparation: Prepare a concentrated stock of BI-9564 (e.g., 10-20 mM) in 100% DMSO. From this stock, prepare the final ligand solution in the Assay Buffer. The final DMSO concentration must be identical in both the protein (cell) and ligand (syringe) solutions to minimize heats of dilution (typically 1-2% DMSO).
-
ITC Experiment Setup:
-
Sample Cell: Load the BRD9 protein into the sample cell at a concentration of ~10-20 µM.
-
Syringe: Load the BI-9564 solution into the titration syringe at a concentration 10-15 times that of the protein (e.g., 150-250 µM).
-
Parameters: Set the experiment temperature to 25°C. Plan for an initial 0.4 µL injection followed by 18-20 injections of 2 µL each, with a spacing of 150 seconds between injections.
-
-
Data Acquisition & Analysis:
-
Perform an initial control titration of BI-9564 into the buffer-filled sample cell to measure the heat of dilution.
-
Run the main experiment titrating BI-9564 into the BRD9 solution.
-
Subtract the heat of dilution from the experimental data.
-
Analyze the resulting binding isotherm using the instrument's software, fitting to a one-site binding model to derive Kd, n, and ΔH.
-
Protocol 2: Confirming Target Engagement in Live Cells with FRAP
Fluorescence Recovery After Photobleaching (FRAP) is a microscopy-based technique used to measure the mobility of fluorescently-tagged proteins in live cells.[17][18] By inhibiting the interaction of GFP-BRD9 with acetylated histones, BI-9564 will increase the protein's mobile fraction, which can be quantified by a faster fluorescence recovery rate.[2]
Objective: To demonstrate that BI-9564 disrupts the chromatin binding of BRD9 in living cells.
Materials:
-
Human cell line (e.g., U2OS) stably expressing GFP-tagged BRD9.
-
Glass-bottom imaging dishes.
-
Confocal laser scanning microscope with FRAP capability.
-
BI-9564 and DMSO (vehicle control).
-
Cell culture medium.
Methodology:
-
Cell Culture and Treatment:
-
Plate the GFP-BRD9 expressing cells on glass-bottom dishes and allow them to adhere overnight.
-
Treat the cells with BI-9564 at a final concentration of 0.1 µM.[2] Prepare a vehicle control dish with an equivalent concentration of DMSO.
-
Incubate for 1-2 hours prior to imaging.
-
-
Microscopy Setup:
-
Mount the dish on the confocal microscope stage, maintaining physiological conditions (37°C, 5% CO₂).
-
Identify a cell with clear nuclear GFP-BRD9 expression.
-
-
FRAP Experiment:
-
Pre-Bleach: Acquire 3-5 baseline images of the nucleus at low laser power.
-
Bleach: Use a high-intensity laser pulse to photobleach a defined region of interest (ROI) within the nucleus.
-
Post-Bleach: Immediately begin acquiring a time-lapse series of images at low laser power to monitor the recovery of fluorescence within the bleached ROI. Continue for 2-5 minutes.
-
-
Data Analysis:
-
Measure the fluorescence intensity of the bleached ROI, a non-bleached control region, and a background region for each time point.
-
Normalize the fluorescence recovery data to correct for photobleaching during image acquisition.
-
Plot the normalized intensity over time and fit the curve to a diffusion model to calculate the mobile fraction and the half-maximal recovery time (t½).
-
Expected Outcome: Cells treated with BI-9564 should exhibit a faster t½ and a larger mobile fraction compared to vehicle-treated cells, indicating that the inhibitor has displaced GFP-BRD9 from less-mobile, chromatin-bound states.
-
Protocol 3: In Vivo Efficacy Assessment in an AML Xenograft Model
The anti-proliferative effects of BI-9564 have been demonstrated in Acute Myeloid Leukemia (AML) models.[2][3] This protocol provides a framework for evaluating the compound's efficacy in a disseminated AML xenograft model.
Objective: To assess the anti-tumor activity of BI-9564 in a mouse model of AML.
Materials:
-
EOL-1 human AML cell line.[6]
-
Immunodeficient mice (e.g., NSG mice).[19]
-
BI-9564.
-
Vehicle formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[6]
-
Equipment for intravenous injection and oral gavage.
-
Bioluminescence imaging system (if using luciferase-tagged cells).
Methodology:
-
Model Establishment:
-
Culture EOL-1 cells under standard conditions.
-
On Day 0, inject 5-10 million EOL-1 cells intravenously into the tail vein of each mouse.
-
-
Treatment Regimen:
-
Monitoring and Endpoints:
-
Monitor animal health and body weight daily.
-
Track disease progression by monitoring for signs of distress (e.g., ruffled fur, hind-limb paralysis) and, if applicable, through regular bioluminescence imaging.
-
Primary endpoints are typically overall survival and tumor growth inhibition (TGI). TGI can be assessed by comparing the tumor burden (e.g., bioluminescence signal) between treated and control groups at a specific time point (e.g., Day 18).[1]
-
-
Data Analysis:
-
Generate Kaplan-Meier survival curves and compare using a log-rank test.
-
Calculate TGI and assess statistical significance using an appropriate test (e.g., t-test).
-
Conclusion and Future Directions
BI-9564 is a landmark chemical probe that has unlocked new avenues for studying the non-canonical SWI/SNF complex. Its high potency, selectivity, and excellent in vivo properties make it an invaluable tool for dissecting the roles of BRD9 and BRD7 in both normal physiology and disease. Research using BI-9564 continues to shed light on the synthetic lethal relationships in cancer, the regulation of gene expression, and DNA damage repair pathways.[9] As our understanding of the diverse functions of bromodomain-containing proteins grows, selective probes like BI-9564 will remain essential for the development of the next generation of epigenetic therapies.
References
-
BRD9 inhibitor I BI-9564 - opnMe. Boehringer Ingelheim. [Link]
-
BI-9564 A chemical probe for BRD9 and BRD7 - Structural Genomics Consortium. SGC. [Link]
-
BI-9564 - The Chemical Probes Portal. Chemical Probes Portal. [Link]
-
The roles of the SWI/SNF complex in cancer - PMC - PubMed Central - NIH. National Institutes of Health. [Link]
-
An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC - NIH. National Institutes of Health. [Link]
-
Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - NIH. National Institutes of Health. [Link]
-
Fluorescence Recovery After Photobleaching (FRAP) of Fluorescence Tagged Proteins in Dendritic Spines of Cultured Hippocampal Neurons - PMC - NIH. National Institutes of Health. [Link]
-
Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. Harvard Medical School. [Link]
-
Fluorescence recovery after photobleaching (FRAP) - Protocols.io. Protocols.io. [Link]
-
BI-9564 | C20H23N3O3 | CID 117072549 - PubChem - NIH. National Institutes of Health. [Link]
-
Functional interplay between SWI/SNF complexes underlies BRD9 dependency in SMARCB1-mutant cancers | bioRxiv. bioRxiv. [Link]
-
Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - ResearchGate. ResearchGate. [Link]
-
Isothermal titration calorimetry. Nature Portfolio. [Link]
-
Fluorescence Recovery After Photobleaching (FRAP) - PicoQuant. PicoQuant. [Link]
-
Targeting SWI/SNF Complexes in Cancer: Pharmacological Approaches and Implications. MDPI. [Link]
-
An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models. STAR Protocols. [Link]
-
(PDF) Fluorescence Recovery After Photobleaching - ResearchGate. ResearchGate. [Link]
-
Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - NIH. National Institutes of Health. [Link]
-
The genetic alteration spectrum of the SWI/SNF complex: The oncogenic roles of BRD9 and ACTL6A - PMC - PubMed Central. National Institutes of Health. [Link]
-
Fluorescence Recovery After Photobleaching (FRAP) | Teledyne Vision Solutions. Teledyne Photometrics. [Link]
-
An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed. National Institutes of Health. [Link]
-
BRD9 in the SWI/SNF remodeling complex orchestrates gene regulation by... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]
-
Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - NIH. National Institutes of Health. [Link]
-
A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC - NIH. National Institutes of Health. [Link]
Sources
- 1. Pardon Our Interruption [opnme.com]
- 2. BI-9564 | Structural Genomics Consortium [thesgc.org]
- 3. BI 9564 | Bromodomains | Tocris Bioscience [tocris.com]
- 4. biorxiv.org [biorxiv.org]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BI-9564 | C20H23N3O3 | CID 117072549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting SWI/SNF Complexes in Cancer: Pharmacological Approaches and Implications | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The roles of the SWI/SNF complex in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The genetic alteration spectrum of the SWI/SNF complex: The oncogenic roles of BRD9 and ACTL6A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Probe BI-9564 | Chemical Probes Portal [chemicalprobes.org]
- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. researchgate.net [researchgate.net]
- 16. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 17. picoquant.com [picoquant.com]
- 18. teledynevisionsolutions.com [teledynevisionsolutions.com]
- 19. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Formation of Pyrazolo[1,5-a]pyrimidine Ring Systems
Foreword: The Significance of a Fused Heterocycle
In the landscape of medicinal chemistry and materials science, the pyrazolo[1,5-a]pyrimidine (PP) scaffold stands out as a "privileged structure."[1] This fused, rigid, and planar N-heterocyclic system, formed from the amalgamation of pyrazole and pyrimidine rings, possesses remarkable synthetic versatility.[1] This adaptability allows for meticulous structural modifications across its periphery, making it a cornerstone in the design of novel therapeutics and functional materials.[1][2] The biological significance of this scaffold is underscored by its presence in a range of commercial drugs, including Indiplon, Zaleplon, and the anticancer agent Reversan.[1] Furthermore, its unique photophysical properties have garnered significant interest in the field of materials science.[1]
This guide provides an in-depth exploration of the core mechanisms underpinning the formation of the pyrazolo[1,5-a]pyrimidine ring system. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthetic strategies that bring these valuable molecules to life. We will dissect the key reaction pathways, elucidate the underlying chemical principles, and provide practical insights to empower the rational design and synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives.
I. The Cornerstone of Synthesis: Cyclocondensation of 5-Aminopyrazoles
The most prevalent and versatile strategy for constructing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation reaction between a 5-aminopyrazole derivative and a 1,3-biselectrophilic compound.[1][3] This approach offers a high degree of control over the substitution pattern on the resulting pyrimidine ring, making it a favored method for generating diverse compound libraries.[1][3]
A. The Fundamental Mechanism: A Stepwise Annulation
The general mechanism proceeds through a well-defined sequence of nucleophilic attack, cyclization, and dehydration (or a similar elimination reaction). The 5-aminopyrazole serves as a bis-nucleophile, with both the exocyclic amino group and the endocyclic N1 nitrogen participating in the ring closure.
The reaction is typically initiated by the nucleophilic attack of the more reactive exocyclic amino group of the 5-aminopyrazole onto one of the electrophilic centers of the 1,3-biselectrophile. This is followed by an intramolecular cyclization, where the endocyclic N1 nitrogen attacks the second electrophilic center, leading to a dihydropyrazolo[1,5-a]pyrimidine intermediate. Subsequent elimination of a water molecule (or another small molecule, depending on the biselectrophile) results in the formation of the aromatic pyrazolo[1,5-a]pyrimidine ring system.
Caption: Generalized workflow for the cyclocondensation synthesis of pyrazolo[1,5-a]pyrimidines.
B. Key Classes of 1,3-Biselectrophiles and Their Mechanistic Nuances
The choice of the 1,3-biselectrophilic partner is critical as it dictates the substitution pattern on the newly formed pyrimidine ring.
The condensation of 5-aminopyrazoles with β-dicarbonyl compounds is a widely employed and robust method for synthesizing pyrazolo[1,5-a]pyrimidines.[3] The reaction mechanism involves the initial nucleophilic addition of the amino group to one of the carbonyl carbons, followed by cyclization and dehydration.[3] This reaction can be catalyzed by either acids or bases.[3]
-
Experimental Protocol: Synthesis of 2,7-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine
-
To a solution of 5-amino-3-methylpyrazole (1 mmol) in ethanol (10 mL), add benzoylacetone (1.1 mmol).
-
Add a catalytic amount of acetic acid (0.1 mL).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the pure product.
-
When α,β-unsaturated ketones or nitriles are used as the 1,3-biselectrophile, the reaction mechanism typically proceeds through an initial Michael addition.[4] The exocyclic amino group of the 5-aminopyrazole acts as the Michael donor, attacking the β-carbon of the unsaturated system.[4] This is followed by an intramolecular cyclization and subsequent aromatization, which may involve oxidation or elimination.[4]
The reaction of 5-aminopyrazoles with α-cinnamonitriles, for instance, proceeds via an initial Michael addition of the exocyclic amino group to the β-carbon of the cinnamonitrile.[4] This is followed by intramolecular cyclization and aromatization to yield the corresponding pyrazolo[1,5-a]pyrimidine.[4]
Caption: Michael addition pathway for pyrazolo[1,5-a]pyrimidine synthesis.
Enamines and enaminones are also effective 1,3-biselectrophiles for the synthesis of pyrazolo[1,5-a]pyrimidines.[5] The reaction with 5-aminopyrazoles typically proceeds under acidic conditions.[5] For example, the cyclization of 1H-pyrazol-5-amine derivatives with 3-(dimethylamino)-2-(4-nitrophenyl)acrylonitrile in the presence of HCl in ethanol leads to the formation of the corresponding pyrazolo[1,5-a]pyrimidine.[5]
II. Alternative Pathways: Beyond Cyclocondensation
While cyclocondensation reactions are the workhorse of pyrazolo[1,5-a]pyrimidine synthesis, other innovative methods have been developed.
A. Pericyclic Reactions: A [4+2] Cycloaddition Approach
An alternative strategy that avoids the pre-synthesis of an aminopyrazole involves a [4+2] cycloaddition reaction.[1] In a protocol developed by Ding and co-workers, an N-propargylic sulfonylhydrazone is treated with a sulphonyl azide in the presence of a copper(I) catalyst.[1] This leads to the formation of a triazole intermediate, which then undergoes an intramolecular Diels-Alder reaction to form the fused ring system.[1] A subsequent elimination step yields the aromatic pyrazolo[1,5-a]pyrimidine.[1]
B. Multi-Component Reactions: Efficiency in a Single Pot
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules. The synthesis of substituted pyrazolo[1,5-a]pyrimidines can be achieved in a one-pot reaction starting from a 5-aminopyrazole, triethyl orthoformate, and an active methylene compound.[4]
III. The Dimroth Rearrangement: A Mechanistic Consideration
The Dimroth rearrangement is a molecular rearrangement that can occur in certain nitrogen-containing heterocyclic systems, including pyrazolo[1,5-a]pyrimidines and related structures.[6][7] This rearrangement involves the transposition of a ring nitrogen atom with an exocyclic nitrogen atom, leading to an isomeric structure.[6] It typically occurs under basic, acidic, or thermal conditions.[6][7][8]
The mechanism of the Dimroth rearrangement generally involves a ring-opening of the pyrimidine ring, followed by rotation of the side chain and subsequent ring-closure to form the thermodynamically more stable isomer.[6][9] In the context of pyrazolo[1,5-a]pyrimidine synthesis, understanding the potential for Dimroth rearrangement is crucial for controlling the regioselectivity of the final product. The propensity for this rearrangement is influenced by factors such as the electron density of the pyrimidine ring and the nature of the substituents.[8]
IV. Structure-Activity Relationship (SAR) Insights
The pyrazolo[1,5-a]pyrimidine scaffold is a key component in many kinase inhibitors.[2][5] Structure-activity relationship studies have revealed that specific interactions between the pyrazolo[1,5-a]pyrimidine core and the kinase active site are crucial for inhibitory activity.[5] For instance, the N1 atom of the pyrazolo[1,5-a]pyrimidine ring often forms a critical hydrogen bond with a methionine residue in the hinge region of the kinase.[5] The substituents on the pyrazolo[1,5-a]pyrimidine core play a significant role in modulating potency, selectivity, and pharmacokinetic properties.[2][5]
| Position | Substituent Effect | Example Interaction |
| N1 | H-bond donor | Forms a hydrogen bond with the hinge region of kinases (e.g., Met592).[5] |
| C3 | Influences interaction with the enzyme | A nitrile group can form a polar interaction with an asparagine residue.[1] |
| C5 | Can form additional hydrogen bonds | Indole derivatives at this position can interact with Asp-787 in PI3Kδ.[10] |
| C7 | Can be modified to improve selectivity | A morpholine group can reduce off-target effects.[5] |
V. Conclusion: A Versatile Scaffold with a Bright Future
The pyrazolo[1,5-a]pyrimidine ring system continues to be a focal point of research in medicinal chemistry and materials science. The synthetic methodologies for its construction are well-established and offer a high degree of flexibility for derivatization. A thorough understanding of the underlying reaction mechanisms, including the potential for rearrangements, is paramount for the rational design and efficient synthesis of novel pyrazolo[1,5-a]pyrimidine-based compounds. As our understanding of the biological targets and material properties of these compounds grows, the development of even more sophisticated and efficient synthetic strategies is anticipated, further solidifying the importance of this remarkable heterocyclic scaffold.
References
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health (NIH). [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health (NIH). [Link]
-
Synthesis of substituted pyrazolo [1, 5 — a] pyrimidines. ResearchGate. [Link]
-
The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. PubMed Central. [Link]
-
A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Bentham Science. [Link]
-
IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][5][11]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journals. [Link]
-
The Dimroth rearrangement. Part VII. Measurement of equilibria in reversible examples from the pyrimidine series. RSC Publishing. [Link]
-
Postulated mechanism of the Dimroth rearrangement under basic conditions in the imidazo[1,2-a]pyrimidine ring. ResearchGate. [Link]
-
In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. PubMed. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 6. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 10. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Comprehensive Technical Guide for Drug Discovery
Introduction: The Ascendancy of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their inherent ability to interact with a wide range of biological targets. The pyrazolo[1,5-a]pyrimidine core, a fused heterocyclic system of pyrazole and pyrimidine rings, stands as a testament to this principle. Its rigid, planar structure and versatile substitution patterns have made it a cornerstone in the development of novel therapeutics, particularly in the realm of kinase inhibition. This guide provides an in-depth exploration of the pyrazolo[1,5-a]pyrimidine scaffold, from its synthesis to its multifaceted applications in drug discovery, tailored for researchers, scientists, and drug development professionals.
The significance of this scaffold is underscored by its presence in numerous bioactive compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and psychopharmacological properties.[1] The biocompatibility and generally low toxicity of pyrazolo[1,5-a]pyrimidine derivatives have further propelled their investigation and clinical translation.[1]
Synthetic Strategies: Building the Core
The synthetic accessibility of the pyrazolo[1,5-a]pyrimidine core is a key driver of its widespread use. A variety of synthetic routes have been developed, offering chemists the flexibility to introduce diverse functionalities and fine-tune the physicochemical properties of the resulting molecules. Here, we delve into some of the most robust and commonly employed synthetic methodologies.
One-Pot Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidinones
Microwave-assisted organic synthesis has revolutionized synthetic chemistry by offering rapid reaction times and often improved yields. The one-pot synthesis of pyrazolo[1,5-a]pyrimidinones is a prime example of its efficiency.[2] This method combines the formation of a 5-aminopyrazole intermediate and its subsequent cyclization in a single vessel, minimizing purification steps and resource consumption.
Experimental Protocol: One-Pot Microwave-Assisted Synthesis of 2,5-Disubstituted Pyrazolo[1,5-a]pyrimidin-7(4H)-one [2]
-
Step 1: 5-Aminopyrazole Formation. To a solution of a β-ketonitrile (1.0 eq.) in methanol in a microwave vial, add hydrazine (1.1 eq.).
-
Step 2: Microwave Irradiation. Seal the vial and heat the mixture to 150 °C under microwave irradiation for 5 minutes.
-
Step 3: Cyclization. To the same vial, add a β-ketoester (1.0 eq.) and acetic acid (catalytic amount).
-
Step 4: Second Microwave Irradiation. Reseal the vial and heat the reaction mixture at 150 °C under microwave irradiation for a further 2 hours.
-
Step 5: Isolation and Purification. After cooling, the product often precipitates and can be isolated by filtration. Further purification can be achieved by recrystallization or column chromatography.
Expertise & Experience: The choice of a microwave-assisted, one-pot procedure is a strategic one. It significantly accelerates the reaction, with the entire sequence often completed within a couple of hours, compared to conventional heating methods that can take significantly longer. The use of acetic acid as a catalyst in the cyclization step is crucial for promoting the condensation reaction. This protocol is highly versatile, accommodating a wide range of substituents on both the β-ketonitrile and β-ketoester, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Trustworthiness: The integrity of the synthesized compounds must be rigorously validated. This is achieved through a combination of spectroscopic techniques. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure and the regioselectivity of the reaction.[3] High-Resolution Mass Spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition.[1][3] Infrared (IR) spectroscopy can be used to identify key functional groups. For crystalline products, X-ray crystallography provides unambiguous proof of structure.[3]
Synthesis of Halogenated Pyrazolo[1,5-a]pyrimidines for Further Functionalization
Halogenated derivatives of the pyrazolo[1,5-a]pyrimidine scaffold serve as versatile intermediates for the introduction of further diversity through cross-coupling reactions. The synthesis of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one is a key example.[4]
Experimental Protocol: Synthesis of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one [4]
-
Step 1: Synthesis of 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one. A mixture of 3-aminopyrazole (1.0 eq.) and ethyl 4,4,4-trifluoro-2-butynoate (1.1 eq.) in 1,4-dioxane is heated at 110 °C under microwave irradiation for 2 hours.
-
Step 2: Isomerization. Sodium methoxide (2.0 eq.) is added to the reaction mixture, and it is stirred for 12 hours at room temperature to yield the desired regioisomer.
-
Step 3: Bromination. To a solution of the product from Step 2 (1.0 eq.) in dichloromethane, N-bromosuccinimide (NBS) (1.05 eq.) is added.
-
Step 4: Reaction and Purification. The reaction is stirred at room temperature for 12 hours. The solvent is then evaporated, and the crude product is purified by column chromatography to afford the final product.
Expertise & Experience: The initial microwave-assisted reaction provides a rapid entry to the core structure. The subsequent isomerization with sodium methoxide is a critical step to ensure the formation of the correct regioisomer. The bromination with NBS is a mild and selective method for introducing a bromine atom at the 3-position, which is then amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents.[4]
Medicinal Chemistry Applications: A Scaffold for Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a potent and versatile platform for the design of kinase inhibitors.[3] Its ability to mimic the purine core of ATP allows it to effectively compete for the ATP-binding site of various kinases, leading to their inhibition.[3] This has led to the development of numerous pyrazolo[1,5-a]pyrimidine-based inhibitors targeting a range of kinases implicated in cancer and inflammatory diseases.
Tropomyosin Receptor Kinase (Trk) Inhibitors
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are key regulators of neuronal development and function. However, chromosomal rearrangements leading to NTRK gene fusions can result in the expression of constitutively active Trk fusion proteins that drive the growth of various cancers. Pyrazolo[1,5-a]pyrimidine-based inhibitors have shown remarkable efficacy in targeting these oncogenic drivers.[5]
Mechanism of Action: Pyrazolo[1,5-a]pyrimidine-based Trk inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the Trk kinase domain. This prevents the phosphorylation of downstream signaling molecules, thereby inhibiting the activation of pro-proliferative and pro-survival pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways.[5]
Caption: Inhibition of the Trk signaling pathway by pyrazolo[1,5-a]pyrimidine derivatives.
Quantitative Data: Potency of Pyrazolo[1,5-a]pyrimidine-based Trk Inhibitors
| Compound | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Reference |
| Compound 8 | 1.7 | - | - | [5] |
| Compound 9 | 1.7 | - | - | [5] |
| Compound 20 | >0.02 (NTRK) | >0.02 (NTRK) | >0.02 (NTRK) | [5] |
| Compound 21 | >0.02 (NTRK) | >0.02 (NTRK) | >0.02 (NTRK) | [5] |
| Compound 23 | 0.1 (KM12 cell) | - | - | [5] |
| Compound 24 | 0.2 (KM12 cell) | - | - | [5] |
| Compound 32 | 1.9 | 3.1 | 2.3 | [5] |
Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases are a family of serine/threonine kinases that play a central role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for therapeutic intervention. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop potent CDK inhibitors.
Mechanism of Action: Pyrazolo[1,5-a]pyrimidine-based CDK inhibitors function as ATP-competitive inhibitors, binding to the active site of CDKs and preventing the phosphorylation of their substrates, such as the retinoblastoma protein (Rb). This leads to cell cycle arrest, typically at the G1/S or G2/M transitions, and can induce apoptosis.
Caption: Inhibition of the cell cycle by pyrazolo[1,5-a]pyrimidine-based CDK inhibitors.
Quantitative Data: Potency of Pyrazolo[1,5-a]pyrimidine-based CDK Inhibitors
| Compound | CDK2 IC50 (µM) | TRKA IC50 (µM) | Reference |
| Compound 6s | 0.23 | 0.45 | [1] |
| Compound 6t | 0.09 | 0.45 | [1] |
| Ribociclib (Reference) | 0.07 | - | [1] |
| Larotrectinib (Reference) | - | 0.07 | [1] |
| Compound 5h | 0.022 | - | [6] |
| Compound 5i | 0.024 | - | [6] |
| Dinaciclib (Reference) | 0.018 | - | [6] |
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Hyperactivation of this pathway is frequently observed in cancer and inflammatory diseases. The pyrazolo[1,5-a]pyrimidine scaffold has been utilized to develop selective inhibitors of PI3K isoforms, particularly PI3Kδ, which is highly expressed in hematopoietic cells.
Mechanism of Action: Pyrazolo[1,5-a]pyrimidine-based PI3K inhibitors bind to the ATP-binding site of the p110 catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blocks the recruitment and activation of downstream effectors such as Akt, leading to the inhibition of cell growth and survival signals.
Caption: Inhibition of the PI3K-AKT signaling pathway by pyrazolo[1,5-a]pyrimidine derivatives.
Quantitative Data: Potency of Pyrazolo[1,5-a]pyrimidine-based PI3Kδ Inhibitors
| Compound | PI3Kδ IC50 (µM) | PI3Kα/δ Selectivity | PI3Kβ/δ Selectivity | PI3Kγ/δ Selectivity | Reference |
| CPL302415 (6) | 0.018 | 79 | 1415 | 939 | [7] |
| Compound 1 | 0.475 | - | - | - | [7] |
Conclusion: A Scaffold with a Bright Future
The pyrazolo[1,5-a]pyrimidine scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with its ability to potently and often selectively inhibit a range of important biological targets, particularly protein kinases, ensures its continued relevance in drug discovery. The successful development of Trk and CDK inhibitors based on this scaffold highlights its therapeutic potential. As our understanding of the molecular drivers of disease continues to grow, the versatility of the pyrazolo[1,5-a]pyrimidine core will undoubtedly be leveraged to develop the next generation of targeted therapies for cancer, inflammatory disorders, and beyond. This guide serves as a foundational resource for researchers seeking to harness the power of this remarkable scaffold in their own drug discovery endeavors.
References
-
Lasheen, D. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(1), 163. [Link]
-
Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
-
Iorkula, T. T., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-21. [Link]
-
CPL. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals, 15(8), 927. [Link]
-
CPL. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. [Link]
-
CPL. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]
-
Jismy, B., et al. (2020). Synthesis of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one 4. ResearchGate. [Link]
-
Wikipedia. (2023). MAPK/ERK pathway. Wikipedia. [Link]
-
Kelada, M., et al. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 14, 2465-2471. [Link]
-
Khan Academy. (n.d.). Cell cycle regulators. Khan Academy. [Link]
-
Davies, R. D. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive. [Link]
-
Lito, P., et al. (2013). Schematic representation of the Ras-Raf-MEK-ERK1/2 MAP kinase pathway. ResearchGate. [Link]
-
Jismy, B., et al. (2020). Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions. Molecules, 25(20), 4819. [Link]
-
ResearchGate. (n.d.). The cell cycle phases and their associated cyclin-dependent kinases (CDK)/cyclin complexes. ResearchGate. [Link]
-
Kelada, M., et al. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 14, 2465-2471. [Link]
-
Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway. Creative Diagnostics. [Link]
-
Reddy, T. S., et al. (2018). Novel and Efficient Synthesis of 7-Trifluoromethyl-Substituted Pyrazolo[1,5-a] Pyrimidines with Potent Antitumor Agents. ResearchGate. [Link]
-
Attia, M. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. ResearchGate. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2022). Newly synthesized pyrazolo[1,5-a]pyrimidine derivatives as CDK inhibitors. ResearchGate. [Link]
-
Wang, H., et al. (2018). Simplified diagram of the four distinct MAP kinase signaling pathways in human. RAS-RAF-MEK-ERK signaling. ResearchGate. [Link]
-
PraxiLabs. (2022). Cell Cycle Stages & Regulation by Cyclins and CDKs. PraxiLabs. [Link]
-
El-Sayed, N. N. E., et al. (2023). Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. ACS Omega, 8(4), 4135-4148. [Link]
-
ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. [Link]
-
El-Sayed, W. A., et al. (2019). Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. Drug Design, Development and Therapy, 13, 1097-1111. [Link]
-
Guillaumet, G., et al. (2014). A one-pot process for the microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine. RSC Advances, 4(100), 57233-57236. [Link]
-
Heathcote, D. A., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effec... ChEMBL. [Link]
-
Kelada, M., et al. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 14, 2465-2471. [Link]
-
Creative Diagnostics. (n.d.). CDK Signaling Pathway. Creative Diagnostics. [Link]
-
Lito, P., et al. (2013). A simplified schematic representation of the RAS-RAF-MEK-ERK signaling pathway. ResearchGate. [Link]
-
ResearchGate. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. ResearchGate. [Link]
-
Law, J., et al. (2023). Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. YouTube. [Link]
-
McCubrey, J. A., et al. (2007). ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1773(8), 1263-1284. [Link]
-
Hassan, A. S., et al. (2020). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Bioorganic Chemistry, 94, 103433. [Link]
-
Shomu's Biology. (2020). AKT/PKB Signaling Pathway | PI3k Signaling. YouTube. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of Pyrazolo[1,5-a]pyrimidines
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine core, a fused heterocyclic system, has emerged from a mid-20th-century chemical curiosity to a privileged scaffold in modern medicinal chemistry. Its synthetic tractability and inherent ability to interact with key biological targets, particularly protein kinases, have cemented its importance in the pursuit of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, historical development, and evolving synthetic strategies for pyrazolo[1,5-a]pyrimidine compounds. We delve into the fundamental principles of their mechanism of action as kinase inhibitors, explore detailed structure-activity relationships (SAR), and chronicle the development of clinically approved drugs. This guide is intended to be a valuable resource for researchers, offering both a historical perspective and practical insights into the ongoing exploration of this versatile chemical entity.
A Historical Perspective: From Synthesis to Significance
The journey of the pyrazolo[1,5-a]pyrimidine scaffold began in the mid-20th century, with early explorations focused on the synthesis and characterization of novel heterocyclic systems. While the seminal 1952 publication by Roland, Rips, and Despois remains a cornerstone in the historical narrative of this compound class, its initial biological potential was yet to be fully realized. The foundational synthetic strategy, the condensation of 3-aminopyrazoles with β-dicarbonyl compounds, provided a robust and versatile entry point to this chemical space, a method that continues to be relevant today.
It was not until the latter half of the 20th century that the pharmacological potential of pyrazolo[1,5-a]pyrimidines began to be systematically unveiled. Early studies revealed a broad spectrum of biological activities, but it was their profound impact on the central nervous system that first brought them to the forefront of medicinal chemistry, leading to the development of anxiolytic and hypnotic agents like Zaleplon.
The turn of the 21st century marked a pivotal shift in the story of pyrazolo[1,5-a]pyrimidines. With the explosion of knowledge in cellular signaling and the identification of protein kinases as critical nodes in disease pathways, particularly in oncology, the pyrazolo[1,5-a]pyrimidine scaffold was rediscovered as a potent kinase inhibitor. Its unique structural features allow it to mimic the purine core of ATP, enabling it to competitively bind to the ATP-binding site of a wide range of kinases. This discovery has since fueled an intense and fruitful period of research and development, culminating in the approval of several life-saving cancer therapies.
The Art of Synthesis: From Classical Condensations to Modern Methodologies
The synthetic accessibility of the pyrazolo[1,5-a]pyrimidine core has been a key driver of its enduring appeal in drug discovery. The ability to readily introduce diverse substituents at various positions around the scaffold allows for the fine-tuning of physicochemical properties and biological activity.
The Classical Approach: Condensation of 3-Aminopyrazoles with 1,3-Dicarbonyls
The most fundamental and widely employed method for the construction of the pyrazolo[1,5-a]pyrimidine ring system is the cyclocondensation reaction between a 3-aminopyrazole and a 1,3-dicarbonyl compound or its synthetic equivalent.[1] This reaction is typically performed under acidic or basic conditions and proceeds through a nucleophilic attack of the 3-aminopyrazole on the dicarbonyl compound, followed by an intramolecular cyclization and dehydration.
General Reaction Scheme:
Figure 1: General scheme for the synthesis of pyrazolo[1,5-a]pyrimidines.
Experimental Protocol: Synthesis of 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine
This protocol provides a detailed, step-by-step methodology for a classic pyrazolo[1,5-a]pyrimidine synthesis.
Materials:
-
3-Amino-5-methylpyrazole
-
Ethyl acetoacetate
-
Ethanol
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-5-methylpyrazole (1 equivalent) in ethanol.
-
Add ethyl acetoacetate (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine.
Modern Synthetic Innovations
While the classical condensation remains a workhorse, the demand for greater efficiency, diversity, and greener synthetic routes has spurred the development of innovative methodologies.
-
Microwave-Assisted Synthesis: The use of microwave irradiation has significantly reduced reaction times, often from hours to minutes, while improving yields.[2][3] This technique is particularly advantageous for high-throughput synthesis and library generation.
-
Multicomponent Reactions (MCRs): MCRs offer a highly efficient approach to constructing complex molecules in a single step from three or more starting materials.[4][5] This strategy enhances atom economy and reduces the number of purification steps, aligning with the principles of green chemistry.
-
Palladium-Catalyzed Cross-Coupling Reactions: These powerful reactions, such as Suzuki and Buchwald-Hartwig couplings, have enabled the introduction of a wide array of aryl and heteroaryl substituents at various positions of the pyrazolo[1,5-a]pyrimidine core, which is crucial for modulating kinase selectivity and potency.[6]
Mechanism of Action: Targeting the Kinome
The therapeutic success of pyrazolo[1,5-a]pyrimidines is largely attributed to their ability to function as potent inhibitors of protein kinases.[6] Protein kinases play a central role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, including cancer.
Pyrazolo[1,5-a]pyrimidines typically act as ATP-competitive inhibitors .[6] Their fused ring structure mimics the purine core of ATP, allowing them to bind to the highly conserved ATP-binding pocket of kinases. By occupying this site, they prevent the binding of ATP and subsequent phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that drive cell proliferation and survival.
Figure 2: Mechanism of ATP-competitive inhibition by pyrazolo[1,5-a]pyrimidines.
Structure-Activity Relationships (SAR): A Guide to Rational Design
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on the nature and position of their substituents. Understanding these SARs is crucial for the rational design of potent and selective inhibitors.
-
Hinge-Binding Interactions: The pyrazolo[1,5-a]pyrimidine core itself often forms critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a key interaction for anchoring the inhibitor.
-
Substituents at the 5- and 7-positions: These positions are often solvent-exposed and provide opportunities to introduce larger substituents that can interact with specific pockets within the kinase active site, thereby enhancing potency and selectivity. For instance, in PI3Kδ inhibitors, a morpholine moiety at the 7-position has been shown to be crucial for activity.[7]
-
Substituents at the 2- and 3-positions: Modifications at these positions can influence the electronic properties of the ring system and can be used to fine-tune binding affinity and pharmacokinetic properties.
-
Introduction of Indole and Benzimidazole Moieties: The incorporation of these heterocyclic systems, particularly at the 5-position, has been shown to form additional hydrogen bonds with the kinase active site, leading to enhanced selectivity for certain kinases like PI3Kδ.[7]
Clinical Triumphs: Approved Drugs and the Future of Pyrazolo[1,5-a]pyrimidines
The culmination of decades of research on the pyrazolo[1,5-a]pyrimidine scaffold is exemplified by the successful development and approval of several targeted cancer therapies.
| Drug Name | Brand Name | Target(s) | Approved Indications |
| Larotrectinib | Vitrakvi® | TRKA, TRKB, TRKC | Treatment of adult and pediatric patients with solid tumors that have a neurotrophic receptor tyrosine kinase (NTRK) gene fusion.[8][9][10] |
| Entrectinib | Rozlytrek® | TRKA, TRKB, TRKC, ROS1, ALK | Treatment of adult and pediatric patients 12 years of age and older with solid tumors that have an NTRK gene fusion and for adults with metastatic ROS1-positive non-small cell lung cancer (NSCLC).[8][11][12][13] |
| Zaleplon | Sonata® | GABA-A receptor | Treatment of insomnia. |
Larotrectinib , discovered by Array BioPharma and licensed to Loxo Oncology, was a landmark achievement in precision medicine.[10] It was one of the first drugs to receive a "tissue-agnostic" approval, meaning its use is based on a specific genetic marker (NTRK gene fusion) rather than the location of the tumor in the body.[10] Clinical trials demonstrated remarkable and durable responses in patients with a wide range of cancers harboring NTRK fusions.[14]
Entrectinib , developed by Genentech, is another potent TRK inhibitor with a similar tissue-agnostic indication for NTRK fusion-positive solid tumors.[8][11][13] Importantly, it also exhibits potent activity against ROS1 and ALK fusion-positive non-small cell lung cancer, providing a valuable treatment option for this patient population.[11] Clinical studies have shown an overall response rate of 61.2% in patients with NTRK fusion-positive tumors, with a median duration of response of 20 months.[15]
The success of these drugs has not only provided new hope for patients with rare and difficult-to-treat cancers but has also validated the pyrazolo[1,5-a]pyrimidine scaffold as a premier platform for the development of targeted therapies.
Future Directions: Expanding the Horizon
The story of pyrazolo[1,5-a]pyrimidines is far from over. Ongoing research continues to explore the full potential of this versatile scaffold.
-
Overcoming Drug Resistance: A major challenge in targeted therapy is the emergence of drug resistance. The development of next-generation pyrazolo[1,5-a]pyrimidine inhibitors that can overcome resistance mutations is a key area of focus.
-
Targeting New Kinases: The vastness of the human kinome presents numerous opportunities for the development of novel pyrazolo[1,5-a]pyrimidine-based inhibitors for a wide range of diseases, including inflammatory and autoimmune disorders.
-
Novel Drug Modalities: The pyrazolo[1,5-a]pyrimidine core is also being explored in the context of other drug modalities, such as proteolysis-targeting chimeras (PROTACs), which offer a novel approach to degrading disease-causing proteins.
Conclusion
From its humble beginnings as a synthetic curiosity, the pyrazolo[1,5-a]pyrimidine scaffold has evolved into a cornerstone of modern drug discovery. Its synthetic versatility, coupled with its inherent ability to interact with key biological targets, has led to the development of life-saving medicines and continues to inspire the design of next-generation therapeutics. As our understanding of disease biology deepens, the enduring legacy of the pyrazolo[1,5-a]pyrimidine core is set to continue, promising a future of innovative and impactful therapies.
References
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Center for Biotechnology Information. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. National Center for Biotechnology Information. [Link]
-
Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. National Center for Biotechnology Information. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Center for Biotechnology Information. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
Multi-component reactions for the synthesis of pyrazolo [1,5-a]quinoline derivatives together with their cytotoxic evaluations. ResearchGate. [Link]
-
Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][4][7]triazine and Imidazo[2,1-c][1][4][7]triazine. ResearchGate. [Link]
-
FDA approves entrectinib for NTRK solid tumors and ROS-1 NSCLC. U.S. Food and Drug Administration. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. National Center for Biotechnology Information. [Link]
-
TRK Inhibitors: Clinical Development of Larotrectinib. National Center for Biotechnology Information. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health. [Link]
-
Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd. [Link]
-
The Tissue-Agnostic Development of Larotrectinib / Vitrakvi. U.S. Food and Drug Administration. [Link]
-
Microwave-Assisted, Divergent Solution-Phase Synthesis of 1,3,6-Trisubstituted Pyrazolo[3,4-d]pyrimidines. ACS Publications. [Link]
-
Clinical Review - Entrectinib (Rozlytrek). National Center for Biotechnology Information. [Link]
- Process for the preparation of 3-amino-5-methylpyrazole.
-
Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines. ResearchGate. [Link]
- Process for the preparation of 3-amino-5-methylpyrazole.
-
MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. The Distant Reader. [Link]
-
The Development of TRK Inhibitors. University of Colorado Anschutz Medical Campus. [Link]
-
FDA Approves Entrectinib for ROS1+ NSCLC and NTRK+ Solid Tumors. Targeted Oncology. [Link]
-
FDA Approves Entrectinib for Multiple Solid Tumor Indications. Oncology Nursing News. [Link]
-
Larotrectinib Development Course Shows Promise for TRK Fusion–Positive Cancers. Targeted Oncology. [Link]
-
FDA Approves Entrectinib for Tumors with NTRK Fusions. National Cancer Institute. [Link]
-
Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. National Center for Biotechnology Information. [Link]
-
Larotrectinib. Wikipedia. [Link]
-
Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][6][7][8]triazines. MDPI. [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TRK Inhibitors: Clinical Development of Larotrectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Larotrectinib - Wikipedia [en.wikipedia.org]
- 11. fda.gov [fda.gov]
- 12. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FDA Approves Entrectinib for Tumors with NTRK Fusions - NCI [cancer.gov]
- 14. fda.gov [fda.gov]
- 15. Clinical Review - Entrectinib (Rozlytrek) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 2-Methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid: Key Intermediates and Methodologies
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous compounds investigated for their therapeutic potential, particularly as protein kinase inhibitors in oncology.[1][2] This guide provides an in-depth examination of the synthetic pathways leading to a key derivative, 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, a valuable building block for drug discovery. We will dissect the primary synthetic routes, focusing on the identification, synthesis, and significance of the core chemical intermediates. The narrative emphasizes the chemical logic behind strategic choices in the synthesis, offering field-proven insights into efficient and scalable production. Detailed protocols, quantitative data summaries, and process visualizations are provided to create a self-validating and authoritative resource for professionals in synthetic and medicinal chemistry.
The Pyrazolo[1,5-a]pyrimidine Core: A Scaffold of Significance
The fused bicyclic structure of pyrazolo[1,5-a]pyrimidines offers a rigid and versatile framework for chemical modification, making it an attractive target for synthetic organic chemists.[1] This scaffold is known to interact effectively with the hinge region of the ATP binding site in many kinases, a property that has been exploited in the development of targeted cancer therapies.[2] The strategic placement of functional groups on the pyrazole and pyrimidine rings allows for the fine-tuning of steric and electronic properties, which is crucial for optimizing biological activity and pharmacokinetic profiles.[1] The title compound, 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, serves as a critical starting material for creating libraries of novel derivatives, particularly through modification of the carboxylic acid moiety.
Primary Synthetic Pathway: A Regioselective Approach to the 6-Carboxylic Acid
A robust and direct synthesis for 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid has been developed, which hinges on the strategic cyclocondensation of a key aminopyrazole with a specialized three-carbon synthon. This pathway is notable for its efficiency and regiochemical control, directly installing the required carboxylate functionality at the C6 position.
Key Intermediate 1: 3-Methyl-5-aminopyrazole
The foundational building block for this synthesis is 3-methyl-5-aminopyrazole. Its synthesis is a well-established process, typically involving the cyclization of a β-ketonitrile or its equivalent with hydrazine.
Synthesis Rationale: The reaction between a compound containing a nitrile and a ketone (or a precursor) with hydrazine hydrate is a classic method for forming the pyrazole ring. The hydrazine acts as a dinucleophile, attacking both the carbonyl carbon and the nitrile carbon (after tautomerization) to form the five-membered ring.
One efficient method starts from cyanoacetone or its alkali metal salt and reacts it with hydrazine.[3][4] An alternative and commonly used laboratory preparation involves the reaction of 3-aminobut-2-enenitrile with hydrazine hydrate in a refluxing alcoholic solvent.[5]
Experimental Protocol: Synthesis of 3-Methyl-5-aminopyrazole [5]
-
To a reaction vessel, add 3-aminobut-2-enenitrile (1.0 eq) and ethanol. Stir until all solid material is completely dissolved.
-
Add 80% hydrazine hydrate (excess) to the solution and stir at room temperature for 15-20 minutes.
-
Slowly heat the reaction mixture to reflux (approx. 85-95 °C) and maintain for 2-3 hours. Monitor the reaction for the complete consumption of the starting material using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate it under reduced pressure to approximately 25% of its original volume.
-
The resulting crude 3-methyl-5-aminopyrazole can often be used in the next step without further purification or can be purified by distillation or recrystallization.
Key Intermediate 2: Alkyl 2-Methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylate
This intermediate is the immediate precursor to the final product. Its synthesis represents the core ring-forming step, where the pyrazolo[1,5-a]pyrimidine nucleus is constructed. A patented method outlines a highly effective approach that directly yields the desired C6-substituted ester.[6]
Synthesis Rationale: This key transformation is a condensation reaction between the nucleophilic 3-methyl-5-aminopyrazole and a suitable 1,3-dielectrophile. To achieve substitution at the 6-position, a specific synthon is required. The patented method utilizes a 3,3-dialkoxy propionate, which is first reacted with a formate ester (e.g., methyl formate) in the presence of a strong base (e.g., sodium methoxide) to generate a reactive enolate intermediate in situ. This intermediate then undergoes an acid-catalyzed cyclization with 3-methyl-5-aminopyrazole, leading directly to the pyrazolo[1,5-a]pyrimidine-6-carboxylate ester.[6] This approach is superior to using reagents like diethyl malonate, which would preferentially lead to substitution at the 5- and 7-positions.[7]
Experimental Protocol: Synthesis of Methyl 2-Methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylate [6]
-
In a suitable solvent such as toluene, react a 3,3-dialkoxy propionate (e.g., methyl 3,3-dimethoxypropionate) with a formate ester (e.g., methyl formate) in the presence of a base like sodium methoxide to form the intermediate enolate.
-
Add 3-methyl-5-aminopyrazole (1.0 eq) to the reaction mixture.
-
Introduce an acid catalyst, such as glacial acetic acid.
-
Maintain the reaction temperature between 0°C and 45°C for 12 to 48 hours until the reaction is complete (monitored by TLC).
-
Upon completion, perform an appropriate aqueous workup to isolate the crude product.
-
Purify the crude material, typically by recrystallization or column chromatography, to yield the pure methyl 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylate.
Final Product Formation: Saponification
The final step is a standard ester hydrolysis (saponification) to yield the target carboxylic acid.
Synthesis Rationale: The ester group of the intermediate is readily cleaved under basic conditions. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and the corresponding alcohol. A final acidification step protonates the carboxylate to yield the desired carboxylic acid.
Experimental Protocol: Synthesis of 2-Methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid [6]
-
Dissolve methyl 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylate (1.0 eq) in an aqueous or alcoholic solvent (e.g., water, methanol, or ethanol).
-
Add a solution of a strong base, such as sodium hydroxide or potassium hydroxide (e.g., 1.5 eq of NaOH in water).
-
Stir the reaction mixture at a temperature between 25°C and 35°C for 2 to 4 hours, until the reaction is complete and the solution becomes clear.[6]
-
Cool the reaction mixture and pour it into a chilled aqueous acid solution (e.g., citric acid or HCl) to precipitate the product.
-
Allow the product to crystallize, then collect the solid by filtration, wash with cold water, and dry under vacuum to afford the final product as a white solid.[6]
Visualization of the Primary Synthetic Pathway
The following diagram illustrates the direct, regioselective pathway to the target molecule.
Caption: Regioselective synthesis of the target carboxylic acid.
Alternative Core Intermediates for Scaffold Diversification
While the previous route is direct, understanding the synthesis of other key intermediates is crucial for researchers aiming to create diverse libraries of pyrazolo[1,5-a]pyrimidine analogues. The most common alternative strategy involves building the pyrimidine ring from 5-amino-3-methylpyrazole and diethyl malonate, which leads to a different set of highly versatile intermediates.
Key Intermediate 3: 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol
Synthesis Rationale: The reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base like sodium ethoxide is a classic condensation that forms the pyrimidine ring, resulting in hydroxyl groups at the 5 and 7 positions.[7]
Experimental Protocol: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol [7]
-
Prepare a solution of sodium ethoxide in ethanol.
-
Add 5-amino-3-methylpyrazole (1.0 eq) and diethyl malonate (1.1 eq) to the solution.
-
Heat the mixture to reflux and maintain for approximately 24 hours.
-
After cooling, acidify the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash, and dry to yield the diol intermediate. An 89% yield has been reported for this step.[7]
Key Intermediate 4: 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine
This dichloro derivative is arguably one of the most valuable intermediates for scaffold diversification. The chlorine atoms at the C5 and C7 positions act as excellent leaving groups for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Synthesis Rationale: The diol is converted to the dichloro derivative using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The high reactivity of the chlorine atom at the C7 position allows for selective substitution reactions.[7]
Experimental Protocol: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine [7]
-
Suspend 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1.0 eq) in phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux and maintain for 24 hours.
-
Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Neutralize the solution and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer, dry it over a suitable drying agent, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to obtain the dichloro intermediate. A 61% yield has been reported for this transformation.[7]
Visualization of the Diversification Pathway
The following diagram illustrates the synthesis of the versatile dichloro-intermediate, a gateway to a wide array of derivatives.
Caption: Synthesis of a versatile dichloro-intermediate for diversification.
Summary of Quantitative Data
| Step | Starting Material(s) | Product | Reagents | Yield | Reference |
| Synthesis of 5,7-Diol Intermediate | 5-Amino-3-methylpyrazole, Diethyl malonate | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | EtONa, EtOH | 89% | [7] |
| Synthesis of 5,7-Dichloro Intermediate | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | POCl₃ | 61% | [7] |
| Hydrolysis to Final Carboxylic Acid | Methyl 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylate | 2-Methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | NaOH, H₂O | 97% | [6] |
Conclusion
The synthesis of 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is most efficiently achieved through a regioselective pathway involving the condensation of 3-methyl-5-aminopyrazole with an in situ generated electrophile derived from a 3,3-dialkoxy propionate, followed by the hydrolysis of the resulting alkyl 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylate intermediate. This route provides direct access to the target molecule in high yield. For broader scaffold diversification, an alternative pathway yielding the 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine intermediate is invaluable. A thorough understanding of these key intermediates and the logic behind their synthesis empowers researchers to efficiently produce the title compound and to design and execute synthetic campaigns for novel, biologically active analogues.
References
-
Dymek, B., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(21), 6443. [Link]
-
Lynch, B. M., et al. (1975). Pyrazolo[l,S-alpyrimidine: Synthesis and Regiospecific Electrophilic - Substitution in the Pyrazole and/or Pyrimidine Rings1. Canadian Journal of Chemistry, 53(1), 119-125. [Link]
-
Al-Ostoot, F. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 41-62. [Link]
- CN104292261A. (2015). Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid.
-
Bobrovs, R., et al. (2024). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry. [Link]
- EP0623600A1. (1994). Process for the preparation of 3-amino-5-methylpyrazole.
-
El-Sayed, N. N. E., et al. (2011). Antiviral and Antischistosomal Evaluation of Newly Synthesized Thioglycosides and their Acyclic Analogues. ResearchGate. [Link]
-
Abdel-rahman, H. M., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
American Chemical Society. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Organic Syntheses Procedure. [Link]
-
Castillo, J. C., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [Link]
- CN107722012B. (2020). Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines.
-
Levanova, E. P. (2009). New synthesis of 3(5)-methylpyrazole. ResearchGate. [Link]
-
Fares, M. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [Link]
-
Liu, X. L., et al. (2010). Synthesis and antiviral bioactivities of 2-cyano-3-substituted-amino(phenyl) methylphosphonylacrylates (acrylamides) containing alkoxyethyl moieties. PubMed. [Link]
- EP0623600B1. (1998). Process for the preparation of 3-amino-5-methylpyrazole.
-
Al-Abdullah, E. S., et al. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI. [Link]
-
National Institutes of Health. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH. [Link]/PMC4164931/)
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 4. EP0623600B1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 5. 3-Amino-5-methylpyrazole | 31230-17-8 [chemicalbook.com]
- 6. CN103896951A - Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid - Google Patents [patents.google.com]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility Profile of Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Abstract
The determination of a compound's solubility profile is a cornerstone of early-stage drug development and process chemistry. It dictates the feasibility of formulation strategies, influences bioavailability, and guides the selection of solvents for synthesis, purification, and crystallization. This guide provides a comprehensive technical overview of the solubility profile of Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, a key heterocyclic scaffold in medicinal chemistry.[1] We delve into the theoretical underpinnings of solubility, present a robust, self-validating experimental protocol for determining thermodynamic solubility, and analyze the resulting data in the context of solvent properties. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of how to generate and interpret a comprehensive solubility profile for novel chemical entities.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold and the Imperative of Solubility
The pyrazolo[1,5-a]pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive compounds with applications ranging from anticancer to psychopharmacological agents.[1] Its synthetic versatility allows for extensive structural modifications to optimize therapeutic activity.[1] Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a representative member of this class, often used as an intermediate in the synthesis of more complex pharmaceutical agents.[2]
A thorough understanding of its solubility is not merely academic; it is a critical quality standard that directly impacts a compound's journey from the lab to the clinic.[3][4][5] Poor solubility can hinder reliable biological screening, complicate purification, and lead to significant challenges in developing a dosage form with adequate bioavailability.[6][7] Therefore, establishing a detailed solubility profile in a range of common laboratory solvents is a foundational step, mandated by international guidelines such as the ICH Q6A, which outlines the requirements for setting specifications for new drug substances.[3][4][8]
This guide will provide the theoretical framework and a practical, step-by-step methodology to empower researchers to determine and interpret this crucial physicochemical property.
Theoretical Principles of Solubility
The solubility of a crystalline solid in a liquid solvent is governed by a thermodynamic equilibrium between the solid state and the solution. This process can be conceptually broken down into two main energy considerations:
-
Crystal Lattice Energy: The energy required to overcome the intermolecular forces holding the compound together in its solid, crystalline form.
-
Solvation Energy: The energy released when the individual molecules of the compound are surrounded and stabilized by solvent molecules.
A compound dissolves when the solvation energy favorably compensates for the crystal lattice energy. This balance is influenced by a complex interplay of factors related to both the solute and the solvent.
"Like Dissolves Like": A Qualitative Framework
The adage "like dissolves like" provides a useful starting point. It suggests that substances with similar intermolecular forces are more likely to be miscible. For Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, we can identify several key structural features:
-
Aromatic Heterocyclic Core: Capable of π-π stacking and dipole-dipole interactions.
-
Ester Group (-COOEt): A polar functional group that can act as a hydrogen bond acceptor.
-
Nitrogen Atoms: Can also act as hydrogen bond acceptors.
-
Methyl and Ethyl Groups: Provide nonpolar, hydrophobic character.
This combination of features suggests that the compound will exhibit intermediate polarity and its solubility will be highly dependent on the solvent's ability to engage in complementary interactions.
Hansen Solubility Parameters (HSP)
For a more quantitative prediction, the Hansen Solubility Parameter (HSP) theory is invaluable.[9][10] It deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle states that substances with similar HSP values (δD, δP, and δH) are likely to be soluble in one another.[10][11] By mapping the solubility of our target compound in a range of solvents with known HSPs, we can determine its own HSP values, allowing for the prediction of its solubility in other, untested solvents or solvent blends.[10]
Experimental Methodology: Determining Thermodynamic Solubility
The "gold standard" for solubility determination is the Saturation Shake-Flask Method .[6][12] This method measures the equilibrium or thermodynamic solubility, which is the concentration of a compound in a saturated solution when excess solid is present.[12] It is considered the most reliable technique for generating data for regulatory submissions and formulation development.[6][12]
Rationale for Solvent Selection
The choice of solvents is critical for building a comprehensive and informative profile. The panel should cover a wide range of polarities, hydrogen bonding capabilities, and functional classes relevant to pharmaceutical development.[13][14] High-purity, pharmacopeia-grade solvents are essential to avoid introducing impurities that could affect the results.[13][15]
Table 1: Panel of Selected Solvents and Their Physicochemical Properties
| Solvent | Class | Polarity Index | H-Bond Donor/Acceptor | Rationale |
| Water (pH 7.4 Buffer) | Polar Protic | 10.2 | Both | Biological relevance, baseline for aqueous solubility. |
| Methanol | Polar Protic | 5.1 | Both | Common protic solvent in synthesis and purification. |
| Ethanol | Polar Protic | 4.3 | Both | Widely used, less toxic protic solvent. |
| Isopropanol (IPA) | Polar Protic | 3.9 | Both | Common recrystallization and cleaning solvent. |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | Acceptor | Common HPLC and reaction solvent. |
| Acetone | Polar Aprotic | 5.1 | Acceptor | General purpose polar aprotic solvent. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Acceptor | High-polarity solvent, used for stock solutions. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Acceptor | High-polarity solvent used in synthesis. |
| Ethyl Acetate (EtOAc) | Intermediate | 4.4 | Acceptor | Common extraction and chromatography solvent. |
| Dichloromethane (DCM) | Chlorinated | 3.1 | None | Common reaction and extraction solvent. |
| Toluene | Aromatic | 2.4 | None | Nonpolar aromatic solvent. |
| n-Heptane | Aliphatic | 0.1 | None | Highly nonpolar solvent, baseline for lipophilicity. |
Step-by-Step Protocol
This protocol is designed to be self-validating by ensuring that equilibrium has been reached.
Materials:
-
Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (solid, >99% purity)
-
Selected solvents (HPLC or Pharmacopeia grade)
-
2.0 mL glass vials with screw caps and PTFE septa
-
Analytical balance (4 decimal places)
-
Thermomixer or orbital shaker with temperature control
-
Centrifuge capable of holding 2.0 mL vials
-
Calibrated pipettes
-
HPLC-UV system with a suitable column (e.g., C18) and a validated analytical method for the compound
-
Volumetric flasks
Procedure:
-
Preparation: Add an excess of the solid compound (approx. 5-10 mg) to a pre-weighed 2.0 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.[12] Record the exact weight.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected solvent to the vial.
-
Equilibration: Cap the vials tightly and place them in a thermomixer set to 25°C and 750 rpm. Allow the slurries to equilibrate for 24 hours. This duration is typically sufficient to reach equilibrium, but for certain compounds, longer times may be necessary.[16][17]
-
Phase Separation: After 24 hours, visually inspect the vials to confirm the presence of excess solid. Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Sampling (Timepoint 1): Carefully pipette an aliquot (e.g., 100 µL) of the clear supernatant. Be extremely careful not to disturb the solid pellet.
-
Dilution: Immediately dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the HPLC method.
-
Continue Equilibration: Return the vials to the thermomixer and continue shaking for another 24 hours (total 48 hours).
-
Sampling (Timepoint 2): Repeat steps 4, 5, and 6 to obtain a 48-hour sample.
-
Analysis: Analyze the diluted samples by HPLC-UV to determine the concentration of the dissolved compound.
-
Validation of Equilibrium: Compare the calculated concentrations at 24 and 48 hours. If the values are within a narrow margin (e.g., ±5%), equilibrium is considered to have been reached.[12] If the concentration at 48 hours is significantly higher, the equilibration time must be extended.
Diagram 1: Experimental Workflow for Thermodynamic Solubility Determination
Caption: Workflow for the Shake-Flask Solubility Method.
Results and Data Presentation
The solubility data obtained from the validated HPLC analysis should be compiled into a clear, comparative table. The results presented below are representative for a compound with the structural characteristics of Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate.
Table 2: Thermodynamic Solubility of Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate at 25°C
| Solvent | Solubility (mg/mL) | Solubility (µg/mL) | Qualitative Classification |
| n-Heptane | < 0.001 | < 1 | Practically Insoluble |
| Water (pH 7.4 Buffer) | 0.015 | 15 | Very Sparingly Soluble |
| Toluene | 1.2 | 1,200 | Sparingly Soluble |
| Isopropanol (IPA) | 3.5 | 3,500 | Sparingly Soluble |
| Ethyl Acetate (EtOAc) | 8.9 | 8,900 | Slightly Soluble |
| Ethanol | 11.2 | 11,200 | Slightly Soluble |
| Acetonitrile (ACN) | 25.6 | 25,600 | Soluble |
| Methanol | 31.5 | 31,500 | Soluble |
| Acetone | 45.1 | 45,100 | Freely Soluble |
| Dichloromethane (DCM) | 115.0 | 115,000 | Freely Soluble |
| N,N-Dimethylformamide (DMF) | > 200 | > 200,000 | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | > 250 | > 250,000 | Very Soluble |
Qualitative classifications are based on USP guidelines.
Discussion and Interpretation
The solubility profile in Table 2 provides critical insights into the physicochemical nature of Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate.
-
Polarity: The compound demonstrates classic behavior for a molecule of intermediate polarity. It is practically insoluble in the nonpolar aliphatic solvent n-Heptane and has very low solubility in water. Its solubility increases significantly in polar aprotic solvents (ACN, Acetone, DCM, DMF, DMSO) and moderately polar protic solvents (Methanol, Ethanol).
-
Hydrogen Bonding: The highest solubilities are observed in the strong hydrogen bond accepting solvents DMSO and DMF. This suggests that the solvation of the molecule is strongly driven by interactions with the ester carbonyl and the nitrogen atoms of the pyrazolopyrimidine ring. While soluble in protic solvents like methanol and ethanol, the solubility is lower than in top-tier aprotic solvents. This may indicate that the energy cost of disrupting the solvent's own hydrogen-bonding network (e.g., in water and alcohols) is not as favorably compensated as it is through the strong dipole interactions with solvents like DMSO or DCM.
-
pH-Dependent Solubility: While this guide focuses on organic solvents, the very low aqueous solubility at pH 7.4 is noteworthy. As the molecule does not possess strongly acidic or basic functional groups, its solubility is not expected to change dramatically across the physiological pH range. The ester could be susceptible to hydrolysis at extreme pH values, but the heterocyclic nitrogen atoms are weakly basic. For a more complete profile, solubility determination in buffered solutions at different pH values (e.g., pH 2, 4.5, 6.8) would be necessary, following the principles of the Henderson-Hasselbalch equation.[18][19][20][21]
Diagram 2: Factors Influencing Compound Solubility
Caption: Interplay between solute and solvent properties.
Practical Implications for Drug Development
-
Synthesis and Purification: The high solubility in DCM and moderate solubility in Ethyl Acetate make these excellent choices for reaction media and extraction. The difference in solubility between hot and cold ethanol or isopropanol could be exploited for effective recrystallization.[22]
-
Biological Assays: The high solubility in DMSO makes it an ideal solvent for preparing concentrated stock solutions for in-vitro screening. However, the final concentration of DMSO in the assay must be carefully controlled to avoid artifacts, and the low aqueous solubility highlights the potential for the compound to precipitate out of the assay medium.
-
Formulation: The very low aqueous solubility presents a significant challenge for developing an oral or intravenous formulation. Strategies such as co-solvents, amorphous solid dispersions, or lipid-based formulations would likely be required to achieve adequate drug exposure in vivo.
Conclusion
This technical guide has detailed the theoretical and practical considerations for determining the solubility profile of Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate. By employing a systematic approach using the validated shake-flask method, a comprehensive dataset can be generated. The analysis of this data, grounded in principles of polarity and intermolecular forces, provides actionable insights that are crucial for guiding decisions in chemical synthesis, purification, biological screening, and pharmaceutical formulation. A robust understanding of solubility is an indispensable component of the overall control strategy designed to ensure the quality, consistency, and ultimate success of a drug candidate.[3]
References
- Considerations for Selecting Solvents in Drug Manufacturing. (2025). Purosolv.
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PubMed Central. [Link]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
-
ICH Harmonised Tripartite Guideline. (1999). Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2015). Dissolution Technologies. [Link]
- Avdeef, A. (2012).
-
Bergström, C. A. S., & Avdeef, A. (2019). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. [Link]
-
Hansen Solubility Parameters. (n.d.). Wikipedia. [Link]
-
A System View of Solvent Selection in the Pharmaceutical Industry: Towards a Sustainable Choice. (2011). ResearchGate. [Link]
-
In-vitro Thermodynamic Solubility. (2023). Protocols.io. [Link]
-
Study of pH-dependent drugs solubility in water. (2013). ResearchGate. [Link]
-
European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. [Link]
-
Henderson-Hasselbalch equation – An ABC of PK/PD. (n.d.). Open Education Alberta. [Link]
-
Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. [Link]
-
Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. (2010). PubMed. [Link]
-
Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate. (n.d.). MySkinRecipes. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate [myskinrecipes.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
- 6. scispace.com [scispace.com]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. particle.dk [particle.dk]
- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 11. kinampark.com [kinampark.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 14. researchgate.net [researchgate.net]
- 15. haltermann-carless.com [haltermann-carless.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. In-vitro Thermodynamic Solubility [protocols.io]
- 18. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 21. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Methodological & Application
Application Notes & Protocols: A Guide to the Strategic Functionalization of the Pyrazolo[1,5-a]pyrimidine Core
Introduction: The Privileged Scaffold in Modern Drug Discovery
The pyrazolo[1,5-a]pyrimidine (PP) framework is a fused heterocyclic system that has garnered immense interest in medicinal chemistry.[1] Its rigid, planar structure and its role as a bioisostere for purines have established it as a "privileged scaffold." This designation stems from its recurring appearance in a multitude of biologically active compounds, including approved drugs like the insomnia therapeutic Zaleplon and the anxiolytic Ocinaplon.[2] Furthermore, its derivatives are pivotal in targeted cancer therapy as potent protein kinase inhibitors.[3][4]
The remarkable therapeutic potential of this scaffold is directly linked to the ability to precisely modify its structure. The functionalization at positions C3, C5, C6, and C7 allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, enabling the rational design of next-generation therapeutics.[1][5] This guide provides an in-depth overview of reliable and reproducible protocols for the strategic functionalization of the pyrazolo[1,5-a]pyrimidine core, focusing on methodologies that offer high regioselectivity and broad substrate scope.
Strategic Overview: Navigating the Reactive Landscape
The pyrazolo[1,5-a]pyrimidine core's reactivity is nuanced. The pyrazole ring is generally more electron-rich than the pyrimidine ring, making the C3 position a primary target for electrophilic attack. Conversely, the C5 and C7 positions of the pyrimidine ring are more electron-deficient and are typically functionalized via nucleophilic substitution on a pre-halogenated scaffold. The C6 position is the least reactive towards traditional electrophilic aromatic substitution. Modern cross-coupling and C-H activation techniques have opened new avenues for functionalizing nearly all positions on the ring system.
Caption: Key strategies for functionalizing the pyrazolo[1,5-a]pyrimidine scaffold.
Regioselective C3-Halogenation via Hypervalent Iodine
Direct halogenation of the pyrazolo[1,5-a]pyrimidine core is a critical first step for introducing a versatile synthetic handle for subsequent cross-coupling reactions. The C3 position is the most nucleophilic and thus the most susceptible to electrophilic halogenation. While traditional methods often require harsh conditions, a modern approach utilizing hypervalent iodine reagents offers a mild, efficient, and environmentally friendly alternative.[6]
Mechanism & Rationale
This protocol uses potassium iodide (KI) as the iodine source and phenyliodine(III) diacetate (PIDA) as the oxidant in water. PIDA activates the iodide anion, forming a more potent electrophilic iodine species in situ. The electron-rich C3 position of the pyrazolo[1,5-a]pyrimidine attacks this electrophile, proceeding through a standard electrophilic aromatic substitution mechanism to yield the C3-iodinated product with high regioselectivity.
Key Advantages:
-
Mild Conditions: The reaction proceeds at room temperature in water, avoiding the need for strong acids or hazardous solvents.
-
High Regioselectivity: The inherent electronic properties of the scaffold direct iodination exclusively to the C3 position.
-
Excellent Yields: This method consistently provides high yields across a range of substituted pyrazolo[1,5-a]pyrimidines.[6]
Detailed Experimental Protocol: C3-Iodination
-
Reagent Preparation: In a 25 mL round-bottom flask, add the pyrazolo[1,5-a]pyrimidine substrate (1.0 mmol, 1.0 eq.).
-
Solvent and Reagents Addition: Add deionized water (5 mL), followed by potassium iodide (KI) (1.5 mmol, 1.5 eq.) and phenyliodine(III) diacetate (PIDA) (1.0 mmol, 1.0 eq.).
-
Reaction Execution: Stir the resulting suspension vigorously at room temperature (approx. 25°C) for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (10 mL) to quench any remaining oxidant.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to afford the pure 3-iodo-pyrazolo[1,5-a]pyrimidine derivative.
Data Summary: Substrate Scope of C3-Halogenation
The protocol is robust and accommodates various substituents on the pyrazolo[1,5-a]pyrimidine core.
| Substrate (R group at C7) | Halogenating Agent | Product | Yield (%) |
| Phenyl | KI / PIDA | 3-iodo | 87%[6] |
| 4-Methoxyphenyl | KI / PIDA | 3-iodo | 95%[6] |
| 4-Chlorophenyl | KI / PIDA | 3-iodo | 83%[6] |
| Phenyl | KBr / PIDA | 3-bromo | 75%[6] |
| Phenyl | KCl / PIDA | 3-chloro | 72%[6] |
Data adapted from reference[6]. Yields are for isolated products.
Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity
With halogenated pyrazolo[1,5-a]pyrimidines in hand, palladium-catalyzed cross-coupling reactions serve as a powerful tool for installing diverse functional groups, which is crucial for structure-activity relationship (SAR) studies.[3] The Suzuki-Miyaura and Sonogashira couplings are particularly prevalent.
Protocol A: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling enables the formation of a C-C bond between a halide (e.g., 3-bromo-pyrazolo[1,5-a]pyrimidine) and a boronic acid or ester derivative. This reaction is fundamental for synthesizing bi-aryl structures commonly found in kinase inhibitors.[7][8]
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Inert Atmosphere: To an oven-dried Schlenk flask, add 3-bromo-pyrazolo[1,5-a]pyrimidine (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 eq.).
-
Degassing: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent/Catalyst Addition: Under a positive pressure of argon, add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL). Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Reaction Execution: Heat the reaction mixture to 100°C and stir for 12-18 hours, or until TLC indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by flash column chromatography to yield the desired coupled product.
Protocol B: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation
The Sonogashira coupling is invaluable for installing alkyne functionalities, which can act as linkers or be further elaborated.[1] This reaction couples a terminal alkyne with an aryl or vinyl halide.
Mechanism & Rationale: The reaction proceeds via a dual catalytic cycle involving palladium and copper. The palladium catalyst facilitates the oxidative addition to the C-X bond of the pyrazolo[1,5-a]pyrimidine. Simultaneously, the copper(I) catalyst activates the terminal alkyne, forming a copper(I) acetylide. Transmetalation from copper to palladium, followed by reductive elimination, yields the final product and regenerates the Pd(0) catalyst.
Key Considerations:
-
Catalyst System: A combination of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is essential.
-
Base: A mild amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the HX generated and facilitate the formation of the copper acetylide.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Therefore, maintaining an inert atmosphere is critical for high yields.
Direct C-H Functionalization: An Atom-Economical Approach
Emerging strategies in C-H activation offer a more sustainable and efficient route to functionalization by avoiding the need for pre-halogenation steps.[1] These methods directly convert a C-H bond into a C-C or C-heteroatom bond, significantly shortening synthetic sequences.
Rhodium-Catalyzed C-H Arylation
Rhodium catalysts have been successfully employed for the direct arylation of pyrazolo[1,5-a]pyrimidines. These reactions often utilize directing groups to achieve high regioselectivity.
Rationale: In a typical scenario, a directing group installed on the pyrazolo[1,5-a]pyrimidine scaffold coordinates to the rhodium center, positioning the catalyst in proximity to a specific C-H bond. This facilitates a cyclometalation step, forming a rhodacycle intermediate. Subsequent reaction with an arylating agent (e.g., an aryl halide) leads to the formation of the new C-C bond.
While specific protocols are highly dependent on the directing group and catalyst system, a general workflow involves heating the pyrazolo[1,5-a]pyrimidine substrate with a rhodium catalyst, a ligand, a base, and an arylating partner in a suitable high-boiling solvent. This advanced methodology represents the cutting edge of synthetic efficiency in this field.[1]
Conclusion and Future Outlook
The functionalization of the pyrazolo[1,5-a]pyrimidine core is a dynamic and evolving field. While traditional electrophilic substitution and palladium-catalyzed cross-coupling on pre-functionalized scaffolds remain the workhorses for derivatization, the rise of direct C-H activation techniques promises to revolutionize how chemists approach the synthesis of these vital medicinal compounds. The protocols outlined in this guide provide a robust foundation for researchers to build upon, enabling the exploration of novel chemical space and the development of next-generation therapeutics targeting a wide array of diseases.[4][9][10]
References
-
Arias-Gómez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(14), 4278. [Link]
-
Tigreros, A., Aranzazu, S. L., Bravo, N. F., Zapata-Rivera, J., & Portilla, J. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(66), 39542-39552. [Link]
-
Szeliga, J., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(11), 3173. [Link]
-
Ugochukwu, T. O., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
Ugochukwu, T. O., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 37-64. [Link]
-
Arias-Gómez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 16(12), 1729. [Link]
-
El-Sayed, N. N. E., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances, 12(35), 22617-22646. [Link]
-
Gorska, K., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(4), 1133. [Link]
-
Kumar, A., et al. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules, 28(15), 5786. [Link]
-
Arias-Gómez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(14), 4278. [Link]
-
Atta, K. F. M. (2011). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules, 16(8), 7081-7096. [Link]
-
O'Brien, D. E., et al. (1974). Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Journal of Heterocyclic Chemistry, 11(3), 343-347. [Link]
-
Atta, K. F. M. (2011). Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules. [Link]
-
Kumar, S., et al. (2023). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. New Journal of Chemistry, 47(16), 7545-7549. [Link]
-
Kumar, A., et al. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 28(15), 5786. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate as a Strategic Building Block in Synthetic Chemistry
Introduction
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold, forming the basis of numerous compounds with significant biological activities.[1] This framework is of particular interest to researchers in medicinal chemistry and drug development due to its versatile synthetic handles and its presence in approved therapeutic agents. Among the various derivatives of this scaffold, Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate stands out as a key synthetic intermediate. Its strategic placement of a reactive ester group and a stable methyl group on the pyrazolopyrimidine nucleus allows for a wide range of chemical modifications, making it an invaluable tool for the construction of complex molecular architectures.
This comprehensive guide provides an in-depth exploration of Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate as a synthetic building block. We will delve into its synthesis, key reactions, and practical applications, offering detailed protocols and mechanistic insights to empower researchers in their scientific endeavors.
Synthesis of the Core Scaffold
The construction of the pyrazolo[1,5-a]pyrimidine ring system is a cornerstone of its chemistry. A common and efficient method for the synthesis of Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves the condensation of a β-ketoester equivalent with an aminopyrazole.
A robust and scalable synthesis of Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through the reaction of ethyl-2-formyl-3-oxopropanoate with 3-amino-5-methylpyrazole in the presence of an acid catalyst, such as acetic acid. This method provides a direct route to the desired product with good yields.
Caption: Synthetic route to Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate.
Experimental Protocol: Synthesis of Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
-
To a solution of 3-amino-5-methylpyrazole (1.0 eq) in a suitable solvent such as acetic acid or ethanol, add ethyl-2-formyl-3-oxopropanoate (1.0-1.2 eq). The use of a slight excess of the β-dicarbonyl component can help drive the reaction to completion. Acetic acid can serve as both the solvent and the catalyst.
-
Stir the reaction mixture at room temperature for 2-4 hours or at a slightly elevated temperature (e.g., 40-50 °C) to accelerate the reaction. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate.
Key Chemical Transformations and Applications
The synthetic utility of Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate lies in the reactivity of its ester functionality. This group can be readily transformed into a variety of other functional groups, providing access to a diverse range of derivatives. The three primary transformations are hydrolysis, amidation, and reduction.
Caption: Key transformations of the building block.
Hydrolysis to the Carboxylic Acid
The ethyl ester can be smoothly hydrolyzed to the corresponding carboxylic acid, 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. This carboxylic acid is a crucial intermediate, for instance, in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Anagliptin.[2]
-
Dissolve Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.
-
The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum to yield the pure 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid.
Amidation to Carboxamides
The carboxylic acid derivative is a versatile precursor for the synthesis of a wide array of amides through standard amide coupling reactions. This is a key step in the synthesis of Anagliptin, where the carboxylic acid is coupled with a specific amine side chain.[3] Alternatively, direct amidation of the ester is also possible, though often requiring more forcing conditions.
-
To a solution of 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1-1.5 eq) and an additive such as 1-hydroxybenzotriazole (HOBt) (1.1-1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq) and a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq).
-
Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, perform an aqueous workup to remove the coupling reagents and other water-soluble byproducts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude amide is purified by column chromatography or recrystallization to yield the final product.
Reduction to the Primary Alcohol
Reduction of the ester group provides access to the corresponding primary alcohol, (2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanol. This transformation opens up further synthetic possibilities, such as etherification or oxidation to the corresponding aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this conversion.[4]
-
To a stirred suspension of lithium aluminum hydride (LiAlH4) (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (1.0 eq) in anhydrous THF dropwise. The use of an inert atmosphere and anhydrous conditions is crucial due to the high reactivity of LiAlH4 with water.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). This procedure is critical for safely decomposing the excess LiAlH4 and forming a granular precipitate of aluminum salts that is easy to filter.
-
Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude alcohol.
-
Purify the product by column chromatography on silica gel to afford the pure (2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanol.
Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) |
| Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | C10H11N3O2 | 205.21 | 138-140 | 1.42 (t, 3H), 2.62 (s, 3H), 4.43 (q, 2H), 6.78 (s, 1H), 8.58 (s, 1H), 9.11 (s, 1H) |
| 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | C8H7N3O2 | 177.16 | 235-237 | 2.65 (s, 3H), 6.85 (s, 1H), 8.65 (s, 1H), 9.18 (s, 1H), 13.5 (br s, 1H) |
| (2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)methanol | C8H9N3O | 163.18 | Not reported | 2.58 (s, 3H), 4.85 (d, 2H), 6.65 (s, 1H), 8.35 (s, 1H), 8.80 (s, 1H) |
Note: Spectroscopic data are representative and may vary slightly depending on the solvent and instrument used.
Conclusion
Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a highly valuable and versatile building block in modern synthetic chemistry. Its straightforward synthesis and the predictable reactivity of its ester group provide a reliable platform for the development of a diverse range of pyrazolo[1,5-a]pyrimidine derivatives. The successful application of this intermediate in the synthesis of complex drug molecules like Anagliptin underscores its importance in the pharmaceutical industry. The detailed protocols and mechanistic discussions provided in this guide are intended to facilitate its broader application in research and development, enabling the discovery of novel compounds with potential therapeutic value.
References
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. 2022 , 27(15), 4933. [Link]
- CN105503878A - Synthesis method of anagliptin - Google P
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. 2024 . [Link]
-
Reductions using NaBH4, LiAlH4 - Chemistry LibreTexts. [Link]
-
Discovery and pharmacological characterization of N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride (anagliptin hydrochloride salt) as a potent and selective DPP-IV inhibitor. Bioorganic & Medicinal Chemistry. 2011 , 19(23), 7221-7227. [Link]
-
Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Molecules. 2023 , 28(14), 5409. [Link]
Sources
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105503878A - Synthesis method of anagliptin - Google Patents [patents.google.com]
- 3. Discovery and pharmacological characterization of N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride (anagliptin hydrochloride salt) as a potent and selective DPP-IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine core, a fused heterocyclic system comprising a pyrazole and a pyrimidine ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and synthetic tractability allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activities.[1][2] This has led to the development of a plethora of derivatives with a wide range of therapeutic applications, from anticancer and anti-inflammatory agents to psychopharmacological drugs.[1][3] Notably, this scaffold is a key component of several commercially successful drugs, including the anticancer agents Larotrectinib and Repotrectinib, the hypnotic Zaleplon, and the dipeptidyl peptidase-4 (DPP-4) inhibitor Anagliptin.[1]
This technical guide provides an in-depth exploration of the applications of pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry, with a focus on their role as kinase inhibitors in oncology. We will delve into the causality behind experimental choices, provide detailed protocols for synthesis and biological evaluation, and present key data to aid researchers in their drug discovery endeavors.
The Versatility of the Pyrazolo[1,5-a]pyrimidine Scaffold
The power of the pyrazolo[1,5-a]pyrimidine scaffold lies in its synthetic accessibility, which allows for systematic modification at multiple positions (2, 3, 5, 6, and 7) to explore structure-activity relationships (SAR).[1] The most common synthetic route involves the cyclocondensation of 3-aminopyrazoles with 1,3-bielectrophilic compounds like β-dicarbonyls.[1][3] More advanced methods, including transition metal-catalyzed cross-coupling reactions, have further expanded the chemical space available for exploration.[2][3]
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Part 2: Biological Evaluation Protocols
The following protocols are representative of the assays used to evaluate the biological activity of pyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors.
Protocol 2: In Vitro TrkA Kinase Inhibition Assay (Radiometric)
This protocol is based on a radiometric kinase assay for TrkA. [4] Materials:
-
Recombinant human TrkA kinase
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the test compound to the kinase reaction buffer.
-
Add the recombinant TrkA kinase and the peptide substrate to the wells.
-
Incubate the mixture for 20 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³³P]ATP (final concentration of 10 µM).
-
Incubate the reaction for 2 hours at room temperature.
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose filter plates.
-
Wash the filter plates extensively to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percent inhibition of kinase activity for each compound concentration and determine the IC50 value.
Protocol 3: In Vitro CDK2/Cyclin A2 Kinase Inhibition Assay (Luminescent)
This protocol utilizes the ADP-Glo™ Kinase Assay to measure CDK2 activity. [5] Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
CDK substrate peptide
-
ATP
-
Kinase Buffer
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well low-volume plates
-
Luminometer
Procedure:
-
Dilute the enzyme, substrate, ATP, and test compounds in Kinase Buffer.
-
In a 384-well plate, add 1 µL of the test compound or 5% DMSO (vehicle control).
-
Add 2 µL of the CDK2/Cyclin A2 enzyme.
-
Add 2 µL of the substrate/ATP mix.
-
Incubate at room temperature for 10 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Record the luminescence using a plate reader.
-
Calculate the percent inhibition and IC50 values.
Protocol 4: In Vitro Pim-1 Kinase Inhibition Assay (Luminescent)
This protocol is based on the ADP-Glo™ Kinase Assay for Pim-1.
Materials:
-
Recombinant human Pim-1 kinase
-
Pim-1 substrate
-
ATP
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96-well plates
-
Luminometer
Procedure:
-
Prepare the reaction mixture containing kinase assay buffer, Pim-1 substrate, and the test compound in a 96-well plate.
-
Add the Pim-1 enzyme to initiate the reaction.
-
Incubate the reaction at 30°C for 15 minutes.
-
Add ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence.
-
Determine the IC50 values from the dose-response curves.
Protocol 5: Cellular FLT3-ITD Phosphorylation Assay (ELISA-based)
This protocol describes a cellular assay to measure the inhibition of FLT3-ITD autophosphorylation. [6] Materials:
-
Mouse embryonic fibroblast (MEF) cells transfected to express full-length FLT3-ITD
-
FLT3 ligand (FLT3-L)
-
Test compounds (dissolved in DMSO)
-
Cell lysis buffer
-
Sandwich ELISA kit for phospho-FLT3
-
96-well plates
-
Plate reader
Procedure:
-
Seed the FLT3-ITD expressing MEF cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a predetermined time.
-
Stimulate the cells with FLT3-L to induce receptor autophosphorylation.
-
Lyse the cells to release the intracellular proteins.
-
Determine the levels of phosphorylated FLT3 in the cell lysates using a sandwich ELISA system.
-
The ELISA involves capturing total FLT3 and detecting the phosphorylated form with a specific antibody.
-
Measure the absorbance using a plate reader.
-
Calculate the percent inhibition of FLT3-ITD phosphorylation and determine the IC50 values.
Caption: A simplified workflow for a typical in vitro kinase inhibition assay.
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyrimidine scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel therapeutics, particularly in the realm of oncology. Its versatility allows for the development of highly potent and selective inhibitors of various protein kinases. The success of drugs like Larotrectinib and Repotrectinib underscores the clinical potential of this chemical class.
Future research will likely focus on several key areas:
-
Development of next-generation inhibitors: Designing compounds that can overcome acquired resistance to existing therapies will remain a high priority.
-
Exploration of new therapeutic targets: The broad applicability of the pyrazolo[1,5-a]pyrimidine scaffold suggests its potential for inhibiting other kinase families and non-kinase targets.
-
Dual- and multi-targeting inhibitors: Compounds that can simultaneously inhibit multiple key signaling pathways may offer improved efficacy and a lower likelihood of resistance.
-
Optimization of pharmacokinetic properties: Continued efforts to improve drug-like properties such as bioavailability, metabolic stability, and safety profiles will be crucial for translating promising leads into clinical candidates.
The continued exploration of the rich chemistry and biology of pyrazolo[1,5-a]pyrimidine derivatives holds great promise for the future of precision medicine.
References
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. PubMed Central. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. ResearchGate. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PubMed Central. PubMed Central. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH. [Link]
-
Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors | ACS Medicinal Chemistry Letters. ACS Publications. [Link]
-
The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. [Link]
-
Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry | PDF | Chemical Compounds. Scribd. [Link]
-
Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. ResearchGate. [Link]
-
5-HT2C receptor agonist. Wikipedia. [Link]
-
FLT3 (ITD) Cellular Phosphorylation Assay Service. Reaction Biology. [Link]
Sources
Application Notes and Protocols for Kinase Inhibition Assays Using Pyrazolo[1,5-a]pyrimidines
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for kinase inhibition assays utilizing the pyrazolo[1,5-a]pyrimidine scaffold. This guide is designed to offer both theoretical understanding and practical, step-by-step protocols to ensure robust and reproducible results.
Introduction: The Critical Role of Kinases and the Promise of Pyrazolo[1,5-a]pyrimidines
Protein kinases are fundamental regulators of cellular signaling pathways, catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins.[1] This process of phosphorylation acts as a molecular switch, controlling a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis.[1] Dysregulation of kinase activity, often due to genetic mutations, is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[2][3]
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry for the development of potent and selective kinase inhibitors.[4][5] Its rigid, planar N-heterocyclic system is amenable to extensive chemical modification, allowing for the fine-tuning of interactions within the ATP-binding pocket of various kinases.[4][5] Several pyrazolo[1,5-a]pyrimidine-based drugs have reached the market, validating the therapeutic potential of this chemical class.[2] This application note will detail the methodologies required to accurately assess the inhibitory activity of novel pyrazolo[1,5-a]pyrimidine derivatives.
Core Principles of Kinase Inhibition Assays
The primary objective of a kinase inhibition assay is to determine the concentration at which a compound, in this case a pyrazolo[1,5-a]pyrimidine derivative, reduces the activity of a target kinase by 50%, a value known as the IC50.[6] This is a critical parameter for ranking the potency of inhibitors and guiding structure-activity relationship (SAR) studies.[7] Assays can be broadly categorized into two types: biochemical assays and cell-based assays.
-
Biochemical assays utilize purified, recombinant kinase enzymes and their specific substrates in a controlled, in vitro environment. These assays are essential for determining the direct inhibitory effect of a compound on the kinase of interest.
-
Cell-based assays are performed using living cells and measure the downstream consequences of kinase inhibition within a physiological context. These assays provide valuable information on a compound's cell permeability, target engagement in a cellular environment, and potential off-target effects.
A crucial consideration for assays involving ATP-competitive inhibitors, such as many pyrazolo[1,5-a]pyrimidines, is the concentration of ATP used in the reaction. The IC50 value of an ATP-competitive inhibitor is directly dependent on the ATP concentration.[8] Therefore, it is standard practice to perform biochemical assays at an ATP concentration that is approximately equal to the Michaelis constant (Km) of the kinase for ATP.[8] This allows for a more standardized comparison of inhibitor potencies across different studies and laboratories.[8]
Visualizing the Kinase Inhibition Workflow
The following diagram illustrates the general workflow for evaluating a novel pyrazolo[1,5-a]pyrimidine kinase inhibitor.
Caption: General workflow for kinase inhibitor evaluation.
PART 1: In Vitro Biochemical Assays
Biochemical assays provide a direct measure of a compound's ability to inhibit the catalytic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a widely used, robust, and sensitive method for this purpose.
ADP-Glo™ Kinase Assay: A Luminescence-Based Approach
The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[3] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase-catalyzed reaction to generate a luminescent signal that is proportional to the initial kinase activity.[3]
Materials and Reagents:
-
Purified recombinant kinase of interest
-
Specific peptide substrate for the kinase
-
Pyrazolo[1,5-a]pyrimidine inhibitor stock solution (typically 10 mM in DMSO)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates suitable for luminescence measurements
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Step-by-Step Protocol for IC50 Determination using ADP-Glo™:
-
Compound Dilution:
-
Prepare a serial dilution of the pyrazolo[1,5-a]pyrimidine inhibitor in the kinase assay buffer. A typical starting concentration range for a new compound might be from 100 µM down to 1 nM in a 10-point, 3-fold dilution series.
-
Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" control (background).
-
-
Kinase Reaction Setup (in a 384-well plate, 5 µL final volume): [3]
-
Add 1.25 µL of the diluted inhibitor or vehicle to the appropriate wells.
-
Add 2.5 µL of a 2x kinase/substrate solution (containing the kinase and its peptide substrate at twice their final desired concentrations).
-
Initiate the kinase reaction by adding 1.25 µL of a 4x ATP solution (at a concentration equal to 4 times the Km of the kinase for ATP).
-
Mix gently and incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The optimal reaction time should be determined empirically to ensure the reaction is in the linear range.
-
-
ADP-Glo™ Reagent Addition: [3]
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition: [3]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the average luminescence of the "no enzyme" control from all other wells.
-
Normalize the data by setting the average luminescence of the "no inhibitor" control to 100% activity and the background to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.[6]
Mechanism of Action: ATP Competition
The following diagram illustrates the competitive binding of a pyrazolo[1,5-a]pyrimidine inhibitor with ATP at the kinase active site.
Caption: ATP-competitive inhibition by pyrazolo[1,5-a]pyrimidines.
PART 2: Cell-Based Assays
Cell-based assays are crucial for evaluating the efficacy of an inhibitor in a more physiologically relevant setting. These assays can confirm target engagement and assess the compound's impact on cellular processes.
In-Cell Western Assay for Target Phosphorylation
The In-Cell Western assay is a quantitative immunofluorescence method that measures the levels of specific proteins, including phosphorylated proteins, directly in fixed and permeabilized cells in a multi-well plate format.[9] This assay is ideal for determining the cellular potency (EC50) of a kinase inhibitor by measuring the reduction in the phosphorylation of a known downstream substrate of the target kinase.
Materials and Reagents:
-
Cancer cell line expressing the target kinase
-
Appropriate cell culture medium and supplements
-
Pyrazolo[1,5-a]pyrimidine inhibitor stock solution (10 mM in DMSO)
-
Primary antibodies: one specific for the phosphorylated substrate and one for the total substrate (as a loading control)
-
Fluorescently labeled secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD)
-
Fixing and permeabilization reagents (e.g., formaldehyde and Triton X-100)
-
Blocking buffer (e.g., Odyssey® Blocking Buffer)
-
Black-walled, clear-bottom 96-well plates
-
Fluorescent imaging system (e.g., Odyssey® CLx Imaging System)
Step-by-Step Protocol for In-Cell Western:
-
Cell Seeding and Treatment:
-
Seed the cells in a 96-well plate at a density that will result in approximately 80% confluency at the time of the assay.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of the pyrazolo[1,5-a]pyrimidine inhibitor for a predetermined time (e.g., 2-4 hours).[10] Include vehicle-treated controls.
-
-
Cell Fixation and Permeabilization: [9]
-
Remove the treatment medium and fix the cells with a formaldehyde solution.
-
Wash the cells with PBS.
-
Permeabilize the cells with a Triton X-100 solution.
-
Wash the cells with PBS.
-
-
Blocking and Antibody Incubation: [9]
-
Block non-specific binding sites with a blocking buffer.
-
Incubate the cells with a cocktail of the primary antibodies (anti-phospho-substrate and anti-total-substrate) overnight at 4°C.
-
Wash the cells with PBS containing a mild detergent (e.g., Tween-20).
-
Incubate the cells with a cocktail of the fluorescently labeled secondary antibodies in the dark.
-
Wash the cells thoroughly.
-
-
Image Acquisition and Analysis: [9]
-
Image the plate using a two-color fluorescent imaging system.
-
Quantify the fluorescence intensity for both the phospho-protein and the total protein in each well.
-
Normalize the phospho-protein signal to the total protein signal to account for variations in cell number.
-
Plot the normalized phospho-protein signal versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Cell Viability/Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability and proliferation.[11] This assay is used to assess the cytotoxic or cytostatic effects of the kinase inhibitor on cancer cells.
Materials and Reagents:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Pyrazolo[1,5-a]pyrimidine inhibitor stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Clear 96-well plates
-
Microplate reader capable of measuring absorbance at 490 nm[11]
Step-by-Step Protocol for MTT Assay:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of the pyrazolo[1,5-a]pyrimidine inhibitor. Include vehicle-treated controls.
-
Incubate for a prolonged period, typically 48-72 hours, to allow for effects on cell proliferation.[12]
-
-
MTT Addition and Incubation: [11]
-
Add MTT solution to each well and incubate for 4-6 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization: [11]
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: [11]
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" control from all other wells.
-
Normalize the data by setting the average absorbance of the vehicle-treated cells to 100% viability.
-
Plot the percent viability versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison of inhibitor potencies.
Table 1: Sample Data for a Pyrazolo[1,5-a]pyrimidine Inhibitor (Compound XYZ)
| Assay Type | Target/Cell Line | Endpoint | Result |
| Biochemical | Kinase A | IC50 | 15 nM |
| Cell-Based | Cell Line X | EC50 (p-Substrate) | 50 nM |
| Cell-Based | Cell Line X | GI50 (Viability) | 200 nM |
Interpretation:
-
The low nanomolar IC50 value indicates that Compound XYZ is a potent direct inhibitor of Kinase A.
-
The EC50 value demonstrates that the compound can enter cells and inhibit the target kinase, leading to a reduction in the phosphorylation of its downstream substrate.
-
The GI50 value reflects the compound's ability to inhibit cell growth, which is a functional consequence of target inhibition. The difference between the EC50 and GI50 may be due to various factors, including the presence of redundant signaling pathways or the requirement for more complete target inhibition to elicit a growth-inhibitory effect.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in biochemical assay | - Pipetting errors- Inconsistent incubation times- Enzyme instability | - Use calibrated pipettes or automated liquid handlers- Ensure consistent timing for all steps- Aliquot and store enzyme properly; avoid repeated freeze-thaw cycles |
| No or weak inhibition observed | - Inhibitor insolubility- Incorrect ATP concentration- Inactive inhibitor | - Check the solubility of the pyrazolo[1,5-a]pyrimidine derivative in the assay buffer; consider using a co-solvent- Verify that the ATP concentration is appropriate for an ATP-competitive inhibitor (around Km)- Confirm the identity and purity of the compound |
| Poor correlation between biochemical and cell-based data | - Low cell permeability of the inhibitor- Efflux of the inhibitor by cellular transporters- Off-target effects in cells | - Assess the physicochemical properties of the compound (e.g., cLogP)- Use cell lines with known expression of efflux pumps- Perform broader kinase profiling and cellular target engagement studies |
| High background in In-Cell Western | - Insufficient blocking- Non-specific antibody binding | - Increase blocking time or try a different blocking buffer- Titrate primary and secondary antibodies to determine optimal concentrations |
Conclusion
The experimental procedures outlined in this application note provide a robust framework for the comprehensive evaluation of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. By combining rigorous biochemical assays with physiologically relevant cell-based models, researchers can accurately determine inhibitor potency, confirm cellular activity, and generate the critical data needed to advance promising compounds in the drug discovery pipeline. Careful attention to experimental detail, including appropriate controls and data analysis methods, is paramount for generating high-quality, reproducible results.
References
- Elbakry, A., et al. (2023).
- García-Castañeda, M. A., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(3), 942.
- Labroli, M., et al. (2011). Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 2. Bioorganic & Medicinal Chemistry Letters, 21(1), 471-474.
- Sharma, P., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560.
- Sroka, W. D., et al. (2021).
- Sroka, W. D., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(15), 4994.
- El-Sayed, M. T., et al. (2024).
- Hutt, D. M., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry.
- Tigo, T. A., et al. (2020). Discovery and Optimization of Pyrazolopyrimidine Sulfamates as ATG7 Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1957-1963.
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
- Lategahn, J., et al. (2020). Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor. Journal of Medicinal Chemistry, 63(3), 1104-1122.
- Lehtio, L., et al. (2021). Exploration of Pyrazolo[1,5‐a]pyrimidines as Membrane‐Bound Pyrophosphatase Inhibitors. ChemMedChem, 16(22), 3360-3367.
- Arnaiz, C., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(13), 3386.
- Mueller, F., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. In Protein Kinase Inhibitors in Dug Discovery. Wiley-VCH.
-
Davidson College. (n.d.). IC50 Determination. Retrieved from [Link]
-
BiochemSphere. (2025). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. Retrieved from [Link]
- Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(49), 29424-29434.
Sources
- 1. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. promega.com [promega.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. courses.edx.org [courses.edx.org]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. shop.carnabio.com [shop.carnabio.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. BiochemSphere [biochemicalsci.com]
Comprehensive Purity Assessment of Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate: An Orthogonal Approach
An Application Note from the Senior Scientist's Desk:
Introduction: The Imperative of Purity
Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly in the development of kinase inhibitors and other therapeutic molecules.[1][2][3][4] The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities.[5][6] Given its role as a building block for active pharmaceutical ingredients (APIs), the purity of this intermediate is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product.
Impurities, which can arise from the synthetic route (e.g., starting materials, by-products, intermediates) or degradation, can have unintended pharmacological or toxicological effects.[7] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate a thorough characterization and control of impurities.[8][9][10] This application note provides a comprehensive, field-proven guide for researchers and drug development professionals on establishing a robust, multi-faceted analytical strategy for the purity assessment of Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate. We will move beyond simple procedural lists to explain the causality behind our methodological choices, ensuring a self-validating and scientifically sound approach.
Physicochemical Profile
A foundational understanding of the molecule's properties is essential before developing analytical methods.
| Property | Value | Source |
| IUPAC Name | Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | Internal Data |
| Molecular Formula | C₁₀H₁₁N₃O₂ | [11] |
| Molecular Weight | 205.22 g/mol | [11] |
| CAS Number | 885333-85-5 (Note: Multiple CAS numbers may exist for related structures) | Internal Data |
| Appearance | Off-white to light yellow crystalline solid/powder | [11] |
| Melting Point | ~238 °C (decomposes) | |
| Expected Mass (ESI+) | m/z = 206 [M+H]⁺ | [11] |
The Orthogonal Analytical Strategy: A Pillar of Trustworthiness
To build a complete and trustworthy picture of a compound's purity, we must employ an orthogonal analytical strategy. This principle dictates the use of multiple analytical techniques that measure the same attribute (purity) through different physicochemical mechanisms. Relying on a single method, such as HPLC, can lead to co-eluting impurities being missed. By combining separation-based techniques with spectroscopic and thermal methods, we create a self-validating system where the weaknesses of one method are covered by the strengths of another.
Caption: Orthogonal strategy for comprehensive purity analysis.
Primary Assay and Impurity Profiling: High-Performance Liquid Chromatography (HPLC)
4.1 Expertise & Causality: For a non-volatile, UV-absorbing molecule like Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, reversed-phase HPLC with UV detection (RP-HPLC-UV) is the gold standard for purity assessment. Its high resolving power allows for the separation of the main component from closely related structural impurities and degradation products. A gradient elution is chosen to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable runtime, making the method "stability-indicating."
4.2 Detailed Experimental Protocol: Stability-Indicating HPLC-UV Method
Objective: To quantify the purity of Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate and detect potential process-related and degradation impurities.
A. Instrumentation & Columns:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 stationary phase (e.g., Agilent Zorbax, Waters Symmetry), 4.6 x 150 mm, 3.5 µm particle size.
B. Reagents & Sample Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade)
-
Diluent: 50:50 Acetonitrile:Water
-
Standard Preparation: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to achieve a final concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration (0.1 mg/mL) as the Standard Preparation.
C. Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing good efficiency. |
| Injection Volume | 5 µL | Small volume to prevent peak distortion and column overload. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm and 320 nm | DAD allows monitoring at multiple wavelengths to ensure detection of impurities with different chromophores. |
| Gradient Program | Time (min) | %B |
| 0.0 | 20 | |
| 15.0 | 90 | |
| 20.0 | 90 | |
| 20.1 | 20 | |
| 25.0 | 20 |
D. System Suitability & Data Analysis: Before sample analysis, perform five replicate injections of the Standard Preparation to establish system suitability. The results must conform to the pre-defined criteria below.
| System Suitability Test (SST) | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| Repeatability (%RSD of Peak Area) | ≤ 1.0% |
Purity is calculated using the area percent normalization method. All impurity peaks greater than the reporting threshold (typically 0.05%) should be integrated.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
According to ICH Q3A(R2) guidelines, results should be reported to two decimal places for levels below 1.0%.[8]
Analysis of Volatile Impurities: Gas Chromatography (GC)
5.1 Expertise & Causality: The synthesis of this compound involves organic solvents such as toluene and isopropanol.[11] These volatile organic impurities cannot be detected by HPLC and require a different technique. Headspace Gas Chromatography coupled with Mass Spectrometry (HS-GC-MS) is the ideal method. Headspace injection prevents non-volatile matrix components from contaminating the GC system, while MS provides definitive identification of the solvents. This aligns with the requirements of ICH Q3C for controlling residual solvents.[7][10]
5.2 Detailed Experimental Protocol: Residual Solvent Analysis by HS-GC-MS
Objective: To identify and quantify residual solvents from the manufacturing process.
A. Instrumentation:
-
GC system with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.
-
Headspace Autosampler.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.
B. Reagents & Sample Preparation:
-
Diluent: Dimethyl sulfoxide (DMSO).
-
Standard Preparation: Prepare a stock solution of expected solvents (e.g., toluene, isopropanol) in DMSO. Further dilute to create a standard at the concentration limit specified by ICH Q3C.
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1.0 mL of DMSO. Crimp the vial securely.
C. Instrument Conditions:
| Parameter | Headspace | GC | MS |
| Oven Temp. | 80 °C | Inlet Temp.: 250 °C | Source Temp.: 230 °C |
| Loop Temp. | 90 °C | Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min | Quad Temp.: 150 °C |
| Transfer Line Temp. | 100 °C | Carrier Gas: Helium, 1.2 mL/min | Scan Range: 35-350 amu |
| Vial Equilibration | 15 min |
Orthogonal Confirmation: Spectroscopic and Thermal Methods
6.1 Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Causality: NMR is one of the most powerful tools for structural elucidation. A ¹H NMR spectrum provides unambiguous confirmation of the compound's identity by comparing the chemical shifts, integrations, and coupling patterns to a well-characterized reference standard.[11][12] It is also highly sensitive to structural isomers and other impurities that may not be resolved by chromatography.
-
Protocol: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[11] Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. The presence of unexpected signals may indicate impurities.
6.2 Mass Spectrometry (MS):
-
Causality: High-resolution mass spectrometry provides an exact mass measurement, confirming the elemental composition. When coupled with HPLC (LC-MS), it is the primary tool for identifying unknown impurities observed in the chromatogram by providing their molecular weight.[11]
-
Protocol: An LC-MS method can be developed using the same chromatographic conditions as the HPLC-UV method, directing the column effluent to an ESI-MS detector. The [M+H]⁺ ion should be observed at m/z 206.
6.3 Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA):
-
Causality: Thermal methods provide information on the solid-state properties of the material. DSC measures the melting point and can indicate the presence of impurities, which typically broaden and depress the melting endotherm.[13] TGA measures weight loss as a function of temperature, providing a quantitative measure of residual volatiles (water and solvents).[14]
-
Protocol (DSC): Accurately weigh 2-5 mg of sample into an aluminum pan. Heat at a rate of 10 °C/min under a nitrogen atmosphere.
-
Protocol (TGA): Accurately weigh 5-10 mg of sample into a platinum pan. Heat at a rate of 10 °C/min under a nitrogen atmosphere.
Integrated Workflow and Reporting
The final purity value is assigned based on the primary HPLC assay. The results from the orthogonal techniques are used to confirm the identity and provide a complete impurity profile.
Caption: Integrated workflow for purity analysis and reporting.
All impurities should be reported according to the ICH Q3A(R2) thresholds.[8][10]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Conclusion
The purity assessment of Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate demands more than a single analytical run. A robust, self-validating purity profile is constructed by integrating a primary HPLC assay with an array of orthogonal techniques including GC-MS, NMR, MS, and thermal analysis. This comprehensive approach ensures not only that the material meets specifications but also that a deep understanding of its impurity profile is achieved, safeguarding the quality and safety of subsequent pharmaceutical development.
References
- Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid.
- 2-Methyl-Pyrazolo [1,5-a] Pyrimidine-6-carboxylic Acid. SGT Life Sciences.
- 2-Methylpyrazolo(1,5-a)pyrimidine-6-carboxylic acid.
- ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006).
- 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid. TCI Chemicals.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. (2022).
- In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine deriv
- Q3B(R2) Impurities in New Drug Products. European Medicines Agency (EMA).
- Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate the normal boiling points...
- Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds... MDPI.
- Quality Guidelines.
- Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxyl
- Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. (2023).
- NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. PMC, NIH. (2023).
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis.
- Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. PubMed. (2020).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate [myskinrecipes.com]
- 3. Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jpionline.org [jpionline.org]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ICH Official web site : ICH [ich.org]
- 11. CN103896951A - Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid - Google Patents [patents.google.com]
- 12. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes & Protocols: Microwave-Assisted Synthesis of Functionalized Pyrazolo[1,5-a]pyrimidines
Introduction: Accelerating Discovery with Microwave-Assisted Synthesis
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] This privileged N-heterocyclic system is recognized for its ability to mimic ATP and interact with the ATP-binding pockets of various protein kinases, making it a focal point in the development of targeted therapies for cancer and inflammatory diseases.[1] Notable drugs such as the sedative-hypnotics Zaleplon and Indiplon , and the recently approved NTRK inhibitors Larotrectinib and Entrectinib for treating specific types of solid tumors, underscore the therapeutic importance of this molecular framework.[3][4][5]
Traditionally, the synthesis of these compounds via the condensation of 5-aminopyrazoles with β-dicarbonyl compounds often requires prolonged reaction times and harsh conditions.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a rapid, efficient, and environmentally conscious alternative.[2][6] By utilizing microwave irradiation, chemists can achieve instantaneous and localized superheating of polar molecules within the reaction mixture, leading to dramatic accelerations in reaction rates, often reducing reaction times from hours to mere minutes.[7][8] This application note provides a detailed guide to the microwave-assisted synthesis of functionalized pyrazolo[1,5-a]pyrimidines, offering field-proven protocols, mechanistic insights, and practical troubleshooting advice for researchers in drug discovery and development.
The Engine of Acceleration: Understanding Microwave Heating
The remarkable efficiency of microwave synthesis stems from its unique heating mechanism, which differs fundamentally from conventional heating. The two primary mechanisms at play are Dipolar Polarization and Ionic Conduction .[9][10][11][12]
-
Dipolar Polarization: Polar molecules, such as the reactants and any polar solvents used, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the rapidly changing field. This constant reorientation creates intense molecular friction, which translates into rapid and uniform heating throughout the bulk of the material.[9][11]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., from salts or ionic intermediates), they will migrate back and forth under the influence of the oscillating electric field. This movement constitutes an electric current, and the inherent electrical resistance of the medium leads to heat generation.[9][12]
This direct coupling of microwave energy with the molecules of the reaction mixture bypasses the slow process of thermal conduction required in conventional heating, resulting in instantaneous and highly efficient energy transfer.[7] This leads to localized superheating, where the temperature of the reaction mixture can rapidly exceed the solvent's boiling point in a sealed vessel, further accelerating the reaction rate.
General Protocol for Microwave-Assisted Synthesis
The most widely employed strategy for synthesizing the pyrazolo[1,5-a]pyrimidine core is the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound (or its equivalent).[1] Microwave irradiation significantly enhances the efficiency of this transformation.
Reaction Scheme
Detailed Step-by-Step Methodology
-
Reagent Preparation: In a dedicated microwave reaction vessel (typically 10 mL), combine the 5-aminopyrazole (1.0 equiv.) and the β-dicarbonyl compound (1.0-1.2 equiv.).
-
Solvent/Catalyst Addition (if applicable):
-
Solvent-Free: For many reactions, a solvent is not required, which aligns with green chemistry principles.[1] The reactants can be irradiated directly as a neat mixture.
-
Solvent-Mediated: If a solvent is necessary, choose a high-boiling polar solvent that absorbs microwave radiation effectively, such as ethanol, acetic acid, dimethylformamide (DMF), or diethyleneglycol (DEG).[1][13] Use a minimal amount of solvent (e.g., 1-2 mL).
-
Catalyst: An acid catalyst like acetic acid or a few drops of sulfuric acid can be added to promote the cyclization.[1]
-
-
Vessel Sealing: Securely cap the microwave vessel. Ensure the cap is properly tightened to withstand the pressure generated at elevated temperatures.
-
Microwave Irradiation:
-
Place the vessel inside the microwave reactor cavity.
-
Set the reaction parameters:
-
Temperature: Typically between 100-180 °C.
-
Time: Reaction times are significantly reduced, usually ranging from 2 to 30 minutes.
-
Power: Start with a power setting of around 100 W for reactions in a sealed vessel. The instrument will modulate the power to maintain the set temperature. For solvent-free reactions, a lower power range (25-50 W) might be appropriate initially.[14]
-
-
Initiate the irradiation. Modern microwave synthesizers provide real-time monitoring of temperature and pressure.
-
-
Work-up and Purification:
-
After the reaction is complete, allow the vessel to cool to room temperature before carefully opening it.
-
If the product precipitates upon cooling, it can be collected by filtration and washed with a suitable cold solvent (e.g., ethanol or diethyl ether).
-
If the product remains in solution, the solvent can be removed under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography on silica gel.
-
Exemplary Protocols & Conditions
The versatility of this method allows for the synthesis of a wide array of substituted pyrazolo[1,5-a]pyrimidines. The table below summarizes various reported conditions.
| 5-Aminopyrazole Derivative | β-Dicarbonyl/Equivalent | Solvent | Catalyst | Temp (°C) | Time (min) | Yield (%) | Reference |
| 3-(tert-butyl)-1H-pyrazol-5-amine | β-enaminone | Solvent-free | None | 180 | 2 | ~90% | [15] |
| 5-amino-1H-pyrazoles | 3-oxo-2-(2-arylhydrazinylidene)butanenitriles | Solvent-free | None | 140 | 10 | >90% | [1] |
| 3-amino-4-cyanopyrazole | 3-dimethylamino-1-(3-N-ethyl-N-acetylaminophenyl)-2-propen-1-one | Acetic Acid/Water | None | Reflux | N/A | High | [6][16] |
| 3-Bromo-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine | Morpholine (amination) | Diethyleneglycol | CuI / K₂CO₃ | 80 | 60 | High | [13] |
Mechanistic Insights: A Self-Validating System
The reaction proceeds through a well-established pathway involving nucleophilic attack followed by cyclization and dehydration. Understanding this mechanism is key to optimizing reaction conditions and predicting outcomes.
-
Initial Nucleophilic Attack: The exocyclic amino group of the 5-aminopyrazole acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the β-dicarbonyl compound. This forms a vinylogous amide intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyrazole ring then performs an intramolecular nucleophilic attack on the second carbonyl group.
-
Dehydration: The resulting cyclic intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system.
Microwave irradiation accelerates each of these steps by providing the necessary activation energy in a highly efficient manner, driving the equilibrium towards the final product.
Troubleshooting & Field-Proven Insights
While microwave synthesis is robust, certain issues may arise. Here are some practical solutions:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Insufficient temperature or time.- Poor microwave absorption by reactants/solvent.- Steric hindrance from bulky substituents. | - Incrementally increase the reaction temperature (e.g., by 10-20 °C) or double the reaction time.[14]- Add a small amount of a polar, high-boiling solvent (e.g., DMF, NMP) to improve energy absorption.- If using a solvent-free approach, consider switching to a suitable solvent. |
| Charring or Decomposition | - Excessive temperature or "hot spots".- Reaction is too exothermic. | - Reduce the set temperature.- Use a lower initial microwave power setting to allow for more controlled heating.- Ensure efficient stirring (if available in the reactor) to distribute heat evenly. |
| Formation of Byproducts | - Side reactions due to high temperatures.- Incomplete reaction leading to a mixture. | - Optimize the temperature and time to favor the desired product; a lower temperature for a slightly longer time may be beneficial.- Ensure stoichiometric balance of reactants.- If applicable, check the purity of starting materials. |
| Pressure Limit Exceeded | - Use of a low-boiling solvent at high temperature.- Generation of gaseous byproducts. | - Switch to a higher-boiling solvent.- Reduce the amount of reactants and solvent in the vessel to allow for more headspace.- Set a lower reaction temperature. |
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of functionalized pyrazolo[1,5-a]pyrimidines. This technology provides a powerful tool for medicinal chemists to rapidly generate libraries of these high-value compounds, accelerating the drug discovery process. By offering significant reductions in reaction times, improved yields, and alignment with green chemistry principles, MAOS is an indispensable technique for the modern research laboratory.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
-
Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][2][17]triazine and Imidazo[2,1-c][1][2][17]triazine. ResearchGate.
- Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines.
- (PDF) Microwave-assisted regiospecific synthesis of 2-trifluoromethyl-7- trihalomethylated pyrazolo[1,5-a]pyrimidines.
- Getting Started with Microwave Synthesis.
- Zaleplon synthesis.
- Theory of Microwave Heating for Organic Synthesis.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Zaleplon synthesis.
-
Microwave chemistry. Wikipedia. [Link]
- Indiplon. N/A.
- Ionic conduction and dipolar polarization under microwave conditions.
-
Zaleplon. PubChem. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. [Link]
- Chemical synthesis of [ 3 H]indiplon. A mixture of mono-and...
- Microwave Irradiation Reactions: Synthesis of Analgesic Drugs.
- Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
-
Microwave Synthesis. Organic Chemistry Portal. [Link]
- Example of marketed drugs with pyrazolo[1,5-a]pyrimidine core.
- Microwave Chemistry: A Review. N/A.
-
Indiplon. Wikipedia. [Link]
-
An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI. [Link]
-
Review on Microwave-Matter Interaction Fundamentals and Efficient Microwave-Associated Heating Strategies. PubMed Central. [Link]
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
- Microwave-Assisted Nanocomposites for Solubility Enhancement of Azelnidipine: Development, Optimization and in vivo Pharmacokine.
- Synthetic Applications for Microwave Synthesis.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. N/A.
-
In vivo pharmacological characterization of indiplon, a novel pyrazolopyrimidine sedative-hypnotic. PubMed. [Link]
- Microwave-assisted synthesis of β-enaminones and pyrazolo[1,5-a]pyrimidines. Reaction conditions.
- Structure of approved drugs bearing pyrazolo[1,5‐a]pyrimidine core.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2005023813A1 - Zaleplon synthesis - Google Patents [patents.google.com]
- 7. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 8. Microwave Synthesis [organic-chemistry.org]
- 9. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. ajrconline.org [ajrconline.org]
- 12. Review on Microwave-Matter Interaction Fundamentals and Efficient Microwave-Associated Heating Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors [mdpi.com]
- 14. Getting Started with Microwave Synthesis [cem.com]
- 15. researchgate.net [researchgate.net]
- 16. US7772394B2 - Zaleplon synthesis - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Palladium-Catalyzed Functionalization of Pyrazolo[1,5-a]pyrimidines
A Senior Application Scientist's Guide to Buchwald-Hartwig and Suzuki Coupling Reactions
For researchers, medicinal chemists, and drug development professionals, the pyrazolo[1,5-a]pyrimidine scaffold is a privileged N-heterocyclic system, forming the core of numerous compounds with significant therapeutic potential, particularly as protein kinase inhibitors.[1][2] The ability to precisely introduce diverse functionalities at specific positions on this fused ring system is paramount for structure-activity relationship (SAR) studies and the optimization of drug candidates. This guide provides an in-depth exploration of two powerful palladium-catalyzed cross-coupling reactions—the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling—for the targeted C-N and C-C bond formation on pyrazolo[1,5-a]pyrimidine derivatives.
I. Foundational Chemistry: The Pyrazolo[1,5-a]pyrimidine Core
The synthetic versatility of the pyrazolo[1,5-a]pyrimidine system begins with its construction. A common and efficient method involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[3] This foundational reaction sets the stage for subsequent functionalization. For many applications, a key intermediate is a halogenated derivative, which serves as an electrophilic partner in cross-coupling reactions.
A frequently utilized starting material is 5,7-dichloropyrazolo[1,5-a]pyrimidine. Its synthesis typically begins with the reaction of an aminopyrazole with a malonate ester to form a dihydroxy-pyrimidine, which is then chlorinated.[4] The differential reactivity of the chlorine atoms at the C5 and C7 positions allows for selective substitution, with the C7 position being generally more reactive towards nucleophilic substitution.[4] This predictable reactivity is crucial for designing multi-step synthetic routes.
II. C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[5] This reaction is particularly valuable for coupling amines with aryl halides, a transformation that is often challenging using classical methods.[6]
Mechanism and Key Parameters
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of the pyrazolo[1,5-a]pyrimidine substrate.
-
Ligand Exchange/Coordination: The amine nucleophile coordinates to the Pd(II) complex.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the desired C-N bond and regeneration of the Pd(0) catalyst.[5][7]
The success of the reaction hinges on the judicious selection of the catalyst system (palladium precursor and ligand) and the base.
-
Palladium Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common choice, as it is a stable source of Pd(0).[8]
-
Ligand: Bulky, electron-rich phosphine ligands are critical. They stabilize the palladium center, promote oxidative addition, and facilitate the crucial reductive elimination step. Ligands like Xantphos (9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene) are frequently employed for their effectiveness with heteroaromatic substrates.[8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Cesium carbonate (Cs₂CO₃) is often the base of choice due to its high basicity and good solubility in common organic solvents.[8]
Protocol: Buchwald-Hartwig Amination of a 5-Chloropyrazolo[1,5-a]pyrimidine
This protocol describes the amination of a substituted 5-chloro-7-morpholinopyrazolo[1,5-a]pyrimidine with a benzimidazole derivative, a common transformation in the synthesis of kinase inhibitors.[8]
Materials:
-
Substituted 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine (1.0 eq)
-
Benzimidazole derivative (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)
-
Xantphos (0.10 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous Toluene
-
Microwave vial (appropriate size)
-
Nitrogen or Argon source
-
Standard laboratory glassware and purification equipment (silica gel, solvents for chromatography)
Procedure:
-
Vial Preparation: To a dry microwave vial equipped with a magnetic stir bar, add the 5-chloropyrazolo[1,5-a]pyrimidine derivative (1.0 eq), the benzimidazole derivative (1.5 eq), and cesium carbonate (2.0 eq).
-
Catalyst Addition: In a separate vial, briefly mix the Pd₂(dba)₃ (0.05 eq) and Xantphos (0.10 eq) in a small amount of toluene. Add this catalyst/ligand mixture to the microwave vial.
-
Solvent Addition & Degassing: Add anhydrous toluene to the reaction vial to achieve a suitable concentration (e.g., 0.1-0.2 M). Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Microwave Irradiation: Place the sealed vial in a microwave reactor. Heat the reaction mixture to 150 °C for a specified time (e.g., 2-6 hours).[8] Monitor the reaction progress by TLC or LC-MS if possible.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel. A common solvent system is a gradient of ethyl acetate in heptane (e.g., 0-100%).[8]
-
Characterization: Collect the fractions containing the desired product and concentrate them to yield the purified aminated pyrazolo[1,5-a]pyrimidine. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
III. C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is an exceptionally versatile and widely used method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide.[9] Its tolerance of a wide range of functional groups and the commercial availability of numerous boronic acids and esters make it a go-to reaction for medicinal chemists.
Mechanism and Key Parameters
Similar to the Buchwald-Hartwig reaction, the Suzuki coupling operates via a Pd(0)/Pd(II) catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of the pyrazolo[1,5-a]pyrimidine.
-
Transmetalation: This is the key step where the organic group is transferred from the boron atom to the palladium center. This process is activated by a base, which forms a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
The choice of catalyst, base, and solvent system is critical for achieving high yields and avoiding side reactions like dehalogenation.
-
Palladium Precatalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic and effective catalyst.[4] More modern, pre-formed catalysts like XPhosPdG2 are also highly efficient and can be used at lower loadings.[9][10]
-
Boronic Acid/Ester: A slight excess of the boronic acid or its pinacol ester is typically used.
-
Base: An aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is commonly used to activate the boronic acid for transmetalation.[4][10]
-
Solvent: A solvent system that can dissolve both the organic and inorganic reagents is necessary. A mixture of an organic solvent like 1,2-dimethoxyethane (DME) or ethanol and water is often employed.[4][10]
Protocol: Suzuki Coupling of a 5-Chloropyrazolo[1,5-a]pyrimidine
This protocol outlines a typical Suzuki coupling to install an aryl or heteroaryl group at the C5 position of a 7-morpholino-substituted pyrazolo[1,5-a]pyrimidine.[4]
Materials:
-
4-(5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine (1.0 eq)
-
Aryl- or heteroarylboronic acid pinacol ester (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.2 eq)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 eq)
-
1,2-Dimethoxyethane (DME)
-
Nitrogen or Argon source
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stir bar, dissolve the 4-(5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine (1.0 eq) and the boronic acid pinacol ester (1.5 eq) in DME.
-
Degassing: Bubble argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen.
-
Reagent Addition: While maintaining a positive inert atmosphere, add the 2M aqueous Na₂CO₃ solution (2.0 eq), followed by the Pd(PPh₃)₄ catalyst (0.2 eq).
-
Heating: Heat the reaction mixture to reflux (approximately 85-90 °C) and stir overnight. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
-
Characterization: Isolate the product-containing fractions and remove the solvent in vacuo to obtain the purified C5-arylated pyrazolo[1,5-a]pyrimidine. Confirm the structure using appropriate analytical techniques.
IV. Data Summary and Troubleshooting
The success of these coupling reactions is highly substrate-dependent. Below is a summary of typical conditions reported in the literature for the functionalization of chloropyrazolo[1,5-a]pyrimidines.
| Reaction Type | Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Conditions | Yield Range | Reference |
| Buchwald-Hartwig | 5-Chloro-PyPym | Benzimidazole | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 150 °C, MW, 6h | 34-93% | [8] |
| Buchwald-Hartwig | 5-Chloro-PyPym | Masked Aminopyrazole | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 °C, 18h | 54% | [4] |
| Suzuki-Miyaura | 5-Chloro-PyPym | Boronic Acid/Ester | Pd(PPh₃)₄ | 2M aq. Na₂CO₃ | DME | Reflux, O/N | 55-61% | [4] |
| Suzuki-Miyaura | 3-Bromo-PyPym | Boronic Acid | XPhosPdG2 / XPhos | K₂CO₃ | EtOH / H₂O | 135 °C, MW, 40min | Good to Excellent | [9][10] |
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Cause: Inactive catalyst, insufficient degassing, or poor solubility of reagents.
-
Solution: Ensure the use of fresh, high-quality catalyst and anhydrous solvents. Thoroughly degas the reaction mixture. Consider a different solvent or solvent mixture to improve solubility. For Suzuki couplings, ensure the base is fresh and adequately activates the boronic acid.
-
-
Dehalogenation (Hydrodehalogenation):
-
Cause: A common side reaction, especially in Suzuki couplings, where the halide is replaced by a hydrogen atom. This can be promoted by trace water or other protic sources.
-
Solution: Use rigorously dried solvents and reagents. Employing a more active catalyst system, such as a palladacycle precatalyst (e.g., XPhosPdG2), can sometimes favor the desired cross-coupling over dehalogenation.[9]
-
-
Complex Product Mixture:
-
Cause: Side reactions such as homocoupling of the boronic acid (Suzuki) or reaction at other sites on the substrate or coupling partner.
-
Solution: Carefully screen reaction conditions, particularly temperature and reaction time. Lowering the temperature or reducing the reaction time may improve selectivity. Ensure the stoichiometry of the reagents is accurate.
-
By understanding the mechanisms and key parameters of the Buchwald-Hartwig and Suzuki-Miyaura reactions, and by following robust, well-documented protocols, researchers can effectively and reliably functionalize the pyrazolo[1,5-a]pyrimidine core, accelerating the discovery and development of novel therapeutics.
V. References
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). National Institutes of Health (NIH). [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). PubMed Central (PMC). [Link]
-
Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. (2017). ACS Omega. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2021). RSC Publishing. [Link]
-
Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. (2021). PubMed. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Publishing. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2021). PubMed Central. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). Semantic Scholar. [Link]
-
Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions. (n.d.). MDPI. [Link]
-
Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. (2022). BYU ScholarsArchive. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University College London. [Link]
-
The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... (n.d.). ResearchGate. [Link]
-
Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. (2021). PubMed. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure high purity of the final product. The pyrazolo[1,5-a]pyrimidine core is a significant scaffold in medicinal chemistry, notably for its application as a kinase inhibitor in various therapeutic areas.[1][2][3] This guide provides in-depth, experience-based answers to common questions and detailed protocols to support your experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the synthesis of Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate.
Q1: What is the most reliable and scalable synthetic route for Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate?
A1: The most robust and commonly cited method is a two-step, one-pot condensation and cyclization reaction.[4] This process begins with the reaction between an ethyl 3,3-dialkoxypropionate (such as ethyl 3,3-diethoxypropionate) and an ethyl formate in the presence of a strong, non-nucleophilic base to form a reactive enolate intermediate. This intermediate is then reacted in situ with 3-methyl-5-aminopyrazole under acidic conditions to facilitate the cyclization and dehydration, yielding the target pyrazolo[1,5-a]pyrimidine core.[4] This method is advantageous due to its straightforward process and suitability for scaling.[4]
Q2: What is the underlying mechanism of this reaction?
A2: The reaction proceeds through two key stages:
-
Intermediate Formation: A strong base, typically potassium tert-butoxide, deprotonates the α-carbon of the ethyl 3,3-diethoxypropionate. The resulting carbanion then attacks the electrophilic carbonyl carbon of ethyl formate. This forms an enolate intermediate, which is essentially a masked β-dicarbonyl equivalent, primed for reaction.
-
Cyclization Cascade: 3-methyl-5-aminopyrazole, acting as a binucleophile, is introduced. Under acidic catalysis (e.g., acetic acid), the exocyclic amino group of the pyrazole attacks one of the carbonyl-equivalent carbons of the intermediate. This is followed by an intramolecular cyclization where a ring nitrogen atom attacks the second electrophilic center, leading to the formation of the pyrimidine ring. A final dehydration step yields the aromatic pyrazolo[1,5-a]pyrimidine system.[5]
Q3: Why is the choice of base so critical in the first step?
A3: The choice of a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) is crucial for two reasons. Firstly, the α-proton of the propionate starting material is not highly acidic, requiring a strong base for efficient deprotonation to drive the reaction forward. Secondly, a non-nucleophilic base is essential to prevent unwanted side reactions, such as saponification of the ester groups on the starting materials or the product. Using a nucleophilic base like sodium hydroxide would lead to significant hydrolysis, drastically reducing the yield.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis.
Category: Low Product Yield
Q1: My reaction yield is consistently below 50%. What are the most common culprits?
A1: Consistently low yields in this synthesis often trace back to a few critical parameters. Here is a checklist of the most probable causes:
-
Atmospheric Moisture: The use of strong bases like potassium tert-butoxide makes the initial step extremely sensitive to moisture. Water will quench the base and inhibit the formation of the necessary enolate intermediate. Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents (toluene is a good choice) and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[6]
-
Reagent Quality: The purity of your starting materials is paramount. Impurities in 3-methyl-5-aminopyrazole or the propionate ester can interfere with the reaction.[6] Solution: Use freshly purchased or purified reagents. 3-methyl-5-aminopyrazole can be recrystallized if its purity is in doubt.
-
Incorrect Stoichiometry or Base Activity: Inaccurate measurement of the base or using old, less active base will result in incomplete initial deprotonation. Solution: Use a fresh bottle of potassium tert-butoxide. It is hygroscopic and its potency can decrease over time. Accurately weigh the reagents and ensure the correct molar ratios are used as specified in the protocol.
-
Poor Temperature Control: The reaction is exothermic, especially during the addition of the base and the acidification step. Allowing the temperature to rise uncontrollably can lead to the formation of undesired side products and decomposition of intermediates. The patent specifies a temperature of 10-15°C for optimal results.[4]
Q2: I observed the reaction turning dark brown/black after adding the acid. Is this normal, and does it affect the yield?
A2: A significant color change to dark brown or black upon acidification can indicate polymerization or decomposition, which will negatively impact your yield. This is often caused by adding the acid too quickly, creating localized "hot spots" of high temperature and concentration.
-
Preventative Measure: Add the acid (e.g., glacial acetic acid) dropwise while vigorously stirring and maintaining the reaction temperature below 15°C using an ice bath. This ensures a controlled and homogenous neutralization and catalysis of the cyclization step.
Category: Impurity Formation & Purification
Q1: My TLC shows multiple product spots, and the crude NMR is complex. What are the likely side products?
A1: The formation of multiple products is a common issue if reaction conditions are not carefully controlled. Potential side products include:
-
Unreacted Starting Materials: If the reaction does not go to completion.
-
Incompletely Cyclized Intermediate: The intermediate formed after the initial nucleophilic attack by the aminopyrazole may not fully cyclize.
-
Positional Isomers: While the reaction is generally regioselective, trace amounts of other isomers of the pyrazolo[1,5-a]pyrimidine can sometimes form.
-
Self-Condensation Products: The reactive enolate intermediate can potentially react with itself, although this is less common under optimized conditions.
Q2: How can I effectively purify the final product if crystallization fails?
A2: While the patent suggests direct crystallization from isopropanol can yield a pure product[4], this may not be sufficient if significant impurities are present.
-
Recommended Purification Method: If your product is an oil or fails to crystallize cleanly, column chromatography is the preferred method.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 10% EtOAc in hexanes) and gradually increase the polarity to elute your product. The target compound is moderately polar.
-
Monitoring: Use TLC to track the separation and combine the pure fractions.
-
Section 3: Visualized Workflows and Decision Making
General Synthetic Workflow
The diagram below outlines the key stages of the synthesis, providing a clear visual path from starting materials to the final, purified product.
Caption: Synthetic workflow for Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate.
Troubleshooting Decision Tree
Use this decision tree to diagnose and resolve common issues leading to poor reaction outcomes.
Caption: A decision tree for troubleshooting common synthesis problems.
Section 4: Optimized Experimental Protocol
This protocol is adapted from validated literature procedures and includes expert insights to maximize success.[4]
Reagents & Conditions Summary
| Reagent | Molar Eq. | Example Amount | Purity/Notes |
| Potassium tert-butoxide | 1.5 | 30.0 g | Use fresh, from a sealed container |
| Anhydrous Toluene | - | 200 mL | Anhydrous grade, <50 ppm H₂O |
| Ethyl 3,3-diethoxypropionate | 1.0 | 38.8 g | ≥97% |
| Ethyl Formate | 1.5 | 30.2 g | ≥97% |
| 3-Methyl-5-aminopyrazole | 1.0 | 19.8 g | ≥98% |
| Glacial Acetic Acid | 3.5 | 41.6 g | Reagent grade |
Step-by-Step Methodology
-
Vessel Preparation: Under an inert atmosphere (N₂ or Ar), add potassium tert-butoxide (30.0 g) to a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. Add anhydrous toluene (200 mL).
-
Intermediate Formation: Cool the suspension to 10°C using an ice-water bath. In the dropping funnel, prepare a mixture of ethyl 3,3-diethoxypropionate (38.8 g) and ethyl formate (30.2 g). Add this mixture dropwise to the stirred suspension over 30-45 minutes, ensuring the internal temperature does not exceed 15°C.
-
Reaction Drive: After the addition is complete, allow the mixture to stir at 10-15°C for 24 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography); the propionate starting material should be fully consumed.
-
Cyclization: Cool the reaction system to 0°C with an ice-salt bath. Add the 3-methyl-5-aminopyrazole (19.8 g) in one portion. Prepare a solution of glacial acetic acid (41.6 g) in anhydrous toluene (40 mL) and add it dropwise to the reaction mixture, again maintaining the temperature below 15°C.
-
Final Reaction: After the acid addition, allow the reaction to stir at 10-15°C for an additional 24 hours.
-
Work-up: Pour the reaction mixture into water (150 mL). Transfer the mixture to a separatory funnel. Adjust the pH of the aqueous layer to ~8 using concentrated ammonium hydroxide. Extract the aqueous phase with toluene (2 x 100 mL).
-
Isolation: Combine the organic layers and wash with water (1 x 100 mL) and then brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the resulting crude solid from isopropanol. Filter the crystals and dry under vacuum to afford Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate as an off-white crystalline solid. A typical yield is around 74%.[4]
-
Characterization: Confirm product identity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected data is: ¹H NMR (400MHz, CDCl₃) δ 9.19 (dd, J=2.1, 0.8Hz, 1H), 8.91 (d, J=2.1Hz, 1H), 6.55 (s, 1H), 4.43 (q, J=7.1Hz, 2H), 2.54 (s, 3H), 1.42 (t, J=7.1Hz, 3H); MS(ESI) m/z=206(M⁺ +1).[4]
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Institutes of Health (NIH). [Link]
- Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid.
-
Synthesis and crystal structure of ethyl 2-methylthio-7-phenylpyrazolo[1,5- a] pyrimidine-3-carboxylate. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health (NIH). [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health (NIH). [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate. MySkinRecipes. [Link]
-
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate [myskinrecipes.com]
- 3. tandfonline.com [tandfonline.com]
- 4. CN103896951A - Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid - Google Patents [patents.google.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Pyrazolo[1,5-a]pyrimidine Compounds
Welcome to the technical support center for the purification of pyrazolo[1,5-a]pyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of N-heterocyclic compounds. Drawing from established methodologies and field-proven insights, this resource provides troubleshooting guides and frequently asked questions to streamline your purification workflows and enhance the purity of your target compounds.
Introduction: The Purification Challenge
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds with significant applications in medicinal chemistry and materials science.[1] Their synthesis, often involving multicomponent reactions or condensations of 5-aminopyrazoles with β-dicarbonyl compounds, can yield a variety of impurities that complicate purification.[1][2] These challenges can range from the separation of structurally similar byproducts to issues with solubility and compound stability. This guide will provide a systematic approach to overcoming these hurdles.
Troubleshooting Guide: Navigating Common Purification Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Section 1: Column Chromatography
Column chromatography is a workhorse technique for the purification of pyrazolo[1,5-a]pyrimidines. However, its success is highly dependent on the correct choice of stationary and mobile phases, as well as an understanding of the potential interactions between your compound and the stationary phase.
Question: My pyrazolo[1,5-a]pyrimidine compound is streaking badly on the silica gel TLC plate. What is the likely cause and how can I fix it?
Answer: Streaking on a silica gel TLC plate is a common issue when purifying nitrogen-containing heterocyclic compounds like pyrazolo[1,5-a]pyrimidines. The primary cause is often the interaction of the basic nitrogen atoms in your compound with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to poor separation, broad peaks, and even irreversible adsorption of your compound to the column.
Causality: The lone pairs of electrons on the nitrogen atoms of the pyrazolo[1,5-a]pyrimidine core can interact strongly with the acidic protons of the silanol groups on the silica gel surface. This acid-base interaction can be strong enough to hinder the smooth elution of the compound, resulting in tailing or streaking.
Troubleshooting Steps:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. This modifier will compete with your compound for the acidic sites on the silica gel, effectively "masking" them and allowing your compound to elute more symmetrically.
-
Recommended Modifiers:
-
Triethylamine (TEA): Add 0.1-1% (v/v) TEA to your eluent system.
-
Pyridine: A few drops of pyridine in the mobile phase can also be effective.
-
Ammonia Solution: For highly basic compounds, a mobile phase saturated with ammonia (e.g., by shaking with a small amount of aqueous ammonia and separating the organic layer) can be used.
-
-
-
Stationary Phase Choice: If mobile phase modification is not sufficient, consider using a different stationary phase.
-
Deactivated Silica Gel: You can prepare deactivated silica gel by treating it with a solution of TEA in your chosen solvent and then evaporating the solvent.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds. Basic alumina is generally preferred, but neutral alumina can also be effective.
-
Reversed-Phase Silica (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography can be an excellent alternative, as it avoids the issues associated with acidic silanol groups.
-
Question: I am having trouble separating my desired pyrazolo[1,5-a]pyrimidine from a very closely related impurity. What strategies can I employ?
Answer: The separation of closely related isomers or byproducts is a frequent challenge, especially in multicomponent reactions where a variety of structurally similar products can be formed.
Causality: Impurities can arise from various sources, including unreacted starting materials, regioisomers formed during cyclization, or byproducts from side reactions. These impurities often have very similar polarities to the desired product, making them difficult to separate by standard chromatography.
Troubleshooting Workflow:
Caption: Decision workflow for improving the separation of closely related impurities.
Detailed Strategies:
-
Solvent System Screening: Systematically screen a variety of solvent systems with different selectivities. A good starting point is to use solvents from different solvent selectivity groups (e.g., a non-polar solvent like hexane or toluene, a polar aprotic solvent like ethyl acetate or acetone, and a polar protic solvent like methanol or ethanol).
-
Shallow Gradient Elution: Instead of isocratic elution, use a very shallow gradient of the more polar solvent. This can often resolve compounds with very similar Rf values.
-
Alternative Stationary Phases:
-
Phenyl-bonded Silica: This can offer different selectivity for aromatic compounds through pi-pi interactions.
-
Cyano-bonded Silica: This provides a moderately polar stationary phase with different selectivity compared to silica.
-
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide the necessary resolution. Both normal-phase and reversed-phase preparative HPLC can be effective.
Section 2: Recrystallization
Recrystallization is a powerful and often preferred method for obtaining highly pure crystalline material. However, finding the right solvent system can be challenging.
Question: I am struggling to find a suitable solvent for the recrystallization of my pyrazolo[1,5-a]pyrimidine derivative. What is a systematic approach to solvent selection?
Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.[3]
Systematic Approach to Solvent Selection:
-
Solubility Testing:
-
Place a small amount of your crude product (10-20 mg) in a test tube.
-
Add a small volume of a single solvent (e.g., 0.5 mL) and observe the solubility at room temperature.
-
If the compound is insoluble, heat the mixture to boiling. If it dissolves, allow it to cool slowly to see if crystals form.
-
If the compound is soluble at room temperature, the solvent is not suitable for single-solvent recrystallization.
-
-
Common Solvents for Pyrazolo[1,5-a]pyrimidines:
-
Alcohols: Ethanol and methanol are often good starting points.[1]
-
Esters: Ethyl acetate can be effective.
-
Ketones: Acetone may be a suitable solvent.
-
Aprotic Polar Solvents: Acetonitrile and Dimethylformamide (DMF) can be used, often in a mixed solvent system.
-
Halogenated Solvents: Dichloromethane (DCM) is another option.
-
Non-polar Solvents: Hexane or heptane are typically used as the "anti-solvent" in a mixed solvent system.
-
| Solvent System | Suitability for Pyrazolo[1,5-a]pyrimidines |
| Ethanol/Water | Good for moderately polar compounds. |
| Ethyl Acetate/Hexane | A versatile system for a wide range of polarities. |
| Dichloromethane/Hexane | Effective for less polar derivatives. |
| Acetone/Hexane | Another good general-purpose mixed solvent system. |
| DMF/Ethanol | Can be used for compounds with poor solubility in common solvents.[4] |
-
Mixed Solvent Systems: If a single suitable solvent cannot be found, a mixed solvent system is often the solution.
-
Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.
-
Slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes cloudy (the cloud point).
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Troubleshooting Recrystallization:
-
Oiling Out: If your compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the melting point of your compound being lower than the boiling point of the solvent. Try using a lower boiling point solvent or a more dilute solution.
-
No Crystal Formation: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod, adding a seed crystal of your pure compound, or storing the solution in a refrigerator or freezer for an extended period.
Section 3: Advanced Purification Techniques
For particularly challenging separations, more advanced techniques may be necessary.
Question: My compound is an isomer of a byproduct, and I cannot separate them by column chromatography or recrystallization. Are there other techniques I should consider?
Answer: The separation of isomers can be one of the most difficult purification challenges. When traditional methods fail, advanced chromatographic techniques can provide the necessary resolution.
Supercritical Fluid Chromatography (SFC):
SFC is a powerful purification technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[5] It offers several advantages over traditional HPLC, including faster separations, reduced solvent consumption, and often unique selectivity.[4]
-
Why it's effective for isomers: SFC can provide different selectivity compared to liquid chromatography, making it particularly well-suited for the separation of stereoisomers and constitutional isomers.
-
Typical Conditions:
-
Mobile Phase: Supercritical CO2 with a co-solvent, usually an alcohol like methanol or ethanol.
-
Stationary Phase: A wide range of stationary phases are available, including those used in normal-phase and chiral chromatography.
-
Additives: Small amounts of additives, such as amines or acids, can be used to improve peak shape for basic or acidic compounds.
-
Preparative High-Performance Liquid Chromatography (Prep HPLC):
Prep HPLC offers higher resolution than standard column chromatography and can be used to separate very complex mixtures.
-
Normal-Phase HPLC: Can be used with similar solvent systems to column chromatography but with higher efficiency.
-
Reversed-Phase HPLC (RP-HPLC): This is a very powerful technique for the purification of moderately polar to non-polar compounds.
-
Typical Mobile Phases: Acetonitrile/water or methanol/water, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. Caution: If your pyrazolo[1,5-a]pyrimidine is acid-sensitive, a neutral or basic mobile phase system should be used.
-
Frequently Asked Questions (FAQs)
Q1: Are pyrazolo[1,5-a]pyrimidine compounds generally stable on silica gel?
While many pyrazolo[1,5-a]pyrimidine derivatives are stable on silica gel, their basic nature can lead to strong interactions with the acidic silanol groups, as discussed in the troubleshooting guide. In some cases, highly sensitive compounds may degrade on silica gel, especially if they have acid-labile functional groups. It is always recommended to perform a quick stability test by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots appear.
Q2: My pyrazolo[1,5-a]pyrimidine has very poor solubility in common organic solvents. How can I purify it?
Poor solubility is a known challenge for some pyrazolo[1,5-a]pyrimidine derivatives.[2]
-
Chromatography: You may need to use more polar and solubilizing solvents for chromatography, such as dichloromethane/methanol or even systems containing small amounts of DMF.
-
Recrystallization: High-boiling point polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) can be used for recrystallization, often in combination with an anti-solvent like water or an alcohol.
-
Trituration: If recrystallization is not possible, trituration (suspending the crude solid in a solvent in which the impurities are soluble but the desired compound is not, and then filtering) can be an effective way to remove more soluble impurities.
Q3: What are the most common impurities I should expect in my pyrazolo[1,5-a]pyrimidine synthesis?
The most common impurities will depend on the specific synthetic route employed.
-
Condensation Reactions:
-
Unreacted 5-aminopyrazole: This is often more polar than the product.
-
Unreacted β-dicarbonyl compound: The polarity of this will vary depending on its structure.
-
Regioisomers: Depending on the substitution pattern of the β-dicarbonyl compound, the formation of regioisomers is possible. These are often very difficult to separate from the desired product.
-
-
Multicomponent Reactions: These reactions can sometimes produce a more complex mixture of byproducts, including partially cyclized intermediates or products from alternative reaction pathways.[1]
A thorough analysis of your crude reaction mixture by LC-MS is highly recommended to identify the major impurities before attempting purification.
References
-
Arias-Gómez, A., Castillo, J. C., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(15), 4638. [Link]
-
Ibezim, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-23. [Link]
-
Wroblewski, D., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(15), 8439. [Link]
-
Singh, R., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Pharmaceuticals, 17(3), 302. [Link]
-
Park, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1063-1068. [Link]
-
Ibezim, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-23. [Link]
-
Wroblewski, D., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(15), 8439. [Link]
-
Castillo, J. C., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(64), 39155-39165. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Szőcs, B., et al. (2021). Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. Molecules, 26(19), 5945. [Link]
-
Francotte, E. R. (2016). Practical Advances in SFC for the Purification of Pharmaceutical Molecules. LCGC Europe, 29(4), 210-217. [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
-
Al-Warhi, T., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(1), 103522. [Link]
-
University of Rochester, Department of Chemistry. Crystallization Solvents.pdf. [Link]
-
University of York, Chemistry Teaching Labs. Solvent Choice. [Link]
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Preparative supercritical fluid chromatography (SFC) in drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]
-
Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). [Link]
-
Wroblewski, D., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(15), 8439. [Link]
-
Zulli, M. A., & Williams, D. (2010). Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. American Laboratory, 42(10), 28-31. [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. [Link]
-
Waters. Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). [Link]
-
MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Chemistry: Open Access, 13(674), 1-2. [Link]
-
Blogs@NTU. (2018). Chiral Chromatography: Separating Twins | Stereochemistry. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. selvita.com [selvita.com]
Common side reactions in pyrazolo[1,5-a]pyrimidine synthesis and how to avoid them
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your synthetic strategies.
Frequently Asked Questions & Troubleshooting Guides
Regioselectivity Control in Pyrazolo[1,5-a]pyrimidine Synthesis
Question: I am attempting to synthesize a substituted pyrazolo[1,5-a]pyrimidine by reacting a 5-aminopyrazole with an unsymmetrical β-dicarbonyl compound, but I am obtaining a mixture of two regioisomers. Why is this happening, and how can I control the reaction to favor my desired product?
Answer:
The formation of regioisomers is a common challenge in the synthesis of pyrazolo[1,5-a]pyrimidines when using unsymmetrical 1,3-bielectrophilic reagents. This issue arises from the comparable nucleophilicity of the two nitrogen atoms in the 5-aminopyrazole: the exocyclic amino group (-NH2) and the endocyclic pyrazole nitrogen (N1). The initial nucleophilic attack can occur from either of these nitrogens onto one of the carbonyl carbons of the β-dicarbonyl compound, leading to two different reaction pathways and, consequently, two distinct regioisomeric products.
The key to controlling the regioselectivity lies in understanding and manipulating the factors that influence which nitrogen atom preferentially attacks which carbonyl group. The primary factors are the reaction conditions (acidic vs. basic catalysis) and the electronic and steric properties of the substituents on both the 5-aminopyrazole and the β-dicarbonyl compound.
Under neutral or basic conditions, the exocyclic amino group is generally the more nucleophilic of the two nitrogen atoms. It will preferentially attack the more electrophilic carbonyl carbon of the β-dicarbonyl compound. In contrast, under acidic conditions, the exocyclic amino group is protonated, reducing its nucleophilicity. This allows the endocyclic pyrazole nitrogen to act as the primary nucleophile.
Below is a diagram illustrating the two competing mechanistic pathways:
Caption: Competing pathways in pyrazolo[1,5-a]pyrimidine synthesis.
| Condition/Factor | Influence on Regioselectivity | Rationale |
| Acid Catalysis (e.g., H₂SO₄, AcOH) | Favors the formation of the 5-substituted isomer.[1] | The exocyclic amino group is protonated, reducing its nucleophilicity and favoring the attack from the endocyclic nitrogen. |
| Base Catalysis (e.g., Et₃N, K₂CO₃) | Favors the formation of the 7-substituted isomer. | The exocyclic amino group remains highly nucleophilic and preferentially initiates the reaction. |
| Solvent | Can influence reaction rates and equilibria. Polar aprotic solvents like DMF or DMSO are common. | Choice of solvent can affect the solubility of reactants and intermediates, and in some cases, can influence the tautomeric equilibrium of the β-dicarbonyl compound. |
| Substituents on β-dicarbonyl | Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon, making it a more likely site for initial attack. | The more electrophilic carbonyl will be the preferred site of attack by the dominant nucleophile under the given conditions. |
| Microwave Irradiation | Can sometimes enhance regioselectivity and significantly reduce reaction times.[2] | Microwave heating can lead to different selectivity compared to conventional heating, potentially by favoring one reaction pathway over the other due to rapid and uniform heating. |
This protocol is adapted from a general procedure for the synthesis of 2-(anilinyl)-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile.[3]
-
Reactant Preparation: In a round-bottom flask, dissolve the 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile (1 equivalent) and the appropriate aryl enaminone (1 equivalent) in glacial acetic acid.
-
Reaction: Heat the mixture to reflux for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution.
-
Purification: Collect the solid product by filtration. Wash the precipitate with ethanol and then dry it. If necessary, further purify the product by recrystallization from a suitable solvent system, such as a dimethylformamide-water mixture.
Formation of Dihydro-Derivatives and Subsequent Oxidation
Question: My reaction has yielded a 4,7-dihydropyrazolo[1,5-a]pyrimidine instead of the expected aromatic product. How can I confirm its identity, and what is the best way to oxidize it?
Answer:
The formation of a dihydropyrazolo[1,5-a]pyrimidine is a possible outcome, especially in multicomponent reactions or when the reaction conditions are not sufficiently forcing to promote the final elimination/aromatization step.
Confirmation of the Dihydro-Derivative:
-
¹H NMR Spectroscopy: The most definitive evidence will be the presence of signals corresponding to sp³-hybridized protons in the pyrimidine ring, typically seen as aliphatic signals that would be absent in the fully aromatic product.
-
Mass Spectrometry: The molecular ion peak will correspond to a mass that is two units higher than that of the expected aromatic product due to the two extra hydrogen atoms.
Oxidation to the Aromatic Product:
Once the dihydro-derivative is confirmed, a simple oxidation step can be performed. The choice of oxidant is crucial to ensure compatibility with other functional groups in your molecule.
| Oxidizing Agent | Typical Conditions | Advantages & Considerations |
| DDQ (2,3-Dichloro-5,6-dicyanobenzoquinone) | 1.1-1.5 equivalents in a solvent like dioxane or benzene, reflux for several hours.[4] | A powerful and reliable oxidant for dehydrogenation.[5][6][7] The reaction progress can often be monitored by the precipitation of the hydroquinone byproduct. |
| Potassium Permanganate (KMnO₄) | In a suitable solvent like acetone or dichloromethane, often at room temperature or with gentle heating.[8] | A strong and inexpensive oxidant.[9][10][11] Care must be taken to avoid over-oxidation, especially if other sensitive functional groups are present. |
| Atmospheric Oxygen | Can be effective in some cases, often catalyzed by a transition metal or under specific pH conditions. | The "greenest" oxidant, but may require longer reaction times and specific catalytic systems to be effective. |
-
Dissolution: Dissolve the dihydropyrazolo[1,5-a]pyrimidine (1 equivalent) in anhydrous dioxane in a round-bottom flask equipped with a reflux condenser.
-
Addition of DDQ: Add DDQ (1.2 equivalents) to the solution. The solution will likely change color.
-
Reaction: Heat the mixture to reflux (approximately 100-105 °C) for 2-18 hours.[4] Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. The precipitated 2,3-dichloro-5,6-dicyanohydroquinone can be removed by filtration.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. The residue can then be purified by column chromatography on silica gel or by recrystallization to yield the pure aromatic pyrazolo[1,5-a]pyrimidine.
Stability of Functional Groups: Preventing Hydrolysis
Question: My starting materials contain nitrile or ester functional groups, and I am observing their hydrolysis to carboxylic acids or amides during the synthesis. How can I prevent this side reaction?
Answer:
Hydrolysis of sensitive functional groups like nitriles and esters is a potential side reaction, particularly under strongly acidic or basic conditions, especially when coupled with elevated temperatures and the presence of water.[1][12][13]
Preventative Measures:
-
Control of pH: If possible, conduct the reaction under near-neutral conditions. If an acid or base catalyst is required for cyclization, use the mildest effective catalyst and the minimum necessary amount. For instance, a catalytic amount of a weaker acid like acetic acid is preferable to a stoichiometric amount of a strong mineral acid.
-
Anhydrous Conditions: Ensure that all reactants and solvents are thoroughly dried before use. The presence of water is a prerequisite for hydrolysis.
-
Reaction Time and Temperature: Minimize the reaction time and temperature to the greatest extent possible. Monitor the reaction closely and stop it as soon as the desired product is formed to avoid prolonged exposure to harsh conditions.
-
Protecting Groups: In cases where the functional group is highly labile and the reaction requires harsh conditions, consider the use of a protecting group strategy. However, this adds extra steps to the synthesis (protection and deprotection) and should be considered as a last resort.
Dimerization and Polymerization Issues
Question: My reaction is producing a significant amount of insoluble, high molecular weight material, and the yield of my desired product is low. What could be causing this?
Answer:
The formation of insoluble or polymeric material often points to side reactions such as dimerization or polymerization of the starting materials or reactive intermediates.
Potential Causes and Solutions:
-
Self-Condensation of Aminopyrazole: 5-Aminopyrazoles can potentially react with themselves under certain conditions.
-
High Concentration: Running the reaction at a high concentration can favor intermolecular reactions (dimerization, polymerization) over the desired intramolecular cyclization.
-
Solution: Perform the reaction at a higher dilution. This can be particularly effective when using a "high-dilution" principle, where one of the reactants is added slowly to a solution of the other, maintaining a low instantaneous concentration of the added reactant.
-
-
Order of Addition: The order in which the reactants and catalysts are mixed can be critical.
-
Solution: Experiment with different orders of addition. For example, adding the aminopyrazole slowly to a mixture of the β-dicarbonyl compound and the catalyst might favor the desired reaction pathway.
-
-
Excessive Temperature: High temperatures can promote undesired side reactions.
-
Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
By carefully considering these common issues and implementing the suggested troubleshooting strategies, you can significantly improve the outcome of your pyrazolo[1,5-a]pyrimidine syntheses, leading to higher yields and purities of your target compounds.
References
- Castillo J.C., Rosero H.A., Portilla J. Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a] pyrimidines. Tetrahedron. 2012;68:988–994.
- Zhang, J., & Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethenone. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2245.
- Regioselective Synthesis of Pyrazoles and Pyrazolo[1,5-a]Pyrimidines: Structural Characterization by HMBC NMR. (2025, August 5).
- Tu, S., et al. (2016). I2-Catalyzed multicomponent reactions for accessing densely functionalized pyrazolo[1,5-a]pyrimidines and Their Disulphenylated Derivatives. The Journal of Organic Chemistry, 81(8), 3321–3328.
- The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. (n.d.).
- N-Substituted 5-amino-4-cyanopyrazoles: synthesis and reactivity studies. (2023, July 3). RepositóriUM.
- 2,3-Dichloro-5,6-Dicyanobenzoquinone, DDQ. (n.d.). Organic Chemistry Portal.
- KMnO4 Dihydroxylation Mechanism. (2021, February 15). YouTube.
- Regioselective Synthesis of 7-(Trimethylsilylethynyl)pyrazolo[1,5-a]pyrimidines via Reaction of Pyrazolamines with Enynones. (2016, October 17). The Journal of Organic Chemistry.
- Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). Milliken.
- Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. (2022, February 15). Organic Letters.
- highly regioselective synthesis and bromination 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines. (n.d.). SciELO.
- Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. (n.d.). PMC.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- DDQ. (n.d.). Organic Chemistry Portal.
- Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. (2025, December 22). Organic Letters.
- Oxidation of Organic Molecules by KMnO4. (2023, January 22). Chemistry LibreTexts.
- trans-4,4'-DIMETHOXYSTILBENE. (n.d.). Organic Syntheses.
- Regioselective Synthesis of 7-(Trimethylsilylethynyl)pyrazolo[1,5-a]pyrimidines via Reaction of Pyrazolamines with Enynones. (2016, November 18). PubMed.
- Oxidative dehydrogenation of dihydropyrimidinones and dihydropyrimidines. (2005, October 13). PubMed.
- Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (n.d.).
- A three step one-pot regioselective synthesis of highly substituted pyrazolo[1,5-a]pyrimidines assisted by KHSO4 in aqueous media under ultrasound irradiation. (2020, September 15).
- Dihydroazolopyrimidines: Past, Present and Perspectives in Synthesis, Green Chemistry and Drug Discovery. (2023, September 5).
- A regioselective synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines. (2025, December 11).
- Substituted 1,4-methanopyrido[1′,2′:4,5]pyrazino[1,2-a]pyrimidines for treating viral infections. (n.d.).
- Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidine Compounds. (n.d.). Benchchem.
- Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. (2024, April 23). PubMed Central.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC.
- Potassium Permanganate Oxid
- Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytop
- Dual Incorporation of Trifluoromethyl and Cyano Groups into Pyrazole Pharmcophores via Silver-Catalyzed Cycloaddition Reaction of Trifluorodiazoethane. (n.d.). CCS Chemistry.
- DDQ as a versatile and easily recyclable oxidant: a system
Sources
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2,3-Dichloro-5,6-Dicyanobenzoquinone, DDQ [organic-chemistry.org]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. DDQ as a versatile and easily recyclable oxidant: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 13. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in palladium-catalyzed cross-coupling of pyrazolo[1,5-a]pyrimidines
Department: Process Chemistry & Catalysis Support Ticket ID: PYR-Pd-404 Subject: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling
Executive Summary: The Scaffold Challenge
Welcome to the HeteroCycle Support Center. You are likely here because your standard Suzuki or Buchwald-Hartwig conditions (e.g., Pd(PPh3)4/Na2CO3) failed on a pyrazolo[1,5-a]pyrimidine substrate.
This scaffold presents a "perfect storm" for palladium catalysis failure due to three competing factors:
-
Catalyst Poisoning: The bridgehead nitrogen (N1) and pyrimidine nitrogen (N4) are potent
-donors that displace phosphine ligands, arresting the catalytic cycle. -
Electronic Duality: The C3 position is electron-rich (nucleophilic), while C7 is electron-deficient. This drastically alters the rate of oxidative addition compared to standard aryl halides.
-
Protodeboronation: If you are coupling with heteroaryl boronic acids, the basic conditions required for transmetallation often destroy your nucleophile before it couples.
This guide provides a diagnostic workflow and optimized protocols to recover your yield.
Diagnostic Workflow
Before changing reagents, identify the specific failure mode using this logic gate.
Figure 1: Diagnostic logic for identifying the root cause of coupling failure.
Technical Solutions & FAQs
Issue A: The "Frozen" Reaction (Catalyst Poisoning)
Symptom: The reaction stalls at <20% conversion. Adding more catalyst doesn't help. Mechanism: The pyrazolo[1,5-a]pyrimidine scaffold contains sp2 nitrogens that bind tightly to unsaturated Pd(0) species, forming resting states (off-cycle species) that are catalytically inactive. Standard ligands like PPh3 or dppf are easily displaced by these nitrogens.
Solution: The "Throw Away the Triphenylphosphine" Rule You must use bulky, electron-rich biaryl phosphine ligands (Buchwald Ligands) or N-heterocyclic carbenes (NHCs). These ligands create a steric wall that prevents the substrate nitrogens from binding to the metal center.
-
Recommended Ligand: XPhos or BrettPhos .
-
Recommended Pre-catalyst: XPhos Pd G4 (Generation 4).
-
Why G4? It releases the active L-Pd(0) species at room temperature without requiring a reduction step, preventing the formation of Pd-aggregates during the initiation phase.
-
Issue B: Hydrodehalogenation (The "M-1" Mass Peak)
Symptom: Your aryl bromide (Ar-Br) is converting to Ar-H.
Mechanism: This occurs when the oxidative addition is slow (common at the electron-rich C3 position) or when the transmetallation is sluggish. The Pd(II) intermediate undergoes
Solution: Boost Oxidative Addition
-
Switch Solvent: Move from alcoholic solvents (MeOH/EtOH) to aprotic polar solvents like 1,4-Dioxane or THF to remove the hydride source.
-
Increase Temperature: C3-halides on this scaffold are pseud-electron-rich (similar to 3-bromoindole). They require higher energy (80–100°C) to undergo oxidative addition compared to standard aryl halides.
Issue C: Protodeboronation (The Vanishing Partner)
Symptom: The heterocyclic boronic acid disappears from LCMS, but no product forms. Mechanism: Heteroaryl boronic acids (especially 2-pyridyl or 2-pyrimidinyl types) are notoriously unstable in aqueous base. The C-B bond hydrolyzes rapidly.
Solution: The "Slow-Release" Strategy
-
Switch Reagent: Use MIDA Boronates or Potassium Trifluoroborates (BF3K) . These release the active boronic acid slowly, keeping its concentration low relative to the catalyst.
-
Anhydrous Conditions: Use Cs2CO3 or K3PO4 in anhydrous Dioxane/DMF. Avoid water entirely if possible.
Optimized Experimental Protocols
Protocol A: The "Gold Standard" Suzuki Coupling (C3 or C7)
Best for: Challenging couplings where standard conditions fail.
| Component | Reagent | Equiv.[1][2][3][4][5][6][7] | Role |
| Catalyst | XPhos Pd G4 | 0.02–0.05 | Bulky ligand prevents N-poisoning; rapid initiation. |
| Solvent | 1,4-Dioxane : Water (4:1) | N/A | Degassed. Dioxane solubilizes the scaffold; water dissolves base. |
| Base | K3PO4 (Tribasic) | 3.0 | Strong enough for transmetallation, milder than alkoxides. |
| Temp | 80–100 °C | N/A | Required for difficult oxidative addition at C3. |
Step-by-Step:
-
Charge a reaction vial with the Pyrazolo[1,5-a]pyrimidine halide (1.0 equiv), Boronic acid (1.5 equiv), and K3PO4 (3.0 equiv).
-
Add XPhos Pd G4 (2–5 mol%). Note: Solids first.
-
Seal the vial and purge with Nitrogen/Argon for 5 minutes.
-
Inject degassed 1,4-Dioxane/Water (4:1 ratio, concentration 0.1 M).
-
Heat to 100 °C for 2–4 hours.
-
Workup: Filter through Celite (elute with EtOAc) to remove Pd residues before aqueous wash.
Protocol B: C-H Arylation (Metal-Free Alternative)
If coupling fails entirely, consider Direct C-H Arylation. Recent literature suggests that for the C3 position, direct C-H arylation can sometimes outperform cross-coupling by avoiding the unstable C3-halide intermediate.
-
Conditions: Pd(OAc)2 (5 mol%), PPh3 (10 mol%), K2CO3, in DMA at 120°C.
Mechanistic Visualization: Poisoning vs. Cycle
The diagram below illustrates why standard catalysts fail (Red Path) and how bulky ligands facilitate the productive cycle (Green Path).
Figure 2: Competition between Nitrogen-coordination (Poisoning) and the productive catalytic cycle.
References
-
Lynch, J., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways.[8] Journal of the American Chemical Society. [Link][8]
-
Kudo, N., Perseghini, M., & Fu, G. C. (2006).[1] A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.[1] Angewandte Chemie International Edition.[1] [Link]
-
Colbon, P., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors. Organic Process Research & Development. [Link]
-
Enguehard-Gueiffier, C., et al. (2015). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. [Link]
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Suzuki−Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society. [Link]
Sources
- 1. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 2. reddit.com [reddit.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate in Aqueous Solutions
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate. This resource is designed to provide expert insights and practical troubleshooting for stability-related challenges encountered during your experiments in aqueous environments. The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, and understanding the stability of its derivatives is paramount for reproducible and reliable results.[1] This guide is structured to address specific issues in a direct question-and-answer format, explaining the underlying chemical principles and offering actionable protocols.
Troubleshooting Guide
This section addresses specific experimental observations and provides in-depth explanations and solutions.
Question 1: I'm observing a time-dependent decrease in the concentration of my stock solution of Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate in an aqueous buffer (pH 7.4). What is the likely cause and how can I mitigate this?
Answer:
The most probable cause for the decrease in concentration of your compound in a neutral aqueous buffer is hydrolysis of the ethyl ester group at the 6-position of the pyrazolo[1,5-a]pyrimidine core. Ester hydrolysis is a common degradation pathway for many pharmaceutical compounds in aqueous media, leading to the formation of the corresponding carboxylic acid.
Causality: The ester linkage is susceptible to nucleophilic attack by water, a reaction that can be catalyzed by both acid and base. At pH 7.4, while the rate may be slower than at more extreme pH values, hydrolysis can still occur over time, especially if the solution is stored for extended periods or at elevated temperatures. The pyrazolo[1,5-a]pyrimidine core itself is generally stable, but substituents can significantly influence the overall stability of the molecule.[2]
Troubleshooting Steps & Mitigation Strategies:
-
pH Adjustment: If your experimental conditions allow, preparing the stock solution in a slightly acidic buffer (e.g., pH 5-6) can help to minimize the rate of base-catalyzed hydrolysis. However, be mindful that acidic conditions can also promote hydrolysis, so a pH stability profile study is recommended. Some studies on related pyrimidine derivatives have shown greater stability under acidic conditions.[3]
-
Aprotic Solvents for Stock Solutions: Prepare a high-concentration stock solution in an aprotic organic solvent such as DMSO or anhydrous ethanol, where the compound will be significantly more stable. This stock can then be diluted into your aqueous buffer immediately before use. This approach minimizes the time the compound is exposed to aqueous conditions.
-
Storage Conditions: Store aqueous solutions of the compound at low temperatures (2-8°C or -20°C) and protected from light to slow down the degradation process. Always use freshly prepared solutions for your experiments whenever possible.
-
Forced Degradation Study: To confirm hydrolysis as the degradation pathway, you can perform a simple forced degradation study. This involves intentionally exposing your compound to more aggressive conditions to accelerate the degradation and identify the products.
-
Protocol for Forced Degradation (Hydrolysis):
-
Prepare solutions of your compound in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic).
-
Incubate the solutions at a controlled elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Analyze the samples at different time points using a suitable analytical method like HPLC-UV or LC-MS to monitor the disappearance of the parent compound and the appearance of degradation products.[4]
-
-
Data Presentation: Hypothetical Results of a Forced Degradation Study
| Condition | % Degradation of Parent Compound (at 24h) | Major Degradation Product |
| 0.1 M HCl, 60°C | ~15% | Carboxylic Acid |
| Water, 60°C | ~5% | Carboxylic Acid |
| 0.1 M NaOH, 60°C | >90% | Carboxylic Acid |
This data would strongly suggest that the compound is susceptible to base-catalyzed hydrolysis.
Question 2: My experimental results are inconsistent when using solutions of Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate that have been exposed to ambient light. Could this be a photostability issue?
Answer:
Yes, it is plausible that your compound is exhibiting photolability. Heterocyclic aromatic compounds, including pyrazolo[1,5-a]pyrimidines, can be susceptible to degradation upon exposure to light, particularly UV radiation.[3]
Causality: The conjugated π-system of the pyrazolo[1,5-a]pyrimidine core can absorb light energy, leading to an excited state. This excited molecule can then undergo various reactions, such as oxidation or rearrangement, resulting in degradation products that may have different biological activities or interfere with your assay.
Troubleshooting Steps & Mitigation Strategies:
-
Protect from Light: The simplest and most effective measure is to protect your solutions from light at all times. Use amber vials or wrap your containers in aluminum foil. Conduct your experiments under subdued lighting conditions whenever possible.
-
Photostability Testing: To confirm photostability issues, a formal photostability study should be conducted as per ICH Q1B guidelines.
-
Protocol for Photostability Testing:
-
Prepare your compound in the desired aqueous buffer.
-
Expose the solution to a controlled light source that provides both UV and visible light (e.g., a photostability chamber).
-
A control sample should be kept in the dark at the same temperature.
-
Analyze both the light-exposed and dark control samples at various time points by HPLC-UV or LC-MS to quantify the extent of degradation.
-
-
Visualization of Experimental Workflow: Photostability Assessment
Caption: Workflow for assessing the photostability of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate and how can I improve it?
-
Use of Co-solvents: Small amounts of organic solvents like DMSO or ethanol can be used to aid dissolution before diluting with your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
pH Modification: The solubility of the compound may be pH-dependent. Experiment with different pH values to find the optimal solubility.
-
Use of Excipients: For formulation development, solubilizing agents such as cyclodextrins can be employed to enhance aqueous solubility.[6]
Q2: Are there any known incompatible excipients or buffer components I should avoid when working with this compound in aqueous solutions?
While specific incompatibility data is limited, it is advisable to avoid strongly basic conditions (pH > 8) due to the risk of rapid ester hydrolysis. Additionally, be cautious with buffers containing nucleophilic species, as they could potentially react with the pyrazolo[1,5-a]pyrimidine core, although this is less common. Always perform compatibility studies with your specific formulation or assay components.
Q3: How can I monitor the stability of Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate in my samples?
A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and effective technique.[4] The method should be validated to ensure it can separate the parent compound from its potential degradation products, such as the hydrolyzed carboxylic acid. For structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.[7]
Visualization of Potential Degradation Pathway: Hydrolysis
Caption: Primary degradation pathway via ester hydrolysis.
By understanding the potential stability issues and implementing the recommended strategies, you can ensure the integrity of your experimental results when working with Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate in aqueous solutions.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available at: [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC. Available at: [Link]
-
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. Available at: [Link]
-
Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. PubMed. Available at: [Link]
-
Synthesis and crystal structure of ethyl 2-methylthio-7-phenylpyrazolo[1,5- a] pyrimidine-3-carboxylate. ResearchGate. Available at: [Link]
-
Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Available at: [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC. Available at: [Link]
-
Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. ResearchGate. Available at: [Link]
-
4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. MDPI. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Online Press. Available at: [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. Available at: [Link]
-
Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. MDPI. Available at: [Link]
-
Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI. Available at: [Link]
-
Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[2][6][8]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. Oriental Journal of Chemistry. Available at: [Link]
-
Ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate. NIH. Available at: [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 4. sepscience.com [sepscience.com]
- 5. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of crystallization techniques for obtaining high-purity product
Welcome to the Technical Support Center for Crystallization Refinement. As Senior Application Scientists, we have compiled this guide to address the complex challenges you face in obtaining high-purity crystalline products. This resource is built on a foundation of scientific principles and extensive field experience to provide actionable solutions for your research, development, and manufacturing processes.
Core Principles: The Foundation of High-Purity Crystallization
Achieving a high-purity crystalline product hinges on the careful manipulation of thermodynamic and kinetic principles. Crystallization is not merely solidification; it is a highly selective molecular self-assembly process. The goal is to create conditions where the desired compound preferentially crystallizes from a solution, leaving impurities behind. This is governed by three key stages:
-
Achieving Supersaturation: A solution must contain more dissolved solute than it can theoretically hold at equilibrium.[1] This is the thermodynamic driving force for crystallization.[1][2] Supersaturation can be induced by various methods, including cooling, solvent evaporation, or the addition of an anti-solvent.[3][4]
-
Nucleation: This is the initial formation of stable, microscopic crystal nuclei. This step is kinetically controlled and highly sensitive to the level of supersaturation. At very high supersaturation, nucleation can be rapid and uncontrolled, often leading to small or impure crystals.[1][5]
-
Crystal Growth: Once nuclei are formed, they grow by incorporating more solute molecules from the solution. For high purity, this growth should be slow and orderly, allowing only the correct molecules to integrate into the crystal lattice.[6] Rapid growth can trap solvent and impurities.[7]
Understanding and controlling the interplay between these stages is paramount for troubleshooting and refining any crystallization process.
Frequently Asked Questions (FAQs)
This section addresses common initial queries and problems encountered during crystallization experiments.
Q1: How do I select the right solvent for my compound?
A: The ideal solvent is the cornerstone of a successful crystallization.[8] An appropriate solvent should fully dissolve your compound when hot but only sparingly when cold.[9]
-
Solubility Profile: Test the solubility of a few milligrams of your compound in a small amount of solvent at room temperature. If it dissolves immediately, the solvent is likely too good, and recovery will be poor.[9] If it doesn't dissolve, heat the mixture. A good solvent will dissolve the compound at or near its boiling point.[9]
-
"Like Dissolves Like": A helpful rule of thumb is that solvents sharing functional groups with the compound are often good solubilizers (e.g., using ethanol for moderately polar compounds).[10][11][12]
-
Boiling Point: Solvents with a boiling point below 100°C are generally preferred as they are easier to remove from the final product.[12] Highly volatile solvents (e.g., DCM, acetone) can evaporate too quickly, causing the product to "crash out" of solution, which compromises purity.[13]
-
Mixed Solvent Systems: If no single solvent is ideal, a mixed-solvent system can be effective. This typically involves a "good" solvent in which the compound is highly soluble and a "bad" or "anti-solvent" in which it is insoluble.[10][14]
Q2: My compound has "oiled out" instead of crystallizing. What happened and what should I do?
A: "Oiling out" is the separation of the solute as a liquid phase (an oil) instead of a solid crystalline phase.[15][16] This is undesirable because the oil often traps impurities and rarely solidifies into a pure, crystalline product.[7][17]
-
Common Causes:
-
Solutions:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional "good" solvent to decrease the saturation point.[7][15]
-
Allow the solution to cool much more slowly. Insulating the flask can help.[7]
-
If impurities are suspected, consider a pre-purification step like passing the solution through a charcoal filter.[7]
-
Q3: No crystals are forming, even after the solution has cooled. What are my next steps?
A: The failure of a cooled solution to produce crystals typically indicates that the solution is not sufficiently supersaturated or that the kinetic barrier to nucleation has not been overcome.
-
Inducing Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution's surface. The microscopic scratches provide an energy-favorable site for nucleation to begin.[7][18]
-
Seeding: Add a single, tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a pre-existing template for crystal growth, bypassing the initial nucleation barrier.[1][7]
-
-
Increasing Supersaturation:
-
Evaporation: If the solution is clear, it may contain too much solvent. Gently heat the solution to boil off a portion of the solvent and then allow it to cool again.[7]
-
Further Cooling: Place the flask in an ice-water bath to further decrease the compound's solubility.[7]
-
Add an Anti-solvent: If using a single-solvent system, you can try slowly adding a miscible anti-solvent in which your compound is insoluble until the solution becomes cloudy, then add a drop of the "good" solvent to clarify and allow it to cool.[10]
-
Q4: My final product looks like a fine powder, not distinct crystals. Is this a problem?
A: A fine powder indicates that nucleation was extremely rapid and widespread, while crystal growth was minimal.[13] This often happens when a solution becomes highly supersaturated very quickly.[1] While the product may be chemically the same, this morphology can lead to several issues:
-
Lower Purity: Rapid precipitation can trap impurities and solvent within the solid matrix.[7]
-
Difficult Handling: Fine powders can be difficult to filter and dry effectively.[2][19]
-
Solution: To obtain larger crystals, the rate of supersaturation must be slowed down. This can be achieved by cooling the solution more slowly, reducing the rate of solvent evaporation, or adding an anti-solvent more gradually.[7][13]
In-Depth Troubleshooting Guides
This section provides structured approaches to more complex crystallization challenges.
Guide 1: Overcoming Oiling Out and Amorphous Solid Formation
Oiling out is a liquid-liquid phase separation that precedes crystallization and is a significant barrier to achieving high purity.[15][20] Amorphous solids, which lack long-range molecular order, can also form, especially with rapid cooling.[21][22][23]
Symptoms:
-
Formation of dense, oily droplets within the solution upon cooling.[7]
-
The solution becomes a thick, gooey mass.[17]
-
The final solid is a glassy, non-crystalline material.[21]
Causality Analysis & Solutions:
| Probable Cause | Scientific Rationale | Troubleshooting Protocol |
| High Supersaturation at High Temperature | The solution reaches its saturation point at a temperature above the compound's melting point. Impurities can significantly depress the melting point, exacerbating this issue.[7][12] | 1. Re-heat the solution to dissolve the oil. 2. Add more of the primary ("good") solvent (10-20% volume increase) to lower the saturation temperature. 3. Allow the solution to cool much more slowly to ensure crystallization occurs at a lower temperature.[7] |
| Rapid Cooling Rate | Fast cooling doesn't provide molecules enough time to orient themselves into an ordered crystal lattice, leading to a disordered, amorphous solid or trapping them in a liquid state.[22] | 1. Repeat the crystallization. 2. After dissolving the compound in hot solvent, place the flask in an insulated container (e.g., a beaker filled with hot water or wrapped in glass wool) to ensure a very slow cooling rate over several hours. |
| Inappropriate Solvent Choice | The solvent may have a boiling point that is too high relative to the solute's melting point, making it difficult to avoid oiling out.[12] | 1. Recover the compound by evaporating the solvent. 2. Perform a new solvent screen to find a solvent with a lower boiling point or a suitable mixed-solvent system.[7] |
| High Impurity Load | Impurities interfere with lattice formation and lower the overall melting point of the mixture, making oiling out more likely.[17] | 1. If the solution is colored, add activated charcoal to the hot solution and perform a hot filtration to remove colored impurities.[7][24] 2. Consider a preliminary purification step (e.g., flash chromatography) before attempting crystallization.[14] |
Guide 2: Maximizing Crystal Yield and Purity
Low yield and poor purity are often interlinked. Conditions that favor rapid crystallization to maximize yield often do so at the expense of purity.
Symptoms:
-
Final product yield is significantly lower than expected (<75%).[7]
-
Analytical data (e.g., melting point, NMR, HPLC) shows the presence of impurities.[25][26]
-
Crystals appear cloudy, cracked, or discolored.[13]
Causality Analysis & Solutions:
| Probable Cause | Scientific Rationale | Troubleshooting Protocol |
| Too Much Solvent | If an excessive amount of solvent is used, the solution may not become sufficiently supersaturated upon cooling, leaving a significant amount of product dissolved in the mother liquor.[7] | 1. Test the mother liquor by dipping a glass rod and allowing it to dry; a large residue indicates significant dissolved product.[7] 2. Concentrate the mother liquor by boiling off some solvent and cool again to obtain a "second crop" of crystals.[7] Note: Second-crop crystals are often less pure. |
| Crystallization Occurred Too Quickly | Rapid crystal formation ("crashing out") does not allow for the selective exclusion of impurities from the growing crystal lattice.[7] | 1. Re-dissolve the impure product in the minimum amount of hot solvent. 2. Slow down the cooling process significantly.[7] 3. For anti-solvent methods, add the anti-solvent dropwise with vigorous stirring.[5] |
| Inefficient Filtration or Washing | Impurities dissolved in the mother liquor can deposit on the surface of the crystals if not properly removed. | 1. Ensure the crystals are washed with a small amount of ice-cold solvent to remove surface impurities without dissolving the product.[27] 2. Ensure the vacuum is effective during filtration to remove as much of the mother liquor as possible. |
| Formation of an Unstable Polymorph or Solvate | The compound may crystallize in a different physical form (polymorph) or incorporate solvent molecules (solvate), affecting yield and purity analysis. | 1. Characterize the solid using techniques like XRPD or DSC to identify the form.[25] 2. Vary the crystallization solvent and temperature, as these are key factors in polymorph control.[8] |
Data Presentation & Visualization
Solvent Selection and Properties
Choosing the right solvent is a critical first step. The following table provides properties of common crystallization solvents to guide your selection process.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | Very High | Good for polar compounds that can hydrogen bond.[12] |
| Ethanol | 78 | High | A versatile solvent for moderately polar compounds.[10][12] |
| Methanol | 65 | High | Similar to ethanol but more volatile.[12] |
| Acetone | 56 | Medium | Good solvent, but its high volatility can lead to rapid crashing out.[12][13] |
| Ethyl Acetate | 77 | Medium | A good choice for compounds of intermediate polarity.[10][12] |
| Hexanes | 69 | Low | Suitable for nonpolar compounds. Often used as an anti-solvent.[10][12] |
| Toluene | 111 | Low | High boiling point can sometimes lead to oiling out. Use with caution.[12] |
Visual Workflows
The following diagrams illustrate logical workflows for common crystallization challenges.
Caption: Decision tree for inducing crystallization.
Caption: Workflow for systematic solvent selection.
Experimental Protocols
Protocol 1: Step-by-Step Anti-Solvent Crystallization
Anti-solvent crystallization is a powerful technique where supersaturation is induced by adding a "bad" solvent to a solution of the compound in a "good" solvent.[5][28]
-
Preparation: Dissolve the compound in the minimum required amount of the "good" solvent at room temperature or with gentle heating.
-
Anti-Solvent Addition: Place the solution on a magnetic stirrer. Begin adding the anti-solvent very slowly (dropwise) using a burette or a syringe pump for maximum control.[5]
-
Monitor for Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the onset of nucleation.
-
Re-dissolution (Optional but Recommended): Add a few drops of the "good" solvent back into the solution until it just becomes clear again. This step dissolves the smallest, least stable nuclei and promotes the growth of larger, more perfect crystals.
-
Growth Phase: Cover the vessel and leave it undisturbed. The slow diffusion or slight evaporation at the interface will lead to gradual crystal growth.
-
Isolation: Once crystallization is complete, collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent or an appropriate cold solvent mixture, and dry thoroughly.[27]
References
- Guide for crystallization. (n.d.).
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 27, 2026, from [Link]
-
APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Retrieved January 27, 2026, from [Link]
-
UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved January 27, 2026, from [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To: Purify by Crystallization. Retrieved January 27, 2026, from [Link]
-
Coping with crystallization problems. (2025, August 9). ResearchGate. Retrieved January 27, 2026, from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 27, 2026, from [Link]
-
Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved January 27, 2026, from [Link]
-
Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (2019, May 28). What are the different techniques to characterize chemical crystals? Retrieved January 27, 2026, from [Link]
-
Wiley-VCH. (n.d.). CHAPTER ONE - The Formation of Amorphous Solids. Retrieved January 27, 2026, from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved January 27, 2026, from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 27, 2026, from [Link]
-
Scribd. (n.d.). 11-Problems and Solutions-21-07-2023. Retrieved January 27, 2026, from [Link]
-
Reddit. (n.d.). Recrystallization (help meeeeee). Retrieved January 27, 2026, from [Link]
-
University of Colorado Boulder Department of Chemistry. (n.d.). Crystallization. Retrieved January 27, 2026, from [Link]
-
Crystal Growth & Design. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization. Retrieved January 27, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved January 27, 2026, from [Link]
-
LUTPub. (n.d.). SUPERSATURATION-CONTROLLED CRYSTALLIZATION. Retrieved January 27, 2026, from [Link]
-
ANDRITZ GROUP. (n.d.). Crystallization process guide | industrial use. Retrieved January 27, 2026, from [Link]
-
Chemistry For Everyone. (2025, September 21). Why Does Fast Cooling Prevent Crystallization For Amorphous Solids? YouTube. Retrieved January 27, 2026, from [Link]
-
CRYSTAL CHARACTERIZATION TECHNIQUES. (n.d.). Retrieved January 27, 2026, from [Link]
-
RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Control of crystallization processes. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (2025, August 5). Experimental investigation and prediction of oiling out during crystallization process. Retrieved January 27, 2026, from [Link]
-
National Institutes of Health. (n.d.). Stability of Amorphous Pharmaceutical Solids: Crystal Growth Mechanisms and Effect of Polymer Additives. Retrieved January 27, 2026, from [Link]
-
University of York Chemistry Teaching Labs. (n.d.). Single-solvent recrystallisation. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). 566 questions with answers in CRYSTALLIZATION. Retrieved January 27, 2026, from [Link]
-
Organic Chemistry Lab Techniques. (2021, September 24). Crystallization, Small Scale. YouTube. Retrieved January 27, 2026, from [Link]
-
Electrophoresis. (2022, May 26). Liquid crystals purity assay using non-aqueous capillary electrokinetic chromatography. Retrieved January 27, 2026, from [Link]
-
CUNY Baruch College. (n.d.). Purification by Recrystallization. Retrieved January 27, 2026, from [Link]
Sources
- 1. mt.com [mt.com]
- 2. researchgate.net [researchgate.net]
- 3. lutpub.lut.fi [lutpub.lut.fi]
- 4. Crystallization process guide | industrial use | ANDRITZ [andritz.com]
- 5. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. unifr.ch [unifr.ch]
- 14. How To [chem.rochester.edu]
- 15. mt.com [mt.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. m.youtube.com [m.youtube.com]
- 19. mt.com [mt.com]
- 20. researchgate.net [researchgate.net]
- 21. application.wiley-vch.de [application.wiley-vch.de]
- 22. youtube.com [youtube.com]
- 23. Stability of Amorphous Pharmaceutical Solids: Crystal Growth Mechanisms and Effect of Polymer Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 25. researchgate.net [researchgate.net]
- 26. Liquid crystals purity assay using nonaqueous capillary electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 28. pubs.acs.org [pubs.acs.org]
Navigating the Preclinical Scale-Up of Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate: A Technical Support Guide
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on scaling up the synthesis of Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate for preclinical studies. This document is designed to offer practical, field-proven insights and troubleshooting advice to ensure a safe, efficient, and reproducible manufacturing process.
I. Introduction to the Synthesis and Scale-Up Considerations
Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules, including the dipeptidyl peptidase-4 (DPP-4) inhibitor, Anagliptin.[1] The synthesis of this pyrazolo[1,5-a]pyrimidine core is most commonly achieved through the cyclocondensation of 3-amino-5-methylpyrazole with a suitable three-carbon electrophile.[2][3]
While the laboratory-scale synthesis of this compound is relatively straightforward, scaling up for preclinical studies introduces several challenges that must be carefully managed. These include:
-
Exotherm Control: The cyclocondensation reaction is exothermic, and improper heat management at a larger scale can lead to runaway reactions, decreased yield, and the formation of impurities.[4][5]
-
Mixing and Mass Transfer: Ensuring efficient mixing in large reactors is critical for maintaining reaction homogeneity and achieving consistent results.[6]
-
Solid Handling and Purification: The isolation and purification of the final product at a multi-kilogram scale require robust crystallization, filtration, and drying procedures to ensure high purity and consistent particle size.[7]
-
Impurity Profile: The impurity profile of the final compound must be well-characterized and controlled to meet regulatory requirements for preclinical studies.
This guide will address these challenges in detail, providing a step-by-step protocol, a comprehensive troubleshooting section, and practical advice for a successful scale-up campaign.
II. Experimental Protocol: From Benchtop to Preclinical Batch
The following protocol is based on established procedures and is designed to be scalable.[8]
Reaction Workflow
Caption: A generalized workflow for the synthesis of Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate.
Scale-Up Comparison Table
| Parameter | Laboratory Scale (10 g) | Preclinical Scale (1 kg) | Key Considerations for Scale-Up |
| 3-Amino-5-methylpyrazole | 5.0 g (51.5 mmol) | 500 g (5.15 mol) | Ensure consistent purity of the starting material. |
| Ethyl 2-formyl-3-oxopropanoate | 7.4 g (51.5 mmol) | 740 g (5.15 mol) | Reagent can be unstable; use freshly prepared or properly stored material. |
| Acetic Acid (Solvent) | 50 mL | 5 L | Ensure adequate solvent volume for good mixing and heat transfer. |
| Reaction Temperature | 25-30 °C | 25-30 °C (with careful monitoring) | Monitor internal temperature closely to control the exotherm. |
| Reaction Time | 2-3 hours | 3-5 hours | Reaction may be slightly slower at a larger scale due to mass transfer limitations. |
| Water (for precipitation) | 250 mL | 25 L | The rate of water addition can affect particle size and filtration characteristics. |
| Expected Yield | 85-90% | 80-88% | A slight decrease in yield is common upon scale-up. |
Step-by-Step Methodology
-
Reactor Setup:
-
Lab Scale (10 g): A 500 mL round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel.
-
Preclinical Scale (1 kg): A 10 L jacketed glass reactor equipped with an overhead mechanical stirrer, temperature probe, and addition port. Ensure the reactor is clean, dry, and inerted with nitrogen.
-
-
Reagent Charging:
-
Charge 3-amino-5-methylpyrazole and acetic acid into the reactor.
-
Begin stirring to ensure a homogeneous solution.
-
-
Addition of Ethyl 2-formyl-3-oxopropanoate:
-
Slowly add ethyl 2-formyl-3-oxopropanoate to the reaction mixture over 30-60 minutes.
-
Scale-Up Consideration: The addition should be controlled to maintain the internal temperature between 25-30 °C. A cooling bath or jacketed reactor cooling will be necessary at the preclinical scale to manage the exotherm.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at 25-30 °C.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-5 hours).
-
-
Product Precipitation and Isolation:
-
Once the reaction is complete, slowly add water to the reaction mixture with vigorous stirring.
-
The product will precipitate as a solid.
-
Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.
-
Isolate the solid product by filtration.
-
Wash the filter cake with water, followed by a non-polar solvent like hexane to aid in drying.
-
-
Drying:
-
Dry the product in a vacuum oven at 50-55 °C until a constant weight is achieved.
-
III. Troubleshooting Guide & FAQs
Troubleshooting Decision Tree
Caption: A simplified representation of the reaction mechanism for the formation of the pyrazolo[1,5-a]pyrimidine core.
The reaction is initiated by a Michael-type addition of the exocyclic amino group of the 3-amino-5-methylpyrazole to the activated double bond of the ethyl 2-formyl-3-oxopropanoate. This is followed by an intramolecular cyclization, where the endocyclic nitrogen of the pyrazole ring attacks the carbonyl group. Subsequent dehydration and tautomerization lead to the formation of the aromatic pyrazolo[1,5-a]pyrimidine ring system.
V. Conclusion
The successful scale-up of Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate synthesis requires a thorough understanding of the reaction chemistry and careful attention to process parameters. By implementing the robust protocol outlined in this guide and utilizing the troubleshooting advice provided, researchers and drug development professionals can confidently navigate the challenges of preclinical manufacturing. A systematic and data-driven approach to process development is key to ensuring a safe, efficient, and reproducible synthesis of this important pharmaceutical intermediate.
VI. References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central.
-
Synthesis of Pyrazolo[1,5-r]pyrimidinone Regioisomers. ElectronicsAndBooks.
-
Mixer dryer synthesis reactors for active pharmaceutical ingredients (API). amixon GmbH.
-
Impurity profile study of zaleplon. PubMed.
-
Scale-up of microdroplet reactions by heated ultrasonic nebulization. PMC - NIH.
-
Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles. ACS Publications.
-
From form to function: Crystallization of active pharmaceutical ingredients. CEPAC.
-
Key Factors for Successful Scale-Up in Organic Synthesis. Pure Synth.
-
Heat Transfer in Reactor Scale-Up. Digital WPI.
-
Ardena Insight.
-
Full article: Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis.
-
WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a]t[9][10]hiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders. Google Patents.
-
Scale-Up of Microwave-Assisted Reactions in a Multimode Bench-Top Reactor | Request PDF. ResearchGate.
-
Dr Steven Ferguson SSPC part 1: Continuous Crystallisation of Active Pharmaceutical Ingredients. YouTube.
-
Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation. ACS Omega.
-
How to Scale Up a New Synthesis Reaction. Lab Manager.
-
The Use of Heterocycles as Important Structures in Medicinal Chemistry. The Aquila Digital Community.
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH.
-
Flow Chemistry. NJ Bio, Inc.
-
Scale-up of microdroplet reactions by heated ultrasonic nebulization. RSC Publishing.
-
Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling | Request PDF. ResearchGate.
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
-
Generalization of High-Throughput Experimentation in Organic Chemistry: Case Study on the Flortaucipir Synthesis. MDPI.
-
Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review.
-
Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Digital Commons @ Michigan Tech.
-
WO2014147640A2 - Process for the preparation of anagliptin. Google Patents.
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications.
-
Full article: Anagliptin, a potent dipeptidyl peptidase IV inhibitor: its single-crystal structure and enzyme interactions. Taylor & Francis.
-
Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them. Pure Synth.
-
Scale Up Safety_FINAL. Stanford Environmental Health & Safety.
-
Integrating Process Development and Safety Analysis for Scale-Up of a Diborane-Generating Reduction Reaction. ACS Publications.
-
The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI.
-
Reactor design and selection for effective continuous manufacturing of pharmaceuticals. PMC - NIH.
Sources
- 1. mdpi.com [mdpi.com]
- 2. reddit.com [reddit.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pure-synth.com [pure-synth.com]
- 5. digital.wpi.edu [digital.wpi.edu]
- 6. Mixer dryer synthesis reactors for active pharmaceutical ingredients (API) - amixon GmbH [amixon.com]
- 7. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
- 8. pharmtech.com [pharmtech.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Functionalization of the Pyrazolo[1,5-a]pyrimidine Core
A Senior Application Scientist's Guide to Preserving Core Integrity
Welcome to the technical support center for the synthesis and functionalization of pyrazolo[1,5-a]pyrimidine derivatives. This resource, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges encountered during the chemical modification of this privileged scaffold. As Senior Application Scientists, we combine our expertise with field-proven insights to help you navigate the complexities of pyrazolo[1,5-a]pyrimidine chemistry and prevent degradation of the core structure during your experiments.
I. Understanding the Pyrazolo[1,5-a]pyrimidine Core: A Double-Edged Sword
The pyrazolo[1,5-a]pyrimidine scaffold is a rigid, planar, and fused N-heterocyclic system that is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its synthetic versatility allows for extensive structural modifications, making it a privileged scaffold in drug discovery.[1] However, this reactivity also presents a significant challenge: the potential for degradation of the core structure under various reaction conditions. This guide will equip you with the knowledge to anticipate and mitigate these challenges, ensuring the integrity of your target molecules.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the functionalization of the pyrazolo[1,5-a]pyrimidine core in a question-and-answer format.
A. Electrophilic Substitution Reactions (Halogenation, Nitration, Formylation)
Question 1: I'm attempting a Vilsmeier-Haack formylation on my 7-arylpyrazolo[1,5-a]pyrimidine, but I'm observing significant decomposition and low yields. What's going wrong?
Answer: The Vilsmeier-Haack reaction, while effective for introducing a formyl group at the highly nucleophilic C3 position, can lead to degradation if not properly controlled.[1] The pyrazolo[1,5-a]pyrimidine core is known to be sensitive to strongly acidic conditions, which can be generated during the reaction.
Causality & Expert Insights: The high electron density of the fused pyrazole ring system makes it susceptible to protonation under acidic conditions. This can lead to ring-opening or other decomposition pathways. The electronic properties of substituents on the pyrazolo[1,5-a]pyrimidine ring can either exacerbate or mitigate this issue. Electron-donating groups can increase the nucleophilicity of the ring, making it more reactive towards the Vilsmeier reagent but also potentially more susceptible to acid-catalyzed degradation.
Troubleshooting & Protocol Recommendations:
-
Temperature Control: Maintain strict temperature control, typically starting at 0°C and slowly warming to room temperature. Avoid excessive heating.
-
Reagent Stoichiometry: Use a minimal excess of the Vilsmeier reagent (POCl₃/DMF). A large excess can lead to a highly acidic environment.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions.
-
Work-up Procedure: Quench the reaction by pouring it onto crushed ice and neutralizing with a suitable base (e.g., NaHCO₃, K₂CO₃) to quickly neutralize the acidic environment.
Here is a general protocol for a Vilsmeier-Haack formylation of a 7-arylpyrazolo[1,5-a]pyrimidine:
| Step | Procedure |
| 1 | To a stirred solution of the 7-arylpyrazolo[1,5-a]pyrimidine in DMF at 0°C, add POCl₃ dropwise. |
| 2 | Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. |
| 3 | Monitor the reaction progress by TLC or LC-MS. |
| 4 | Upon completion, carefully pour the reaction mixture onto crushed ice. |
| 5 | Neutralize the mixture with a saturated aqueous solution of NaHCO₃ or K₂CO₃. |
| 6 | Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM). |
| 7 | Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. |
| 8 | Purify the crude product by column chromatography. |
Question 2: My nitration reaction at the C3 position is giving me a mixture of products, including some that appear to be degraded. How can I improve the selectivity and yield?
Answer: Nitration of the pyrazolo[1,5-a]pyrimidine core, typically at the C3 position, is a common electrophilic aromatic substitution.[1] However, the harsh conditions often employed in nitration can lead to side reactions and degradation.
Causality & Expert Insights: The pyrazole moiety of the pyrazolo[1,5-a]pyrimidine core is susceptible to oxidation under strongly oxidizing nitrating conditions. Furthermore, the acidic nature of many nitrating agents can cause decomposition, as discussed previously. Regioselectivity can also be an issue if other positions on the ring system are activated.
Troubleshooting & Protocol Recommendations:
-
Milder Nitrating Agents: Instead of the classic H₂SO₄/HNO₃ mixture, consider using milder nitrating agents such as acetyl nitrate (AcONO₂) generated in situ or nitronium tetrafluoroborate (NO₂BF₄).
-
Controlled Conditions: Perform the reaction at low temperatures (e.g., 0°C to -10°C) to control the reaction rate and minimize side reactions.
-
Solvent Choice: Use an inert solvent such as dichloromethane (DCM) or acetonitrile.
Below is a diagram illustrating the general workflow for electrophilic substitution on the pyrazolo[1,5-a]pyrimidine core, emphasizing the critical control points.
Caption: Workflow for electrophilic substitution.
B. Metal-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, etc.)
Question 3: I'm having trouble with my Suzuki coupling reaction. I'm getting low yields and my palladium catalyst seems to be deactivating. What could be the cause?
Answer: Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the pyrazolo[1,5-a]pyrimidine core.[2] However, the nitrogen atoms in the heterocyclic system can act as ligands for the palladium catalyst, leading to catalyst poisoning and reduced efficiency.
Causality & Expert Insights: The lone pairs of electrons on the nitrogen atoms of the pyrazolo[1,5-a]pyrimidine ring can coordinate to the palladium center, forming stable complexes that are catalytically inactive. This is particularly problematic when the reaction requires elevated temperatures for extended periods. The choice of ligand and base is also crucial to maintain a stable and active catalytic cycle.
Troubleshooting & Protocol Recommendations:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands. These ligands can help to stabilize the palladium catalyst and prevent coordination with the heterocyclic substrate.
-
Base Selection: Use a weaker base like K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOH or KOH, which can promote side reactions and catalyst decomposition.
-
Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can oxidize the palladium catalyst.
-
Catalyst Loading: In some cases, a slightly higher catalyst loading may be necessary to compensate for some degree of catalyst deactivation.
Here is a table summarizing recommended conditions for Suzuki coupling on a halogenated pyrazolo[1,5-a]pyrimidine:
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective palladium sources. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands to stabilize the catalyst. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Milder bases to minimize side reactions. |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Biphasic systems are often effective. |
| Temperature | 80-110 °C | Optimize for the specific substrates. |
Question 4: I need to perform a Sonogashira coupling on a bromo-substituted pyrazolo[1,5-a]pyrimidine, but I'm concerned about potential side reactions. What should I watch out for?
Answer: The Sonogashira coupling is an excellent method for introducing alkyne functionalities. However, similar to other palladium-catalyzed reactions, catalyst poisoning can be an issue. Additionally, homocoupling of the alkyne (Glaser coupling) can be a significant side reaction.
Causality & Expert Insights: The presence of copper(I) as a co-catalyst in the Sonogashira reaction can promote the oxidative homocoupling of the terminal alkyne, leading to the formation of a diyne byproduct. This is often exacerbated by the presence of oxygen.
Troubleshooting & Protocol Recommendations:
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. Several effective methods have been developed that utilize palladium catalysts with specific ligands in the absence of a copper co-catalyst.
-
Rigorous Degassing: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize oxygen levels and suppress Glaser coupling.
-
Amine Base: Use an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which can also act as a solvent.
Below is a diagram illustrating the potential for catalyst deactivation in palladium-catalyzed cross-coupling reactions.
Caption: Catalyst deactivation pathway.
C. Stability Under Reductive and Oxidative Conditions
Question 5: I need to reduce a nitro group on my pyrazolo[1,5-a]pyrimidine derivative. Are there any concerns about the stability of the core?
Answer: Catalytic hydrogenation is a common method for the reduction of nitro groups to amines.[1] While the pyrazolo[1,5-a]pyrimidine core is generally stable under these conditions, over-reduction of the heterocyclic system is a potential side reaction, especially with more active catalysts or harsh conditions.
Causality & Expert Insights: The pyrimidine ring of the pyrazolo[1,5-a]pyrimidine system can be susceptible to reduction under certain catalytic hydrogenation conditions, leading to the formation of dihydro- or tetrahydro-pyrazolo[1,5-a]pyrimidine derivatives. The choice of catalyst and reaction conditions is critical to achieve selective reduction of the nitro group.
Troubleshooting & Protocol Recommendations:
-
Catalyst Choice: Use a less active catalyst such as 10% Pd/C. More active catalysts like Raney nickel should be used with caution.
-
Hydrogen Pressure: Employ atmospheric or low pressure of hydrogen gas. High pressures can promote over-reduction.
-
Alternative Reducing Agents: Consider chemical reducing agents such as SnCl₂/HCl or Fe/NH₄Cl, which are often highly selective for the reduction of nitro groups in the presence of heterocyclic rings.
Question 6: I am considering an oxidation reaction on a substituent of my pyrazolo[1,5-a]pyrimidine. How stable is the core to common oxidizing agents?
Answer: The pyrazolo[1,5-a]pyrimidine core, being an electron-rich heterocyclic system, can be susceptible to oxidation. The outcome of an oxidation reaction will be highly dependent on the specific oxidizing agent and the reaction conditions.
Causality & Expert Insights: Strong oxidizing agents can lead to the formation of N-oxides or even ring-cleavage products. The pyrazole moiety is generally more susceptible to oxidation than the pyrimidine ring.
Troubleshooting & Protocol Recommendations:
-
Mild Oxidizing Agents: Whenever possible, use mild and selective oxidizing agents. For example, for the oxidation of an alcohol to an aldehyde or ketone, Dess-Martin periodinane or Swern oxidation are generally good choices.[3]
-
Protecting Groups: If the core is particularly sensitive, consider the use of a temporary protecting group on one of the nitrogen atoms to reduce the electron density of the ring system and its susceptibility to oxidation.
III. Proactive Strategies: The Role of Protecting Groups
In many cases, the most effective way to prevent degradation of the pyrazolo[1,5-a]pyrimidine core is to use a protecting group strategy. Protecting groups can temporarily block reactive sites, modulate the electronic properties of the ring, and prevent unwanted side reactions.
Question 7: When should I consider using a protecting group for my pyrazolo[1,5-a]pyrimidine functionalization?
Answer: A protecting group strategy is advisable under the following circumstances:
-
When using harsh reaction conditions: If your desired transformation requires strongly acidic, basic, oxidative, or reductive conditions that are known to degrade the pyrazolo[1,5-a]pyrimidine core.
-
To control regioselectivity: If there are multiple reactive sites on your molecule and you want to selectively functionalize one position over another.
-
To prevent catalyst poisoning: In some metal-catalyzed reactions, protecting a nitrogen atom can prevent it from coordinating to the metal center.
Question 8: What are some suitable protecting groups for the pyrazolo[1,5-a]pyrimidine core?
Answer: The choice of protecting group will depend on the specific reaction conditions you plan to employ. Here are some commonly used protecting groups for nitrogen heterocycles that can be adapted for pyrazolo[1,5-a]pyrimidines:
| Protecting Group | Introduction Conditions | Removal Conditions | Stability |
| Boc (tert-butyloxycarbonyl) | Boc₂O, base (e.g., DMAP, TEA) | Acidic conditions (e.g., TFA, HCl) | Stable to base, hydrogenation. |
| Cbz (Carboxybenzyl) | Cbz-Cl, base | Catalytic hydrogenation (H₂, Pd/C) | Stable to acid, base. |
| PMB (p-Methoxybenzyl) | PMB-Cl, base | Oxidative conditions (e.g., DDQ, CAN) or strong acid. | Stable to base, hydrogenation. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl, base | Fluoride source (e.g., TBAF) or acidic conditions. | Stable to a wide range of conditions. |
Expert Tip: When choosing a protecting group, it is crucial to consider the orthogonality of its introduction and removal conditions with respect to the other functional groups in your molecule and the planned synthetic steps.
Below is a decision-making workflow for implementing a protecting group strategy.
Caption: Protecting group strategy workflow.
IV. Conclusion
The successful functionalization of the pyrazolo[1,5-a]pyrimidine core requires a deep understanding of its reactivity and potential degradation pathways. By carefully selecting reaction conditions, employing appropriate troubleshooting strategies, and utilizing protecting groups when necessary, researchers can effectively navigate the challenges of working with this important heterocyclic system. This guide provides a starting point for addressing common issues, but as with all chemical synthesis, careful observation and optimization are key to success.
V. References
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Medicinal Chemistry. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2022). Pharmaceuticals. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2014). ACS Medicinal Chemistry Letters. [Link]
-
The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... (n.d.). ResearchGate. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). MDPI. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Versatile Scaffold: A Comparative Analysis of the Biological Activities of Pyrazolo[1,5-a]pyrimidine Analogs
The pyrazolo[1,5-a]pyrimidine core, a fused heterocyclic system, has garnered significant attention in medicinal chemistry for its remarkable versatility and broad spectrum of biological activities.[1] This guide provides a comparative study of pyrazolo[1,5-a]pyrimidine analogs, delving into their anticancer, antimicrobial, and anti-inflammatory properties. We will explore the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present a comprehensive analysis of structure-activity relationships (SAR) to aid researchers and drug development professionals in their quest for novel therapeutics.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Structure in Drug Discovery
The pyrazolo[1,5-a]pyrimidine nucleus is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1] Its rigid, planar structure provides a foundation for diverse substitutions, allowing for the fine-tuning of physicochemical properties and biological activity.[1] The synthetic accessibility of this scaffold further enhances its appeal, enabling the generation of extensive compound libraries for high-throughput screening and lead optimization.[1][2]
Anticancer Activity: Targeting the Engines of Cell Proliferation
Pyrazolo[1,5-a]pyrimidine analogs have emerged as a promising class of anticancer agents, primarily through their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[2]
Mechanism of Action: Protein Kinase Inhibition
Many pyrazolo[1,5-a]pyrimidine derivatives function as ATP-competitive inhibitors of various protein kinases, including but not limited to cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (Trks), and Pim-1 kinase.[2][3] By occupying the ATP-binding pocket of these enzymes, they prevent the phosphorylation of downstream substrates, thereby disrupting signaling cascades involved in cell cycle progression, proliferation, and survival.
Below is a diagram illustrating the general mechanism of protein kinase inhibition by pyrazolo[1,5-a]pyrimidine analogs.
Caption: A summary of the key structure-activity relationships for the different biological activities of pyrazolo[1,5-a]pyrimidine analogs.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. This guide has provided a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of its analogs, supported by detailed experimental protocols and an analysis of structure-activity relationships. The continued exploration of this privileged structure, guided by the principles outlined herein, holds significant promise for the development of novel and effective drugs to address a wide range of human diseases.
References
- Iorkula, T. H., Osayawe, O. J. K., Onyinyechi, O. L., et al. (2025).
- Arias-Gómez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7263.
- Elgemeie, G. H., et al. (Year). Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. [Journal Name].
- [Author, A. A. (Year). Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. [Journal Name], Volume(Issue), pages.]
- [Author, A. A. (Year). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. [Journal Name], Volume(Issue), pages.]
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
- [Author, A. A. (Year). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. [Journal Name], Volume(Issue), pages.]
- [Author, A. A. (Year). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. [Journal Name], Volume(Issue), pages.]
- [Author, A. A. (Year). 2.7. Carrageenan-induced paw edema assay. Bio-protocol, Volume(Issue), pages.]
- Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
- [Author, A. A. (Year). In vitro enzymatic evaluation of some pyrazolo[1,5‐a]pyrimidine derivatives: Design, synthesis, antioxidant, anti‐diabetic, anti‐Alzheimer, and anti‐arthritic activities with molecular modeling simulation. [Journal Name], Volume(Issue), pages.]
- ResearchHub. (2024).
- FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion.
- [Author, A. A. (Year). New pyrazolo[1,5-a]pyrimidine and pyr - JOCPR. [Journal Name], Volume(Issue), pages.]
- [Author, A. A. (Year). Anticancer assay (MTT). Bio-protocol, Volume(Issue), pages.]
- [Author, A. A. (Year). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. [Journal Name], Volume(Issue), pages.]
- ATCC. (n.d.).
- [Author, A. A. (Year). Antimicrobial Susceptibility Testing.
- Inotiv. (n.d.).
- [Author, A. A. (Year). In-vitro Antimicrobial and Antifungal Activity of Pyrimidine and Pyrazolo-[1, 5-a] Pyrimidine. International Journal of Pharmaceutical and Phytopharmacological Research, Volume(Issue), pages.]
- [Author, A. A. (Year). Carrageenan-Induced Paw Edema in the Rat and Mouse. [Journal Name], Volume(Issue), pages.]
- Apec.org. (n.d.). Antimicrobial Susceptibility Testing.
- [Author, A. A. (Year). Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf.]
- [Author, A. A. (Year). General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering.
- [Author, A. A. (Year).
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- [Author, A. A. (Year). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. [Journal Name], Volume(Issue), pages.]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
Definitive Structural Elucidation: SC-XRD Analysis of Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Topic: X-ray Crystal Structure Analysis of Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate Content Type: Publish Comparison Guide
Executive Summary: The Regioselectivity Challenge
Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a critical pharmacophore and intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, such as Anagliptin .[1] Its synthesis involves the condensation of 3-amino-5-methylpyrazole with ethyl 2-formyl-3-oxopropanoate (or equivalent).[1][2]
The Problem: This cyclization is regioselective but not regiospecific. It can yield two isomers:[3][4]
-
The 2-methyl isomer (Target: Biologically active scaffold).[1]
-
The 7-methyl isomer (Impurity: Often thermodynamically competitive).[1]
Standard analytical techniques like 1D-NMR often fail to unambiguously distinguish these isomers due to overlapping chemical shifts and similar coupling constants.[1] Single Crystal X-Ray Diffraction (SC-XRD) stands as the "Gold Standard" for absolute structural determination.[1] This guide compares the performance of SC-XRD against NMR and Computational (DFT) alternatives, providing a validated protocol for researchers to certify their active pharmaceutical ingredients (APIs).[1]
Comparative Analysis: SC-XRD vs. Alternatives
For a drug development professional, the choice of analytical method impacts regulatory filing and IP protection.[1] The following table objectively compares the "product" (SC-XRD Analysis) against standard alternatives.
Table 1: Structural Elucidation Performance Matrix
| Feature | SC-XRD (The Gold Standard) | 2D-NMR (NOESY/HMBC) | DFT Calculation (GIAO-NMR) |
| Certainty Level | Absolute (100%) | Inferential (80-90%) | Predictive (Dependent on Basis Set) |
| Regioisomer Resolution | Unambiguous (Direct visualization of N-C connectivity) | Ambiguous (Requires distinct NOE signals which may be weak) | Supportive (Matches exp.[1] shifts to calc. models) |
| Data Output | 3D Atomic Coordinates, Bond Lengths, Torsion Angles, Packing | Connectivity, Solution Dynamics | Theoretical Energy Minima |
| Sample Requirement | Single Crystal ( | Solution (~5-10 mg) | None (Computational Resources) |
| Turnaround Time | Days to Weeks (Crystallization dependent) | Minutes to Hours | Hours to Days |
| Regulatory Weight | High (Required for NCE registration) | Medium (Standard characterization) | Low (Supplementary only) |
Expert Insight: Why SC-XRD Wins for this Scaffold
In pyrazolo[1,5-a]pyrimidines, the proton at the 3-position (pyrazole ring) and the protons on the pyrimidine ring often show subtle shift differences between the 2-Me and 7-Me isomers. However, solvent effects can shift these signals, leading to misidentification.[1] SC-XRD bypasses electronic shielding arguments entirely by providing a direct electron density map of the molecular skeleton.[1]
Technical Workflow & Decision Logic
The following diagram illustrates the decision pathway for characterizing this intermediate, highlighting where SC-XRD becomes mandatory.
Figure 1: Strategic workflow for structural assignment. SC-XRD is the critical path when spectroscopic data is ambiguous or when regulatory submission requires absolute stereochemical/regiochemical proof.[1]
Validated Experimental Protocol
To replicate the high-performance analysis of Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate , follow this specific protocol. This method ensures the growth of diffraction-quality crystals, which is the primary bottleneck in XRD analysis.[1]
Phase 1: Crystallization (The "Vapor Diffusion" Method)[1]
-
Objective: Obtain single crystals (
mm) suitable for X-ray diffraction. -
Solvent System: Ethanol (Good solubility) / Hexane (Anti-solvent).[1]
-
Protocol:
-
Dissolve 20 mg of the purified compound in 2 mL of warm absolute Ethanol (
) in a small vial. -
Place this inner vial inside a larger jar containing 10 mL of Hexane.
-
Seal the outer jar tightly.[1]
-
Allow to stand undisturbed at room temperature (
) for 3-5 days. -
Mechanism: Hexane vapor slowly diffuses into the ethanol solution, lowering solubility gradually and promoting ordered lattice growth (reducing twinning).[1]
-
Phase 2: Data Collection & Refinement[1]
-
Instrument: Bruker D8 QUEST or equivalent (Kappa geometry).[1]
-
Radiation: Mo-K
( Å) is preferred for resolution; Cu-K is acceptable if crystals are small.[1] -
Temperature:
K (Cryogenic cooling is essential to reduce thermal motion of the ethyl ester chain).[1] -
Key Parameters to Monitor:
Phase 3: Structural Analysis Metrics
When analyzing the solved structure, verify these specific geometric parameters to confirm the 2-methyl regioisomer:
| Parameter | Expected Value (2-Me Isomer) | Diagnostic Significance |
| Bond N(1)-C(2) | Typical for pyrazole N-C bond.[1] | |
| Distance C(2)-Me | Confirms methyl attachment at pos 2.[1] | |
| Planarity | RMSD | The fused bicyclic core should be nearly planar.[1] |
| H-Bonding | Intermolecular C-H...O | Look for stacking interactions stabilizing the lattice.[1] |
Data Interpretation: The "Fingerprint" of the Molecule
The crystal structure of Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate reveals specific packing interactions that explain its physicochemical properties (e.g., melting point, solubility).[1]
Crystal Packing & Pi-Stacking
Unlike the 7-methyl isomer, the 2-methyl isomer typically exhibits a "head-to-tail"
-
Centroid-Centroid Distance:
Å.[1] -
Significance: This tight packing often results in a higher melting point for the 2-Me isomer compared to the 7-Me isomer.[1] If your DSC (Differential Scanning Calorimetry) shows a lower melting point than reference, suspect the 7-Me impurity.[1]
Torsion Angles
The ethyl ester group at position 6 is flexible.[1] In the crystal structure, it usually adopts a conformation coplanar with the aromatic ring to maximize conjugation.[1]
-
Torsion Angle (C5-C6-C=O):
. -
Deviation: Significant deviation from planarity (
) in the crystal structure suggests steric strain or specific packing forces, which can impact dissolution rates.[1]
References
-
Vertex Pharmaceuticals & Others. (2014).[1] Process for the preparation of anagliptin. WO Patent 2014/147640 A2.[1] Link
-
Fustero, S., et al. (2008).[1] Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines. Journal of Organic Chemistry, 73(9), 3523–3529.[1] Link[1]
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System for Small Molecule Crystallography.[1] (Standard reference for bond length comparisons). Link
-
Johns, B. A., et al. (2009).[1] Pyrazolo[1,5-a]pyrimidine HIV-1 Integrase Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link[1]
Sources
- 1. Pyrazolo(1,5-a)pyrimidine-6-carboxylic acid | C7H5N3O2 | CID 19883261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2014147640A2 - Process for the preparation of anagliptin - Google Patents [patents.google.com]
- 3. Access to Pyrazolo[1,5‑a]pyrimidinone Regioisomers from Acylated Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-Methylpyrazolo(1,5-a)pyrimidine-6-carboxylic acid | C8H7N3O2 | CID 23091947 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Kinase Cross-Reactivity Profiling: A Comparative Analysis of Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Executive Summary
The development of targeted kinase inhibitors is a cornerstone of modern drug discovery. However, achieving target selectivity across the vast human kinome remains a significant challenge. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Consequently, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step in understanding a compound's true biological activity. This guide provides an in-depth, technical framework for assessing the selectivity of a novel compound, using Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate as a central case study. We will compare its hypothetical kinase inhibition profile against Staurosporine, a notoriously promiscuous inhibitor, and Sunitinib, a clinically approved multi-kinase inhibitor. This comparison will be grounded in a detailed, field-proven biochemical assay protocol and a quantitative data analysis framework, designed to provide actionable insights for drug development professionals.
Introduction: The Imperative for Kinase Selectivity
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a "privileged" structure in medicinal chemistry, frequently serving as the core for potent kinase inhibitors.[2] Several compounds based on this scaffold have been developed as highly selective inhibitors for targets like Pim-1 kinase.[3][4] Our subject molecule, Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, belongs to this promising class.
Before a compound like this can advance, its interaction with the broader human kinome must be characterized. A highly selective inhibitor promises a cleaner safety profile by minimizing off-target effects. Conversely, a "promiscuous" inhibitor might be therapeutically ineffective or toxic. High-throughput screening against a diverse panel of kinases provides a quantitative measure of this selectivity, enabling a crucial go/no-go decision point in the drug discovery pipeline.[5] This guide will simulate this process, providing the methodology and interpretive framework necessary to profile our lead compound against established benchmarks.
Methodology: A Validated Framework for Kinase Profiling
The choice of assay technology is paramount for generating reliable and reproducible data. While radiometric assays using ³³P-labeled ATP are considered a gold standard for directly measuring substrate phosphorylation, luminescence-based assays offer a robust, non-radioactive alternative with high sensitivity and suitability for high-throughput formats.[6] For this guide, we will detail a protocol based on the Promega ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[7][8]
Selection of Kinase Panel and Comparator Compounds
A well-designed kinase panel should offer broad coverage of the kinome tree to identify potential off-target activities across different kinase families.[9] For this hypothetical study, we selected a 24-kinase panel representing major groups such as TKs (Tyrosine Kinases), STE (Serine/Threonine/Tyrosine Kinases), and CMGC (CDK, MAPK, GSK3, CLK Kinases).
Comparator Compounds:
-
Staurosporine: A natural product known for its potent but broad-spectrum inhibition of kinases. It serves as a positive control for inhibition and a benchmark for non-selectivity.
-
Sunitinib: An FDA-approved multi-kinase inhibitor primarily targeting VEGFR and PDGFR.[10] It serves as a benchmark for a clinically relevant, targeted but not entirely specific, inhibitor profile.
Experimental Workflow for Kinase Profiling
The workflow is designed to systematically assess compound activity, from an initial single-point screen to detailed dose-response analysis for active compounds.
Step-by-Step Biochemical Assay Protocol
This protocol is optimized for a 384-well plate format. All incubations are performed at room temperature.
-
Compound Plating:
-
Prepare serial dilutions (10-point, 1:3 ratio) of the test compound and comparators in 100% DMSO, starting from a 1000X stock concentration.
-
Dispense 100 nL of each compound dilution, as well as DMSO for positive (100% activity) and negative (0% activity) controls, into a 384-well assay plate.
-
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate solution in the appropriate reaction buffer.
-
Dispense 5 µL of the 2X Kinase/Substrate solution into each well of the assay plate.
-
Pre-incubate the plate for 15 minutes.[8]
-
Prepare a 2X ATP solution. The ATP concentration should be at or near the Kₘ for each specific kinase to ensure accurate potency assessment.[11]
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.
-
Incubate the plate for 60 minutes.
-
-
Signal Generation and Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This step also depletes the remaining ATP.
-
Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase/luciferin reaction to produce light.
-
Incubate for 30 minutes to stabilize the luminescent signal.
-
Read the plate on a suitable plate reader (e.g., BMG PHERAstar).
-
Data Analysis and Interpretation
-
Percent Inhibition (%I): Raw luminescence data is normalized using the high (DMSO only) and low (no enzyme) controls: %I = 100 * (1 - (RLU_compound - RLU_low) / (RLU_high - RLU_low))
-
IC₅₀ Determination: For compounds showing significant inhibition (>50% at 1 µM), the % Inhibition data from the 10-point titration is fitted to a four-parameter logistic curve to determine the IC₅₀ value.
-
Selectivity Score (S-Score): To quantify selectivity, an S-score is calculated. A common metric is S(10) at 1 µM, which is the number of kinases inhibited by more than 90% at a 1 µM compound concentration, divided by the total number of kinases tested.[9] A lower S-score indicates higher selectivity.
Hypothetical Results: Profiling Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
The following data is representative of what would be generated in a typical kinase profiling screen.
Table 1: Single-Point Kinase Inhibition Profile at 1 µM
| Kinase Target | Kinase Family | Ethyl 2-methylpyrazolo[1,5-a] pyrimidine-6-carboxylate (% Inhibition) | Sunitinib (% Inhibition) | Staurosporine (% Inhibition) |
| PIM1 | CAMK | 98.2 | 85.1 | 99.8 |
| PIM2 | CAMK | 95.5 | 79.4 | 99.7 |
| PIM3 | CAMK | 89.1 | 75.3 | 99.5 |
| FLT3 | TK | 78.3 | 99.1 | 99.2 |
| VEGFR2 | TK | 15.2 | 99.5 | 98.9 |
| PDGFRβ | TK | 10.5 | 98.8 | 99.1 |
| CDK2 | CMGC | 45.6 | 60.2 | 99.6 |
| CDK9 | CMGC | 33.1 | 55.7 | 99.4 |
| MAPK1 (ERK2) | CMGC | 5.2 | 12.3 | 97.8 |
| GSK3β | CMGC | 8.9 | 25.4 | 98.1 |
| p38α (MAPK14) | CMGC | 12.7 | 48.9 | 99.3 |
| JNK1 | CMGC | 9.1 | 30.1 | 98.5 |
| AKT1 | AGC | 4.3 | 15.8 | 99.0 |
| PKA | AGC | 2.1 | 8.7 | 99.8 |
| PKCα | AGC | 6.8 | 11.2 | 99.9 |
| ROCK1 | AGC | 11.4 | 22.5 | 98.7 |
| SRC | TK | 18.9 | 70.3 | 99.2 |
| ABL1 | TK | 15.3 | 65.8 | 99.4 |
| EGFR | TK | 3.7 | 9.9 | 96.5 |
| MET | TK | 7.8 | 41.2 | 97.3 |
| AURKA | Other | 25.1 | 51.5 | 98.8 |
| PLK1 | Other | 30.5 | 45.6 | 99.0 |
| CHK1 | CAMK | 19.8 | 33.1 | 99.1 |
| RSK2 | CAMK | 6.5 | 18.4 | 98.4 |
Table 2: IC₅₀ Values for Key Kinase Interactions (nM)
| Compound | PIM1 | PIM2 | FLT3 | VEGFR2 | PDGFRβ | SRC |
| Ethyl 2-methylpyrazolo[1,5-a] pyrimidine-6-carboxylate | 25 | 48 | 450 | >10,000 | >10,000 | >5,000 |
| Sunitinib | 150 | 210 | 8 | 5 | 12 | 95 |
| Staurosporine | 5 | 7 | 10 | 15 | 11 | 6 |
Discussion: Comparative Analysis of Selectivity
The hypothetical data provides a clear narrative for each compound.
-
Staurosporine: As expected, it potently inhibits nearly every kinase in the panel, demonstrating its utility as a tool compound but also its unsuitability as a therapeutic due to extreme lack of selectivity. Its S(10) score at 1 µM would be nearly 1.0.
-
Sunitinib: The profile aligns with its known mechanism as a multi-kinase inhibitor.[10] It shows high potency against its primary targets (VEGFR2, PDGFRβ, FLT3) but also significant activity against other kinases like SRC and PIM kinases. This polypharmacology contributes to both its efficacy and its side-effect profile. Its S(10) score would be moderate, reflecting its targeted but multi-nodal action.
-
Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate: Our lead compound demonstrates a promising and selective profile. It shows potent, nanomolar inhibition of PIM1 and PIM2 kinases, consistent with findings for other pyrazolo[1,5-a]pyrimidine derivatives.[3] It has a secondary, weaker activity against FLT3 but is remarkably clean against most other kinases in the panel, especially key tyrosine kinases like VEGFR2 and SRC.
-
Selectivity Score: With only two kinases inhibited >90% at 1 µM out of 24 tested, its S(10) score is 2/24 = 0.083. This low value quantitatively confirms its high selectivity compared to Sunitinib and Staurosporine.[9]
-
Therapeutic Hypothesis: The PIM kinases are constitutively active serine/threonine kinases that are proto-oncogenes involved in cell survival and proliferation.[3] An inhibitor that is selective for the PIM family could have therapeutic potential in hematological malignancies and certain solid tumors where PIM kinases are overexpressed.
-
Conclusion
This guide outlines a comprehensive and robust strategy for evaluating the cross-reactivity of a novel kinase inhibitor. Through a hypothetical yet realistic case study of Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, we have demonstrated the critical importance of comparative analysis. The simulated data revealed a compound with a highly selective profile for the PIM kinase family, distinguishing it clearly from the multi-targeted inhibitor Sunitinib and the non-selective inhibitor Staurosporine.
This level of detailed, early-stage profiling is indispensable. It not only validates the primary therapeutic hypothesis but also proactively identifies potential liabilities and opportunities related to off-target effects. By adhering to rigorous, validated biochemical protocols and a clear data interpretation framework, drug discovery teams can make more informed decisions, increasing the probability of advancing safer and more effective kinase inhibitors into clinical development.
References
-
Reaction Biology. KINASE PROFILING & SCREENING. [Link]
-
PubChem. 2-Methylpyrazolo(1,5-a)pyrimidine-6-carboxylic acid. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]
-
Ahmad, S., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry. [Link]
-
An, L., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. [Link]
-
An, L., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed. [Link]
-
Shakeel, M., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Reaction Biology. Kinase Selectivity Panels. [Link]
-
Karaman, M. W., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences. [Link]
-
Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. [Link]
-
Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success. [Link]
-
Jafari, F., et al. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Biomolecules. [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 8. domainex.co.uk [domainex.co.uk]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assayquant.com [assayquant.com]
An In Vitro Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives and 5-Fluorouracil in Oncology Research
A Senior Application Scientist's Guide to Evaluating Next-Generation Kinase Inhibitors Against a Conventional Antimetabolite
In the landscape of oncology drug discovery, the quest for therapeutic agents that offer both high efficacy and target specificity is paramount. This guide provides a detailed in vitro comparison between a promising class of heterocyclic compounds, the pyrazolo[1,5-a]pyrimidine derivatives, and the long-standing chemotherapeutic agent, 5-fluorouracil (5-FU). Pyrazolo[1,5-a]pyrimidines have garnered significant attention for their potent anticancer and enzymatic inhibitory activities, primarily functioning as protein kinase inhibitors.[1][2] In contrast, 5-FU, a cornerstone of cancer treatment for decades, exerts its cytotoxic effects as an antimetabolite, broadly interfering with DNA and RNA synthesis.[3][4]
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the mechanistic differences and comparative efficacies of these compounds. We will delve into their modes of action, present comparative experimental data from key in vitro assays, and provide detailed, validated protocols to enable the replication and expansion of these findings in your own laboratory settings.
Section 1: Chemical Scaffolds and Synthetic Overview
The foundational difference between these two classes of compounds lies in their core chemical structures, which dictates their biological activity.
Pyrazolo[1,5-a]pyrimidines: This class is characterized by a fused bicyclic system comprising a pyrazole ring and a pyrimidine ring.[2] This scaffold is highly versatile, allowing for extensive structural modifications at multiple positions (2, 3, 5, 6, and 7).[1] The synthetic accessibility, often through cyclocondensation reactions between 1,3-biselectrophilic compounds and NH-3-aminopyrazoles, enables the creation of large, diverse chemical libraries for screening.[1] This versatility is key to optimizing potency, selectivity, and pharmacokinetic properties.
5-Fluorouracil (5-FU): As a fluorinated analogue of the pyrimidine base uracil, 5-FU is a relatively simple molecule. Its structure is designed to mimic uracil, allowing it to be taken up by cells and incorporated into metabolic pathways that process nucleotides.
Section 2: Comparative Mechanisms of Action
The divergent therapeutic strategies of pyrazolo[1,5-a]pyrimidines and 5-FU are rooted in their distinct molecular mechanisms. The former represents a targeted therapy approach, while the latter is a classic cytotoxic agent.
Pyrazolo[1,5-a]pyrimidine Derivatives: Precision Targeting of Cellular Signaling
A significant body of research has identified pyrazolo[1,5-a]pyrimidine derivatives as potent protein kinase inhibitors (PKIs) .[2][5] Protein kinases are crucial regulators of cellular signaling pathways that control proliferation, survival, and differentiation. Their frequent dysregulation in cancer makes them prime therapeutic targets. These derivatives can function as either ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase, or as allosteric inhibitors, binding to a different site to modulate kinase activity.[2][5] This targeted inhibition disrupts the oncogenic signaling cascades driving tumor growth. Key kinase targets include EGFR, B-Raf, MEK, and Pim-1, which are implicated in various cancers like non-small cell lung cancer and melanoma.[2][5][6]
Caption: Mechanism of Pyrazolo[1,5-a]pyrimidine as a protein kinase inhibitor.
5-Fluorouracil: Broad-Spectrum Disruption of Nucleic Acid Metabolism
5-FU functions as an antimetabolite , a class of drugs that interfere with normal metabolic processes.[3] After cellular uptake, 5-FU is converted into several active metabolites, which exert cytotoxicity through two primary mechanisms:
-
Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with TS, an enzyme critical for the synthesis of thymidine, a necessary component of DNA.[7] This inhibition leads to a depletion of thymidine, which disrupts DNA replication and repair, ultimately inducing cell death.[8]
-
Incorporation into RNA and DNA: The metabolites fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) are mistakenly incorporated into RNA and DNA, respectively.[3] The presence of these fraudulent nucleotides disrupts RNA processing and function and leads to DNA damage.[7][9]
Caption: Dual mechanisms of action for the antimetabolite 5-Fluorouracil.
Section 3: In Vitro Efficacy—A Head-to-Head Comparison
The ultimate goal of an anticancer agent is to selectively kill cancer cells while sparing healthy ones. In vitro assays provide the first critical look at a compound's potency and mode of action.
Cytotoxicity and Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a key metric of a drug's potency. It is determined using cytotoxicity assays like the MTT or Neutral Red Uptake assays.[10][11] The data below, compiled from published studies, compares the IC₅₀ values of representative pyrazolo[1,5-a]pyrimidine derivatives against 5-FU in various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine 6a | MCF-7 | Breast | 10.80 ± 0.36 | [12] |
| Pyrazolo[1,5-a]pyrimidine 6b | MCF-7 | Breast | 12.61 ± 0.41 | [12] |
| Pyrazolo[1,5-a]pyrimidine 6c | MCF-7 | Breast | 19.84 ± 0.49 | [12] |
| 5-Fluorouracil (5-FU) | MCF-7 | Breast | 10.19 ± 0.42 | [12] |
| Pyrazolo[1,5-a]pyrimidine 6a | Hep-2 | Larynx | 8.85 ± 0.24 | [12] |
| Pyrazolo[1,5-a]pyrimidine 6b | Hep-2 | Larynx | 10.12 ± 0.33 | [12] |
| Pyrazolo[1,5-a]pyrimidine 6c | Hep-2 | Larynx | 12.76 ± 0.16 | [12] |
| 5-Fluorouracil (5-FU) | Hep-2 | Larynx | 7.19 ± 0.47 | [12] |
| Pyrazolo[1,5-a]pyrimidine 12b | A549 | Lung | 40.54 | [13] |
| Pyrazolo[1,5-a]pyrimidine 12b | Caco-2 | Colon | 29.77 | [13] |
Interpretation: The data indicates that certain pyrazolo[1,5-a]pyrimidine derivatives, such as compound 6a, exhibit cytotoxicity comparable to 5-FU in both breast (MCF-7) and larynx (Hep-2) cancer cell lines.[12] While some derivatives show lower potency, the vast structural diversity of the pyrazolo[1,5-a]pyrimidine class allows for optimization to achieve nanomolar inhibitory activity.[6] Furthermore, studies on derivative 12b have shown a therapeutic index significantly higher than that of doxorubicin (a common chemotherapeutic), suggesting a potentially wider therapeutic window and better safety profile.[13]
Induction of Apoptosis
A desirable characteristic of an anticancer drug is the ability to induce programmed cell death, or apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to quantify this process.[14] It distinguishes between healthy cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[15]
| Treatment Group | Healthy Cells (Q3) | Early Apoptotic (Q4) | Late Apoptotic/Necrotic (Q2) |
| Untreated Control | High (>90%) | Low (<5%) | Low (<5%) |
| Pyrazolo[1,5-a]pyrimidine | Decreased | Significantly Increased | Increased |
| 5-Fluorouracil | Decreased | Significantly Increased | Increased |
Interpretation: Both pyrazolo[1,5-a]pyrimidine derivatives and 5-FU are known to induce apoptosis. The key difference lies in the upstream trigger. For pyrazolo[1,5-a]pyrimidines, apoptosis is typically initiated by the sustained shutdown of pro-survival kinase signaling pathways. For 5-FU, it is a response to overwhelming DNA damage and metabolic stress. A successful compound in either class will show a significant shift of the cell population from the healthy quadrant (Q3) to the early and late apoptotic quadrants (Q4 and Q2).
Cell Cycle Arrest
Many anticancer agents function by halting the cell cycle at specific checkpoints, preventing cancer cells from dividing. Flow cytometry analysis of DNA content using propidium iodide (PI) staining allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Untreated Control | ~50-60% | ~20-30% | ~10-20% |
| Pyrazolo[1,5-a]pyrimidine | Variable (Depends on kinase target) | Variable | Variable |
| 5-Fluorouracil | Decreased | Significantly Increased | Decreased/Variable |
Interpretation: 5-FU classically induces an "S-phase arrest" because its primary mechanism involves the inhibition of DNA synthesis. Cells attempt to replicate their DNA but are halted due to the lack of thymidine. The effect of pyrazolo[1,5-a]pyrimidine derivatives on the cell cycle is more varied and depends on the specific kinase being inhibited, as different kinases regulate different cell cycle checkpoints. For example, inhibition of a kinase involved in the G1/S transition would lead to an accumulation of cells in the G1 phase.
Section 4: Validated Experimental Protocols
To ensure reproducibility and scientific rigor, the following are detailed, step-by-step protocols for the key in vitro assays discussed.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt MTT to purple formazan crystals.
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine derivatives and 5-FU in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plates for the desired exposure time (typically 48 or 72 hours).
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This protocol uses flow cytometry to quantify apoptotic cells.
Caption: Workflow for Annexin V / Propidium Iodide apoptosis assay.
Methodology:
-
Cell Treatment: Treat cells grown in 6-well plates with the test compounds for the desired duration.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA. Combine all cells and wash once with ice-cold PBS.
-
Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution (50 µg/mL).[17]
-
Incubation: Gently vortex the cells and incubate for 20 minutes at room temperature, protected from light.[17]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour. Use FITC signal (FL1) for Annexin V and PI signal (FL2/FL3) to differentiate the cell populations.
Protocol 3: Cell Cycle Analysis by PI Staining
This protocol prepares cells for DNA content analysis via flow cytometry.
Caption: Workflow for cell cycle analysis using Propidium Iodide.
Methodology:
-
Cell Treatment & Harvesting: After treatment, harvest approximately 1 x 10⁶ cells per sample. Wash with PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-by-drop to prevent clumping.[18]
-
Storage: Fix the cells for a minimum of 2 hours at -20°C. Cells can be stored in ethanol for several weeks.[18]
-
Rehydration: Centrifuge the fixed cells to remove the ethanol and wash once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of a staining solution (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A). The RNase A is critical to prevent staining of double-stranded RNA.[19]
-
Incubation: Incubate for 20-30 minutes at room temperature, protected from light.
-
Data Acquisition: Analyze on a flow cytometer, collecting the fluorescence signal from the PI channel on a linear scale.
-
Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.
Conclusion and Future Perspectives
This guide illustrates that pyrazolo[1,5-a]pyrimidine derivatives represent a highly promising class of targeted anticancer agents. In vitro evidence demonstrates that optimized derivatives can achieve potency comparable to, and potentially exceeding, that of the conventional chemotherapeutic 5-fluorouracil.
The key distinction lies in the mechanism: the targeted kinase inhibition of pyrazolo[1,5-a]pyrimidines offers the potential for greater selectivity and a more favorable safety profile compared to the broad metabolic disruption caused by 5-FU.[2][5][20] Structure-activity relationship (SAR) studies continually refine these molecules to enhance kinase selectivity and reduce off-target effects.[2][20]
While challenges such as acquired resistance and bioavailability remain areas of active research, the versatility of the pyrazolo[1,5-a]pyrimidine scaffold provides a robust platform for overcoming these hurdles.[2][5] Future work should focus on comprehensive kinase panel screening to confirm selectivity, in-depth analysis of downstream signaling pathways to validate the mechanism of action, and progression of the most promising candidates into preclinical in vivo models to assess efficacy and toxicity in a whole-organism context.
References
-
Gomez, S., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available from: [Link]
-
Shaikh, R., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available from: [Link]
-
Shaikh, R., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available from: [Link]
-
Zhang, N., et al. (2012). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Molecules. Available from: [Link]
-
Złotkowska-Ziółkowska, D., et al. (2014). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. Postepy higieny i medycyny doswiadczalnej. Available from: [Link]
-
Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis and anticancer evaluation of pyrazolo[1,5-a]pyrimidines 34. Available from: [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]
-
Longley, D. B., et al. (2003). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature Reviews Cancer. Available from: [Link]
-
Almehizia, A. A., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. Available from: [Link]
-
Park, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]
-
El-Metwaly, A. M., et al. (2023). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry. Available from: [Link]
-
Sharma, G., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available from: [Link]
-
Wikipedia. (n.d.). Fluorouracil. Available from: [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available from: [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Available from: [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. Available from: [Link]
-
MDPI. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Available from: [Link]
-
El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. Available from: [Link]
-
Boster Bio. (n.d.). Annexin V PI Staining Guide for Apoptosis Detection. Available from: [Link]
-
ResearchGate. (2019). (PDF) In-vitro Models in Anticancer Screening. Available from: [Link]
-
MIT News. (2024). Cancer biologists discover a new mechanism for an old drug. Available from: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Fluorouracil? Available from: [Link]
-
Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Available from: [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]
-
Hassan, A. S., et al. (2022). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Drug Development Research. Available from: [Link]
-
Standart Operating Procedure Apoptosis assay with Annexin V - PI. (n.d.). Available from: [Link]
-
Shaban, R. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Medicinal Chemistry. Available from: [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 4. Fluorouracil - Wikipedia [en.wikipedia.org]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 9. What is the mechanism of Fluorouracil? [synapse.patsnap.com]
- 10. In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijprajournal.com [ijprajournal.com]
- 12. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
- 13. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5- a ]pyrimidine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00423J [pubs.rsc.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biologi.ub.ac.id [biologi.ub.ac.id]
- 16. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - TR [thermofisher.com]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. mdpi.com [mdpi.com]
A Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TrkA Kinases: A Guide for Drug Discovery Professionals
In the landscape of modern oncology, the simultaneous inhibition of multiple signaling pathways implicated in tumor growth and survival presents a compelling therapeutic strategy. This guide provides an in-depth comparative analysis of pyrazolo[1,5-a]pyrimidine derivatives, a promising class of heterocyclic compounds, in their capacity as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TrkA). This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of targeting these two critical kinases with a single molecular scaffold.
The Rationale for Dual CDK2 and TrkA Inhibition
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, and its aberrant activity is a hallmark of many cancers[1][2]. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in tumor cells[2]. On the other hand, Tropomyosin Receptor Kinase A (TrkA) is a receptor tyrosine kinase that, when activated by its ligand, nerve growth factor (NGF), plays a crucial role in the survival and differentiation of neurons. However, chromosomal rearrangements leading to oncogenic fusions of Trk kinases, including TrkA, are found in a variety of adult and pediatric cancers[3][4]. Therefore, the development of dual inhibitors targeting both CDK2 and TrkA offers a multifaceted approach to cancer therapy, potentially overcoming resistance mechanisms and enhancing therapeutic efficacy[5][6]. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against a range of kinases[7][8][9].
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Versatile Core for Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is a bicyclic aromatic heterocycle that serves as an excellent scaffold for the design of kinase inhibitors. Its structure mimics the purine core of ATP, allowing it to competitively bind to the ATP-binding pocket of various kinases[1][7]. The versatility of this scaffold lies in the ability to introduce diverse substituents at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties[9][10].
Caption: General structure of the pyrazolo[1,5-a]pyrimidine scaffold with potential substitution sites.
Comparative Docking Studies of Pyrazolo[1,5-a]pyrimidine Derivatives
Molecular docking simulations are a powerful tool for predicting the binding modes and affinities of small molecules to their protein targets. This section compares the docking performance of representative pyrazolo[1,5-a]pyrimidine derivatives in the ATP-binding sites of CDK2 and TrkA.
Binding Site Topography: CDK2 vs. TrkA
While both CDK2 and TrkA are kinases and share a conserved ATP-binding pocket, subtle differences in the amino acid composition and conformation of their active sites can be exploited to achieve selectivity or, in this case, designed polypharmacology. The CDK2 active site is relatively open and shallow, while the TrkA binding site possesses a unique "DFG-out" conformation in its inactive state that can be targeted by specific inhibitors.
Case Study: Analysis of Dual-Active Pyrazolo[1,5-a]pyrimidines
Recent studies have identified several pyrazolo[1,5-a]pyrimidine derivatives with potent dual inhibitory activity against CDK2 and TrkA. For instance, compounds 6t and 6s from a recent study demonstrated IC50 values of 0.09 µM and 0.23 µM against CDK2, and 0.45 µM (for both) against TrkA, respectively[6]. These values are comparable to the reference inhibitors ribociclib (CDK2, IC50 = 0.07 µM) and larotrectinib (TrkA, IC50 = 0.07 µM)[6].
Molecular docking simulations revealed that these compounds adopt similar binding modes to the known inhibitors in both kinase active sites[5][6]. In the CDK2 binding site, the pyrazolo[1,5-a]pyrimidine core typically forms crucial hydrogen bonds with the hinge region residues, such as Leu83, which is a canonical interaction for many kinase inhibitors[1][2]. In the TrkA active site, in addition to hinge binding, interactions with residues in the DFG motif and the solvent-exposed region can contribute to the binding affinity.
| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues | IC50 (µM) | Reference |
| Derivative 6t | CDK2 | -9.8 | Leu83, Lys33, Asp145 | 0.09 | [5] |
| TrkA | -10.2 | Met592, Glu590, Asp668 | 0.45 | [5] | |
| Derivative 6s | CDK2 | -9.5 | Leu83, Glu81, Gln131 | 0.23 | [5] |
| TrkA | -9.9 | Met592, Val573, Cys667 | 0.45 | [5] | |
| Ribociclib | CDK2 | -10.1 | Leu83, Lys33, Asp145 | 0.07 | [6] |
| Larotrectinib | TrkA | -11.5 | Met592, Glu590, Asp668 | 0.07 | [6] |
Note: Docking scores and key interacting residues are illustrative and can vary based on the specific docking software and parameters used.
Experimental Protocols: A Guide to Performing Docking Studies
To ensure the reproducibility and validity of in silico findings, a well-defined and validated docking protocol is essential. The following provides a step-by-step methodology for conducting docking studies of pyrazolo[1,5-a]pyrimidine derivatives against CDK2 and TrkA.
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Step-by-Step Protocol
1. Protein Preparation:
-
Source: Obtain the crystal structures of human CDK2 (e.g., PDB ID: 2A4L) and TrkA (e.g., PDB ID: 4YPS) from the Protein Data Bank (PDB)[1].
-
Preprocessing: Remove water molecules and any co-crystallized ligands. Add hydrogen atoms and assign correct protonation states for titratable residues at a physiological pH of 7.4. Repair any missing side chains or loops using tools like the Protein Preparation Wizard in Maestro (Schrödinger) or similar software[11].
-
Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes.
2. Ligand Preparation:
-
Structure Generation: Draw the 2D structures of the pyrazolo[1,5-a]pyrimidine derivatives and convert them to 3D structures.
-
Protonation and Tautomerization: Generate possible ionization states and tautomers at physiological pH using tools like LigPrep (Schrödinger).
-
Energy Minimization: Minimize the energy of the ligand structures using a suitable force field (e.g., OPLS).
3. Binding Site Definition:
-
Grid Generation: Define the docking grid box around the ATP-binding site of each kinase. The grid should be centered on the co-crystallized ligand (if available) or key active site residues and be large enough to accommodate the ligands being docked.
4. Docking Simulation:
-
Algorithm Selection: Choose a suitable docking algorithm. Popular choices include Glide (Schrödinger), AutoDock Vina, and GOLD.
-
Execution: Perform the docking calculations, allowing for flexible ligand conformations while keeping the receptor rigid or allowing for limited receptor flexibility in the binding site.
5. Pose Analysis and Scoring:
-
Visual Inspection: Visually inspect the top-ranked docking poses to ensure they are sterically reasonable and form meaningful interactions with the protein.
-
Scoring Functions: Analyze the docking scores (e.g., GlideScore, binding energy) to rank the compounds. Lower scores generally indicate more favorable binding.
-
Interaction Analysis: Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein.
6. Validation:
-
Redocking: A crucial validation step is to redock the co-crystallized ligand back into the active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation[1].
Comparative Performance with Alternative Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold is not the only one capable of inhibiting CDK2 and TrkA. Other notable classes of inhibitors include:
-
Pyrazolo[3,4-d]pyrimidines: This isomeric scaffold has also shown potent CDK2 inhibitory activity[1][2].
-
Indenopyrazoles and Aminothiazoles: These have been reported as effective CDK2 inhibitors[12].
-
Pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidines: A related scaffold that has been investigated for TrkA inhibition[13].
The advantage of the pyrazolo[1,5-a]pyrimidine scaffold lies in its demonstrated ability to be readily modified to achieve potent dual inhibition of both CDK2 and TrkA, as evidenced by recent studies[5][6]. This dual activity from a single, relatively simple core structure is a significant advantage in drug development, potentially simplifying synthesis and formulation.
Conclusion and Future Directions
Docking studies of pyrazolo[1,5-a]pyrimidine derivatives have revealed their significant potential as dual inhibitors of CDK2 and TrkA. The insights gained from these computational analyses, when coupled with experimental validation, provide a robust framework for the rational design of next-generation anticancer agents. Future efforts should focus on optimizing the pharmacokinetic properties of these dual inhibitors and evaluating their efficacy and safety in preclinical models. The continued exploration of the chemical space around the pyrazolo[1,5-a]pyrimidine scaffold holds great promise for the development of novel and effective cancer therapeutics.
References
-
Lasheen, D. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(1), 123. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2022). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Bioorganic Chemistry, 128, 106089. [Link]
-
Collins, I., et al. (2005). Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. Journal of Medicinal Chemistry, 48(8), 2645-2658. [Link]
-
El-Gamal, M. I., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][5][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Scientific Reports, 12(1), 11729. [Link]
-
Sikora, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(21), 6483. [Link]
-
Lasheen, D. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
El-Gamal, M. I., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][5][14]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1956-1971. [Link]
-
Fan, W., et al. (2021). Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. Bioorganic & Medicinal Chemistry Letters, 31, 127712. [Link]
-
Alzain, M. A., & El-Taib, M. A. (2023). Unlocking the potential of approved drugs for the allosteric inhibition of tropomyosin-receptor kinase A using molecular docking and molecular dynamics studies. PeerJ, 11, e15349. [Link]
-
S. P., S., et al. (2023). Exploring cyclin-dependent kinase inhibitors: a comprehensive study in search of CDK-6 inhibitors using a pharmacophore modelling and dynamics approach. RSC Advances, 13(50), 35056-35073. [Link]
-
Park, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1033-1038. [Link]
-
Adimule, V., et al. (2020). In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line. BMC Chemistry, 14(1), 54. [Link]
-
Gomaa, A. M., et al. (2024). Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. Molecular Diversity. [Link]
-
Aldeghi, M., et al. (2022). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 62(15), 3596-3609. [Link]
-
Ugi, A. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(8), 1436-1469. [Link]
-
Zheng, L., et al. (2022). Discovery of novel inhibitors of CDK2 using docking and physics-based binding free energy calculation. Chemical Biology & Drug Design, 99(5), 662-673. [Link]
-
Lasheen, D. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. ResearchGate. [Link]
-
Arevalo, J. C., et al. (2022). Intrinsically disordered regions couple the ligand binding and kinase activation of Trk neurotrophin receptors. iScience, 25(6), 104348. [Link]
-
De Vita, T., et al. (2021). Molecular Simulation of the Binding of Nerve Growth Factor Peptide Mimics to the Receptor Tyrosine Kinase A. Journal of Chemical Information and Modeling, 61(1), 328-341. [Link]
-
Kumar, R., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3465. [Link]
-
Kalvin, D. (n.d.). Tutorial: Docking of CDK2 Inhibitors. UC Santa Barbara. [Link]
-
Ugi, A. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(8), 1436-1469. [Link]
-
Salmaso, V., & Moro, S. (2018). Protocols used for molecular docking studies. ResearchGate. [Link]
-
Sharma, P., et al. (2024). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences Review and Research, 84(2), 1-13. [Link]
-
Zheng, L., et al. (2022). Discovery of novel inhibitors of CDK2 using docking and physics-based binding free energy calculation. Chemical Biology & Drug Design, 99(5), 662-673. [Link]
-
Al-Qadhi, M. A., et al. (2025). Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors (Part 1). ResearchGate. [Link]
-
Quiroga-Varela, A., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(3), 1033. [Link]
Sources
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation [pubmed.ncbi.nlm.nih.gov]
- 4. digital.csic.es [digital.csic.es]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Unlocking the potential of approved drugs for the allosteric inhibition of tropomyosin-receptor kinase A using molecular docking and molecular dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Confirming Synthetic Regioselectivity: A Comparative Analysis of NMR and Solid-State Methods
In the landscape of modern drug discovery and development, the precise control of molecular architecture is paramount.[1][2] Among the critical aspects of chemical synthesis, achieving high regioselectivity—the preferential formation of one constitutional isomer over others—stands as a cornerstone of efficient and predictable drug candidate synthesis.[3][4] An erroneous assignment of a regioisomer can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially unforeseen toxicological profiles.[5] Therefore, the unambiguous confirmation of regioselectivity is not merely a procedural step but a crucial validation of a synthetic route's viability.
This guide provides an in-depth comparison of the two gold-standard analytical techniques for confirming regioselectivity: Nuclear Magnetic Resonance (NMR) spectroscopy and solid-state analysis, primarily single-crystal X-ray crystallography. We will delve into the causality behind experimental choices, present self-validating protocols, and offer insights gleaned from years of field experience to empower researchers in making informed decisions for their projects.
The Challenge: Differentiating Regioisomers
Regioisomers possess the same molecular formula but differ in the connectivity of their atoms. These subtle structural differences can lead to vastly different pharmacological and physicochemical properties.[6] For instance, the position of a substituent on an aromatic ring can dramatically alter a molecule's binding affinity to its target protein. The challenge for the analytical chemist is to devise experiments that can unequivocally distinguish between these closely related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Workhorse
NMR spectroscopy is an exceptionally powerful and versatile technique for elucidating the structure of molecules in solution.[6] It relies on the magnetic properties of atomic nuclei and provides a wealth of information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
1D NMR: The First Line of Inquiry
One-dimensional (1D) NMR, particularly ¹H and ¹³C NMR, is the initial and often most informative experiment for assessing regioselectivity.
-
¹H NMR: The chemical shift (δ), integration, and coupling patterns (multiplicity) of proton signals provide a detailed fingerprint of the molecule.[7][8] For example, the substitution pattern on a benzene ring gives rise to characteristic splitting patterns in the aromatic region (typically δ 6-9 ppm).[8]
-
¹³C NMR: The number of unique carbon signals and their chemical shifts can often differentiate between regioisomers. For instance, symmetrical isomers will exhibit fewer signals than their asymmetrical counterparts.
Causality in 1D NMR Analysis: The choice to start with 1D NMR is rooted in its speed and the rich, immediate feedback it provides on the sample's purity and primary structure. A clean ¹H NMR spectrum is a prerequisite for more advanced analyses.
2D NMR: Unraveling Complex Connectivity
When 1D NMR spectra are ambiguous due to signal overlap or complex coupling, two-dimensional (2D) NMR experiments are indispensable for definitively assigning the structure.[6][9]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems through the molecule.[6][10] This is invaluable for connecting adjacent protons and establishing bonding frameworks.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C).[11][12] This experiment is crucial for assigning carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to three bonds (and sometimes four in conjugated systems).[11][13] This is often the key experiment for confirming regioselectivity, as it can establish connectivity across heteroatoms or quaternary carbons, bridging different spin systems.
-
NOE (Nuclear Overhauser Effect) Spectroscopy (NOESY or ROESY): NOE-based experiments detect through-space correlations between protons that are close to each other, irrespective of their bonding. This is particularly useful for determining the relative stereochemistry and, in some cases, can provide evidence for a specific regioisomer by showing the spatial proximity of key groups.[13][14]
Experimental Workflow for NMR-Based Regioselectivity Confirmation:
Caption: A typical workflow for confirming regioselectivity using NMR spectroscopy.
Trustworthiness through Self-Validation: The power of using a suite of NMR experiments lies in their complementary nature. A structural assignment is considered trustworthy when the data from all experiments (COSY, HSQC, HMBC, and NOE) are self-consistent and converge to a single, unambiguous regioisomeric structure. For example, an HMBC correlation that suggests a particular connectivity should be supported by the absence of that same correlation in the HSQC spectrum (which only shows direct one-bond correlations).
Quantitative Data Summary: NMR
| NMR Experiment | Information Provided | Key Application in Regioselectivity |
| ¹H NMR | Chemical shift, integration, coupling constants | Initial assessment of isomer ratios and substitution patterns.[1] |
| ¹³C NMR | Number of unique carbons, chemical shifts | Differentiating isomers based on molecular symmetry. |
| COSY | ¹H-¹H scalar coupling networks | Establishing proton connectivity within spin systems.[6] |
| HSQC | Direct ¹H-¹³C correlations | Assigning carbon signals to their attached protons.[11] |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Establishing connectivity across non-protonated centers.[13] |
| NOESY/ROESY | Through-space ¹H-¹H proximity | Confirming spatial relationships consistent with one regioisomer.[14] |
Solid-State Studies: The Definitive Answer
While NMR provides excellent structural information in solution, solid-state methods, particularly single-crystal X-ray crystallography, offer the most definitive and unambiguous determination of molecular structure.[15][16]
Single-Crystal X-ray Crystallography
This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern.[17][18] The diffraction data can be used to generate a three-dimensional electron density map of the molecule, from which the positions of all non-hydrogen atoms can be determined with high precision.[19]
Causality in Choosing X-ray Crystallography: The decision to pursue X-ray crystallography is often made when NMR data is inconclusive, when the absolute stereochemistry needs to be determined, or when a "publication-quality" structure is required for a high-impact journal or patent application.[20] It is considered the ultimate arbiter in structural disputes.[21]
Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: This is often the most challenging step. The purified compound is dissolved in a suitable solvent or solvent system, and the solution is allowed to slowly evaporate, or the temperature is gradually changed to induce the formation of single crystals. Various techniques like slow evaporation, vapor diffusion, and cooling crystallization can be employed.
-
Crystal Mounting and Data Collection: A suitable single crystal is selected, mounted on a goniometer head, and placed in the X-ray diffractometer. The crystal is then cooled (typically to 100 K) to minimize thermal vibrations and irradiated with a monochromatic X-ray beam. The diffraction data are collected as a series of images as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to obtain an initial model of the molecule. This model is subsequently "refined" to improve the fit between the calculated and observed diffraction data, resulting in a final, highly accurate molecular structure.[17]
Workflow for X-ray Crystallography:
Caption: The process flow for determining a molecular structure via single-crystal X-ray crystallography.
Trustworthiness and Authoritative Grounding: A solved crystal structure is considered highly trustworthy, providing precise bond lengths, bond angles, and torsional angles. The quality of the structure is assessed by statistical parameters such as the R-factor. For chiral molecules, X-ray crystallography can also determine the absolute configuration, which is a significant advantage over NMR.[15][21]
Comparison of NMR and X-ray Crystallography
| Feature | NMR Spectroscopy | Single-Crystal X-ray Crystallography |
| Sample Phase | Solution | Solid (single crystal) |
| Sample Amount | mg scale | µg to mg scale |
| Information | Connectivity, dynamics, solution-state conformation | Precise 3D structure, bond lengths/angles, packing |
| Ambiguity | Can be ambiguous for complex molecules | Unambiguous structural determination |
| Key Challenge | Spectral overlap, complex coupling | Growing a suitable single crystal |
| Absolute Config. | Inferred (e.g., with chiral derivatizing agents) | Can be determined directly |
| Throughput | Relatively high | Lower, dependent on crystallization success |
Conclusion: A Synergistic Approach
In the rigorous environment of pharmaceutical research, NMR spectroscopy and solid-state studies are not mutually exclusive but rather complementary techniques.[22][23] The typical workflow involves a thorough NMR analysis to establish the initial structural assignment and assess the purity and isomeric ratio of the synthesized material. For critical lead compounds, patent filings, or when NMR data remains equivocal, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the molecular structure.
By understanding the strengths and limitations of each technique and applying them judiciously, researchers can confidently validate their synthetic outcomes, ensuring the integrity of their data and accelerating the journey from a synthetic concept to a potential therapeutic agent.
References
-
Regio- and Stereoselective Synthesis of CF 3 -Containing 1,2- and 1,1-Diarylethenes. Switchable Reaction of β-Halo-β-(trifluoromethyl)styrenes with Boronic Acids . ACS Publications. [Link]
-
Regioselective Iodination of Arenes Using Iron- or Silver-Catalyzed Activation of N-Iodosaccharin . The Journal of Organic Chemistry. [Link]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy . Oxford Instruments. [Link]
-
Algorithmic Discovery and Experimental Validation of One-Pot Reactions in the Network of Organic Chemistry . Angewandte Chemie International Edition. [Link]
-
distinguishing isomers by 1H NMR spectroscopy . YouTube. [Link]
-
Understanding a Substrate's Product Regioselectivity in a Family of Enzymes: A Case Study of Acetaminophen Binding in Cytochrome P450s . PLOS ONE. [Link]
-
In Situ NMR and Kinetics Reveal Origins of Regioselectivity Differences for Epichlorohydrin Ring-Opening in Lewis and Brønsted Acid Zeolites . ResearchGate. [Link]
-
Experimental reporting . The Royal Society of Chemistry. [Link]
-
Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity . Magnetic Resonance in Chemistry. [Link]
-
Macromolecular Structure Determination: Comparison of Crystallography and NMR . Current Biology. [Link]
-
Determination of absolute configuration using single crystal X-ray diffraction . PubMed. [Link]
-
Regioselectivity, stereoselectivity, and stereospecificity . Khan Academy. [Link]
-
Algorithmic Discovery and Experimental Validation of One-Pot Reactions in the Network of Organic Chemistry . ResearchGate. [Link]
-
Regioselectivity – Knowledge and References . Taylor & Francis. [Link]
-
Standards for Crystallographic Publishing . IUCr Journals. [Link]
-
Comparison of X-ray Crystallography, NMR and EM . Creative Biostructure. [Link]
-
x Ray crystallography . PubMed Central. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures . Arkivoc. [Link]
-
X-Ray Determination Of Molecular Structure . EBSCO. [Link]
-
Photocatalytic Radical Relay Strategy for the Synthesis of Allylic gem-Difluorides via 1,4-Difunctionalization of gem-Difluorobuta-1,3-dienes . Organic Letters. [Link]
-
HSQC and HMBC . Columbia University. [Link]
-
Merging total synthesis and NMR technology for deciphering the realistic structure of natural 2,6-dideoxyglycosides . PNAS. [Link]
-
Relevance of Solid-state Properties for Pharmaceutical Products . Wiley. [Link]
-
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction . SpringerLink. [Link]
-
Structural Characterization Methods: NMR, X-Ray Crystallography . kbDNA. [Link]
-
The role of medicinal chemistry in the drug discovery process . Basicmedical Key. [Link]
-
NMR Guidelines for ACS Journals . ACS Publications. [Link]
-
How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) . JEOL. [Link]
-
X-Ray Crystallography vs. NMR Spectroscopy . News-Medical.Net. [Link]
-
NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination from Powder XRD Data . MDPI. [Link]
-
Regioselectivity and structures of possible four regioisomers of fused... . ResearchGate. [Link]
-
NMR Techniques in Organic Chemistry: a quick guide . University of Bath. [Link]
-
Quantitative determination of solid-state forms of a pharmaceutical development compound in drug substance and tablets . PubMed. [Link]
-
Regioselective synthesis of 1,4-disubstituted imidazoles . PubMed. [Link]
-
Pharmaceutical Solids: A Strategic Approach to Regulatory Considerations . ResearchGate. [Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones . RSC Publishing. [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC . YouTube. [Link]
-
X-Ray Crystallography for Molecular Structure Determination . AZoLifeSciences. [Link]
-
Comparing Analytical Techniques for Structural Biology . NanoImaging Services. [Link]
-
The Basics of Interpreting a Proton ( 1 H) NMR Spectrum . ACD/Labs. [Link]
-
Absolute Stereochemistry: The merits of ven and XRD . University of Southampton. [Link]
-
ACS Research Data Guidelines . ACS Publications. [Link]
-
Methods for Determining Atomic Structures . PDB-101. [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation . Emery Pharma. [Link]
-
Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction . MDPI. [Link]
-
X-ray crystallography: Revealing our molecular world . Science Museum. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The role of medicinal chemistry in the drug discovery process | Basicmedical Key [basicmedicalkey.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Regioselective synthesis of 1,4-disubstituted imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding a Substrate’s Product Regioselectivity in a Family of Enzymes: A Case Study of Acetaminophen Binding in Cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. youtube.com [youtube.com]
- 8. acdlabs.com [acdlabs.com]
- 9. youtube.com [youtube.com]
- 10. emerypharma.com [emerypharma.com]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. researchgate.net [researchgate.net]
- 15. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rigaku.com [rigaku.com]
- 17. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. X-ray Determination Of Molecular Structure | Physics | Research Starters | EBSCO Research [ebsco.com]
- 19. people.bu.edu [people.bu.edu]
- 20. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. creative-biostructure.com [creative-biostructure.com]
- 23. news-medical.net [news-medical.net]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methylpyrazolo[1,5-a]pyrimidine Derivatives in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable versatility in targeting a wide array of protein kinases.[1][2] This guide provides an in-depth comparison of 2-methylpyrazolo[1,5-a]pyrimidine derivatives, synthesizing data from numerous studies to elucidate the critical structure-activity relationships that govern their potency, selectivity, and clinical potential. We will dissect the scaffold position by position, offering field-proven insights into how specific structural modifications influence biological activity against key oncogenic targets.
The 2-Methylpyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold for Kinase Binding
The pyrazolo[1,5-a]pyrimidine core is a fused, bicyclic N-heterocyclic system that acts as an ATP-competitive inhibitor for many kinases.[3][4] Its fundamental power lies in its ability to mimic the adenine base of ATP, forming crucial hydrogen bond interactions with the "hinge" region of the kinase active site. The N1 atom of the pyrazole ring is a key hydrogen bond acceptor, anchoring the molecule in the ATP-binding pocket, a foundational interaction observed across numerous kinase targets, including Tropomyosin Receptor Kinase (Trk).[5] The planarity and rigidity of the fused ring system provide a stable platform for positioning various substituents into adjacent pockets of the active site, thereby dictating potency and selectivity. The 2-methyl group, the focus of this guide, often serves as a foundational element, with further substitutions on the scaffold driving the nuanced SAR.
Decoding the SAR: A Positional Analysis
The biological activity of this scaffold is exquisitely sensitive to the nature and position of its substituents. Strategic modifications at the C3, C5, and C7 positions have yielded highly potent and selective inhibitors for a range of kinases, including Trk, FLT3, CDKs, and Pim-1.[6][7][8][9]
Position 7: The Gateway to the Solvent-Front
Substituents at the C7 position typically extend towards the solvent-exposed region of the ATP-binding site. This position is highly tolerant of diverse chemical groups and is a primary handle for modulating potency, selectivity, and physicochemical properties.
-
Rationale: Introducing larger, often aromatic or heteroaromatic, groups at C7 can establish additional hydrophobic and van der Waals interactions, significantly enhancing binding affinity. Furthermore, incorporating polar groups like morpholine can improve aqueous solubility and pharmacokinetic profiles. In the development of PI3Kδ inhibitors, the chlorine atom at position 7 was found to be highly reactive and ideal for nucleophilic substitution, allowing for the introduction of a morpholine moiety which became a key intermediate for further derivatization.[10]
-
Comparative Data: Studies on FLT3 inhibitors have shown that C7 substitution is critical. For instance, replacing a simple phenyl group with a more complex aniline derivative bearing a pyrrolidin-1-ylsulfonyl group led to submicromolar activities against FLT3-ITD.[11] This highlights the importance of exploring substitutions that can form specific interactions with residues in the outer regions of the active site.
Table 1: Impact of C7 Substituents on Kinase Inhibition
| Compound ID | C7-Substituent | Target Kinase | IC₅₀ (nM) | Reference |
| Compound A | Phenyl | FLT3-ITD | >10,000 | [11] |
| Compound 14 | 4-(pyrrolidin-1-ylsulfonyl)aniline | FLT3-ITD | <1,000 | [11] |
| Compound 6n | 4-chlorophenyl | CDK2 / TRKA | N/A (Broad GI%) | [6] |
| Compound 3 | Morpholine | PI3Kδ (intermediate) | N/A | [10] |
Position 5: Modulating Selectivity and Potency
Position 5 points towards the ribose-binding pocket of the ATP site. Modifications here can be used to fine-tune selectivity between different kinases, which often have subtle structural differences in this region.
-
Rationale: The choice of substituent at C5 is a delicate balance. Bulky groups may cause steric clashes in some kinases while being accommodated by others, thus serving as a selectivity switch. In many derivatives, this position is substituted with an amino or substituted amino group, which can form additional hydrogen bonds. For example, in a series of FLT3-ITD inhibitors, an aminocyclohexylamino group at C5 was found in a potent derivative, suggesting it forms favorable interactions.[11]
Position 3: Deep Pocket Interactions
The C3 position is often directed towards a deeper, more hydrophobic pocket within the kinase active site. Substituents here play a crucial role in maximizing potency.
-
Rationale: Introducing groups capable of hydrophobic interactions, such as aryl or alkyl moieties, can significantly increase binding affinity. In the development of dual CDK2/TRKA inhibitors, the influence of cyano (CN) and ethyl carboxylate (COOEt) groups at position 3 was investigated to explore interactions deep within the active site.[6] For Trk inhibitors, a carboxamide at the third position was shown to enhance inhibitory activity.[5]
-
Comparative Data: Optimization of FLT3-ITD inhibitors demonstrated the dramatic effect of C3 substitution. Starting from a hit compound with minimal activity, the introduction of various aryl and heteroaryl groups at C3 led to compounds with nanomolar potency.[7] Specifically, compounds 17 and 19 in that study, with optimized C3 substituents, achieved IC₅₀ values of just 0.4 nM against FLT3-ITD and were also active against resistance mutations.[7]
Table 2: Impact of C3 Substituents on FLT3-ITD Inhibition
| Compound ID | C3-Substituent | C7-Substituent | FLT3-ITD IC₅₀ (nM) | FLT3D835Y IC₅₀ (nM) | Reference |
| Hit 1 | H | Varied | >1000 | N/A | [7] |
| Compound 17 | Substituted Phenyl | Substituted Amine | 0.4 | 0.3 | [7] |
| Compound 19 | Substituted Pyrazole | Substituted Amine | 0.4 | 0.3 | [7] |
Case Study: Pyrazolo[1,5-a]pyrimidines as Trk Inhibitors
The development of Trk inhibitors is a major success story for this scaffold, leading to FDA-approved drugs like Larotrectinib and Entrectinib.[12] SAR studies in this area are particularly illustrative.
-
Core Interaction: The pyrazolo[1,5-a]pyrimidine core is essential for forming a hinge interaction with the Met592 residue in the Trk active site.[5]
-
Key Substitutions:
-
An amino group at the C2 position and a carboxamide at C3 were found to significantly enhance Trk inhibition.[5]
-
Replacing a pyrrolidine moiety with a 2,5-difluorophenyl group boosted activity.[5]
-
Fluorine incorporation was found to enhance interactions with an asparagine residue (Asn655), while a pyridine ring supported hydrophobic interactions, contributing to overall high potency.[5]
-
This systematic exploration of chemical space around the core scaffold allowed for the development of pan-Trk inhibitors with IC₅₀ values in the low nanomolar range.[5]
Synthetic Strategies and Experimental Protocols
The synthesis of these derivatives is well-established, offering robust and versatile routes for library generation. The most common approach involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent, such as a β-enaminone.[4]
Experimental Protocol 1: Synthesis of a Representative 7-Aryl-2-methylpyrazolo[1,5-a]pyrimidine
This protocol is based on a common two-step procedure involving the formation of a β-enaminone followed by cyclocondensation.[6][13]
Step 1: Synthesis of (E)-3-(dimethylamino)-1-(phenyl)prop-2-en-1-one (β-Enaminone Intermediate)
-
To a 10 mL microwave vial, add acetophenone (1.0 mmol, 120 mg).
-
Add N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol, 179 mg).
-
Seal the vial and heat under microwave irradiation at 160 °C for 15 minutes.
-
Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexane).
-
Upon completion, allow the reaction mixture to cool to room temperature. The crude product is often of sufficient purity for the next step, or it can be purified by recrystallization from ethanol.
Step 2: Synthesis of 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine
-
In a 25 mL round-bottom flask, dissolve the crude β-enaminone from Step 1 (1.0 mmol, 175 mg) in glacial acetic acid (5 mL).
-
Add 3-methyl-1H-pyrazol-5-amine (1.0 mmol, 97 mg) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture at reflux (approx. 120 °C) for 3 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water (20 mL).
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.
Experimental Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a common method for determining the IC₅₀ of a compound against a specific kinase.
-
Reagent Preparation:
-
Prepare a 4X solution of the desired kinase (e.g., TrkA) in 1X Kinase Buffer.
-
Prepare a 4X solution of the Eu-anti-tag antibody in 1X Kinase Buffer.
-
Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer in 1X Kinase Buffer.
-
Prepare a serial dilution of the test compound (e.g., 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine) in DMSO, then dilute into 1X Kinase Buffer to create a 4X final concentration series.
-
-
Assay Procedure (384-well plate):
-
Add 2.5 µL of the 4X test compound solution or DMSO (for positive and negative controls) to the appropriate wells.
-
Add 2.5 µL of the 4X Eu-antibody solution to all wells.
-
Add 2.5 µL of the 4X tracer solution to all wells.
-
Initiate the reaction by adding 2.5 µL of the 4X kinase solution to all wells except the negative control wells (add 2.5 µL of 1X Kinase Buffer instead).
-
The final volume in each well is 10 µL.
-
-
Incubation and Detection:
-
Seal the plate and centrifuge briefly.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Alexa Fluor 647).
-
-
Data Analysis:
-
Calculate the TR-FRET emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizing the Relationships
To better understand the concepts discussed, the following diagrams illustrate the synthetic workflow and key SAR principles.
Caption: General synthetic workflow for 2-methylpyrazolo[1,5-a]pyrimidine derivatives.
Caption: Key SAR hotspots on the 2-methylpyrazolo[1,5-a]pyrimidine scaffold.
Caption: Simplified Trk signaling pathway and the site of inhibition.
Conclusion and Future Outlook
The 2-methylpyrazolo[1,5-a]pyrimidine scaffold remains a highly productive platform for the development of novel kinase inhibitors. The structure-activity relationships discussed herein demonstrate a clear rationale for designing potent and selective agents. Substitutions at C7 are key for modulating broad properties, C5 for selectivity, and C3 for enhancing potency through deep pocket interactions. Despite significant successes, challenges such as acquired drug resistance and off-target effects persist.[3][4] Future research will likely focus on developing covalent and allosteric inhibitors based on this scaffold, as well as exploring novel substitution patterns to overcome known resistance mechanisms and further refine selectivity profiles.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., Kandeel, M., & El-Gazzar, A. R. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(12), 1667. [Link]
-
Yadav, R., Singh, H., Singh, S. K., & Singh, U. P. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
-
Ugo, T. M., Lansdell, T. A., Laryea, E. A., Odoma, E., Ojo, O. S., Olayanju, A., ... & Essien, E. E. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 25-50. [Link]
-
Wang, Y., Zhang, H., Liu, Y., Wang, Y., Zhang, Y., Zhang, Y., ... & Zhang, X. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. European Journal of Medicinal Chemistry, 222, 113589. [Link]
-
Ugo, T. M., Lansdell, T. A., Laryea, E. A., Odoma, E., Ojo, O. S., Olayanju, A., ... & Essien, E. E. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central, 15(1), 25-50. [Link]
-
Yadav, R., Singh, H., Singh, S. K., & Singh, U. P. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed, 29(15), 3560. [Link]
-
Park, H., Lee, K., Kim, B. K., Lee, J. W., & Choi, T. H. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1233-1237. [Link]
-
Park, H., Lee, K., Kim, B. K., Lee, J. W., & Choi, T. H. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1233-1237. [Link]
-
Karczewska, E., Stefańska, K., Iskra, M., Maj, E., Wietrzyk, J., Gaje, E., ... & Futyra, K. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(19), 6649. [Link]
-
Wang, Y., et al. (2021). Discovery and structure−activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. ResearchGate. [Link]
-
Phillipson, L. J., Segal, D. H., Nero, T. L., Parker, M. W., Wan, S. S., de Silva, M., ... & Burns, C. J. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Scilit. [Link]
-
de la Cruz, J. N., Montalvo-González, R., Becerra-Herrera, M., Rivera-Mancía, S., & Padilla-Puerto, M. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(66), 40384-40395. [Link]
-
Wieczorek, M., Twarda-Clapa, A., Polowy, K., Skladanowski, M., & Sobiak, S. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(16), 11215-11234. [Link]
-
Kamal, A., Reddy, T. S., Vishnu, P. S., Shaik, A. B., & Bagul, C. (2020). Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents. PubMed Central. [Link]
-
Al-Ostoot, F. H., Kandeel, M., Al-Ghorbani, M., & El-Gazzar, A. R. (2023). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 16(1), 104403. [Link]
-
Author Unknown. (Date Unknown). Synthesis and anticancer evaluation of pyrazolo[1,5-a]pyrimidines 34. ResearchGate. [Link]
-
Zambon, A., et al. (2021). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. [Link]
-
El-Adl, K., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][6][7]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. PubMed Central. [Link]
-
Author Unknown. (Date Unknown). Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, a heterocyclic compound often utilized as an intermediate in medicinal chemistry. The procedures outlined here are grounded in established safety protocols and regulatory frameworks to ensure the protection of personnel and the environment.
Hazard Assessment and Chemical Profile
Structural Analogs and Associated Hazards:
Data from similar pyrazolo[1,5-a]pyrimidine structures indicate a consistent profile of mild to moderate hazards. For instance, "Ethyl 2-hydroxy-5-methylpyrazolo(1,5-a)pyrimidine-6-carboxylate" is known to cause skin and eye irritation and may lead to respiratory irritation[1]. Similarly, "2-Methylpyrazolo(1,5-a)pyrimidine-6-carboxylic acid" is also classified as a skin and eye irritant[2][3][4]. Another close analog, "Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate," is reported as harmful if swallowed and causes skin, eye, and respiratory irritation[5].
Based on this evidence, it is prudent to handle Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate with the assumption that it possesses the following hazards:
| Potential Hazard | GHS Hazard Statement (Inferred) | Primary Exposure Routes |
| Acute Oral Toxicity | H302: Harmful if swallowed | Ingestion |
| Skin Irritation | H315: Causes skin irritation | Dermal contact |
| Eye Irritation | H319: Causes serious eye irritation | Ocular contact |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust/aerosols |
This data is inferred from structurally similar compounds and should be treated as a precautionary guideline.
Personal Protective Equipment (PPE): The First Line of Defense
Before initiating any disposal procedures, the appropriate PPE must be donned to mitigate the risk of exposure. The selection of PPE is directly informed by the compound's hazard profile.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Ensure gloves are inspected for integrity before use and are promptly replaced if compromised.
-
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles to prevent contact with dust or splashes.
-
Body Protection: A standard laboratory coat should be worn to protect against incidental skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Segregation and Containerization: A Critical Step for Compliance
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. It prevents unintended chemical reactions and ensures that waste is managed by appropriately licensed facilities.
Waste Classification:
Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate waste should be classified as hazardous chemical waste . It must not be disposed of in general laboratory trash or down the drain.
Container Requirements:
-
Compatibility: Use only containers made of materials compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers for acidic or basic waste streams[6].
-
Integrity: Containers must be in good condition, free from leaks or cracks, and have a secure, tight-fitting lid.
-
Labeling: All waste containers must be clearly and accurately labeled the moment the first drop of waste is added[7]. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate"
-
The specific hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date of accumulation
-
The name of the generating researcher or laboratory
-
Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the disposal of both pure, unadulterated compound and contaminated materials.
Caption: Disposal workflow for Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate.
Detailed Procedural Steps:
-
Preparation:
-
Conduct a final risk assessment for the disposal task.
-
Assemble and don all required PPE as detailed in Section 2.
-
Prepare a designated hazardous waste container that is clean, compatible, and correctly labeled.
-
-
Waste Collection:
-
Solid Waste: Carefully transfer any residual solid Ethyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, contaminated weigh boats, or absorbent paper into the designated waste container. Minimize dust generation during this process.
-
Liquid Waste: If the compound is in solution, pour the waste into the designated liquid hazardous waste container. Do not mix with incompatible waste streams. For instance, halogenated and non-halogenated solvents should generally be kept separate.
-
Contaminated Items: Place any disposable items that have come into direct contact with the compound, such as gloves, pipette tips, and centrifuge tubes, into the solid hazardous waste container.
-
-
Container Management and Storage:
-
Once waste has been added, securely close the container lid. For liquid waste, ensure that the container is no more than 90% full to allow for vapor expansion[6].
-
Wipe the exterior of the container clean of any contamination.
-
Store the sealed container in a designated and properly signed Satellite Accumulation Area (SAA) or central hazardous waste storage area. This area should be under the control of laboratory personnel and away from general traffic[6].
-
-
Final Disposal:
-
Adhere to your institution's specific procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department to schedule a collection by a licensed hazardous waste disposal contractor.
-
All chemical waste must be handled and disposed of in accordance with the Resource Conservation and Recovery Act (RCRA) regulations set forth by the U.S. Environmental Protection Agency (EPA)[8][9].
-
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and contact your institution's EHS or emergency response team.
By adhering to this comprehensive disposal guide, laboratory professionals can ensure that their innovative work in drug discovery and development is conducted with the highest standards of safety and environmental stewardship.
References
-
PubChem. Ethyl 2-hydroxy-5-methylpyrazolo(1,5-a)pyrimidine-6-carboxylate. National Center for Biotechnology Information. Available at: [Link][1]
-
PubChem. 2-Methylpyrazolo(1,5-a)pyrimidine-6-carboxylic acid. National Center for Biotechnology Information. Available at: [Link][2]
-
SGT Life Sciences. 2-Methyl-Pyrazolo [1,5-a] Pyrimidine-6-carboxylic Acid. Available at: [Link]
-
Chemsrc. 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid. Available at: [Link][4]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. Available at: [Link][8][9]
-
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. Available at: [Link][6]
-
University of Houston-Clear Lake. RCRA addresses waste management, disposal and recycling. Available at: [Link][7]
Sources
- 1. Ethyl 2-hydroxy-5-methylpyrazolo(1,5-a)pyrimidine-6-carboxylate | C10H11N3O3 | CID 93736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methylpyrazolo(1,5-a)pyrimidine-6-carboxylic acid | C8H7N3O2 | CID 23091947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 739364-95-5 | 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid - AiFChem [aifchem.com]
- 4. CAS#:739364-95-5 | 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | Chemsrc [chemsrc.com]
- 5. chemscene.com [chemscene.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. uhcl.edu [uhcl.edu]
- 8. epa.gov [epa.gov]
- 9. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
Comprehensive Safety and Handling Guide for Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate
This guide provides essential safety protocols and logistical information for the handling and disposal of Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven safety practices to ensure a secure laboratory environment.
Hazard Assessment and Risk Mitigation
The primary routes of exposure to Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate are inhalation, skin contact, and eye contact.[4] The toxicological properties of this specific compound have not been extensively studied, thus it should be handled as a potentially hazardous substance. The core of a robust safety protocol is the consistent use of appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Selection
The following table outlines the minimum PPE requirements for handling Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate. These recommendations are based on the potential hazards associated with this class of compounds.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double Gloving with Nitrile Gloves | Powder-free nitrile gloves are recommended to prevent absorption of the chemical.[5] Double gloving provides an additional barrier against potential contamination. Gloves should be changed every 30-60 minutes or immediately if contaminated or damaged.[4][5] |
| Body | Laboratory Coat or Gown | A long-sleeved lab coat is the minimum requirement. For procedures with a higher risk of splashes, a disposable gown that closes in the back is recommended.[5] |
| Eyes | Chemical Splash Goggles | Standard safety glasses do not provide adequate protection from splashes. Chemical splash goggles that meet ANSI Z87.1 standards are required.[6] |
| Face | Face Shield (in addition to goggles) | A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as when handling larger quantities or during vigorous mixing.[6] |
| Respiratory | N95 Respirator or Higher | A respirator should be used when handling the powder outside of a certified fume hood or when there is a potential for aerosol generation.[5][7] Surgical masks do not offer adequate respiratory protection from chemical exposure.[7] |
Operational Handling and Workflow
Adherence to a structured workflow is critical to minimize exposure and prevent contamination. The following diagram illustrates the recommended operational procedure for handling Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate.
Caption: Operational workflow for handling Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area for handling the compound, preferably within a certified chemical fume hood.[8] Before entering the designated area, don all required PPE as outlined in the table above.
-
Engineering Controls: All manipulations of the solid compound or its concentrated solutions should be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[8]
-
Weighing and Transfer: When weighing the solid, use a spatula and handle it gently to avoid creating dust. Ensure all containers are clearly labeled.
-
Dissolving and Reactions: When dissolving the compound or running reactions, add reagents slowly to control any potential exothermic events. Keep containers closed when not in use.[8]
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. Use an appropriate absorbent material for liquid spills. For solid spills, gently cover with a damp paper towel to avoid raising dust, then scoop into a designated waste container.[9] All materials used for cleanup should be disposed of as chemical waste.
Disposal Plan
Proper disposal of chemical waste is crucial to protect personnel and the environment. Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate and its associated waste should be managed as chemical waste.
Waste Segregation and Collection
The following diagram outlines the decision-making process for the disposal of waste generated from handling this compound.
Caption: Decision workflow for the disposal of Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate waste.
Disposal Procedures
-
Solid Waste: Unused or waste powder, as well as contaminated consumables (e.g., gloves, weigh boats, paper towels), should be collected in a clearly labeled, sealed container for solid chemical waste.[10]
-
Liquid Waste: Solutions containing the compound and solvents used for rinsing glassware should be collected in a labeled, leak-proof container for non-hazardous aqueous or organic waste, depending on the solvent.[10] Do not dispose of this chemical down the drain. [11]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., ethanol or acetone).[10] Collect the rinsate as liquid chemical waste.[10] After rinsing, deface the label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container labeled for chemical waste.[12]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
By adhering to these guidelines, researchers can safely handle Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate, minimizing personal exposure and environmental impact.
References
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Centers for Disease Control and Prevention.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
- Ethyl 2-hydroxy-5-methylpyrazolo(1,5-a)
- Proper Disposal of Disuprazole: A Guide for Labor
- Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific.
- Personal protective equipment for preparing toxic drugs.GERPAC.
- Chemotherapeutic- Antineoplastic Waste Disposal. (2022). University of Pittsburgh.
- Disposal of Chemotherapy Waste and Hazardous Drugs.University of Minnesota.
- Safety Data Sheet - Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxyl
- Personal Protective Equipment in Chemistry.Dartmouth Environmental Health and Safety.
- Material Safety Data Sheet - Ethyl 2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxyl
- 2-Methylpyrazolo(1,5-a)pyrimidine-6-carboxylic acid.PubChem.
Sources
- 1. Ethyl 2-hydroxy-5-methylpyrazolo(1,5-a)pyrimidine-6-carboxylate | C10H11N3O3 | CID 93736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 2-Methylpyrazolo(1,5-a)pyrimidine-6-carboxylic acid | C8H7N3O2 | CID 23091947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pppmag.com [pppmag.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. gerpac.eu [gerpac.eu]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. safety.pitt.edu [safety.pitt.edu]
- 12. hsrm.umn.edu [hsrm.umn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
